2-(1-piperidinyl)Benzoic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
2-piperidin-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)10-6-2-3-7-11(10)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEAZHOLMPKUGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353227 | |
| Record name | 2-piperidin-1-ylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42093-97-0 | |
| Record name | 2-piperidin-1-ylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(piperidin-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(1-piperidinyl)benzoic acid chemical properties and structure
An In-Depth Technical Guide to 2-(1-Piperidinyl)benzoic Acid: Structure, Properties, and Applications
Introduction
This compound, a bifunctional organic compound, integrates a benzoic acid moiety with a piperidine ring at the ortho-position.[1] This unique structural arrangement, with the IUPAC name 2-piperidin-1-ylbenzoic acid and CAS Number 42093-97-0, establishes a molecule of significant interest in several scientific domains.[1] The presence of a carboxylic acid group, an aromatic system, and a tertiary amine within a compact framework makes it a versatile building block in medicinal chemistry and a candidate for development in material science.[1][2] Its structure serves as a valuable scaffold for designing novel therapeutic agents, with research indicating potential antimicrobial, anti-inflammatory, and enzyme-inhibiting activities.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
The molecular formula of this compound is C₁₂H₁₅NO₂, corresponding to a molecular weight of approximately 205.26 g/mol .[1] The structure is characterized by a piperidine ring attached to the C2 position of a benzoic acid molecule. The nitrogen atom of the piperidine ring acts as an electron-donating group, which influences the electronic properties and reactivity of the aromatic ring.[1]
The molecule's solubility is dictated by its dual chemical nature; the carboxylic acid group is hydrophilic and capable of hydrogen bonding, while the piperidinyl and benzene rings contribute hydrophobic and basic characteristics.[1] The conformation of the six-membered piperidine ring is typically a stable chair form, a feature that can be crucial for its interaction with biological macromolecules.[1]
References
2-(1-piperidinyl)benzoic acid molecular formula and weight
An In-Depth Technical Guide to 2-(1-Piperidinyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic building block with significant applications in medicinal chemistry and organic synthesis. We will delve into its fundamental molecular and physicochemical properties, explore established synthetic routes with mechanistic insights, and discuss its role as a key scaffold in the development of novel therapeutic agents. This document is intended to serve as a detailed resource, integrating established scientific principles with practical, field-proven insights to support advanced research and development endeavors.
Introduction: The Strategic Importance of a Hybrid Scaffold
This compound (CAS No. 42093-97-0) is an organic compound belonging to the N-substituted benzoic acid family.[1] Its structure is characterized by a benzoic acid core where a piperidine ring is attached to the aromatic ring at the ortho-position.[1] This unique ortho-substitution pattern creates a sterically defined and functionally rich scaffold. The molecule synergistically combines the properties of three key chemical motifs:
-
An Aromatic Core: The benzene ring provides a rigid, planar structure that can engage in π-stacking and other non-covalent interactions, serving as a foundation for molecular recognition.
-
A Carboxylic Acid Group: This functional group is a hydrogen bond donor and acceptor, imparts acidic properties, and serves as a versatile chemical handle for transformations like amidation and esterification.[1]
-
A Tertiary Amine (Piperidine): The piperidine moiety introduces basicity, modulates lipophilicity, and can significantly influence a molecule's pharmacokinetic profile (absorption, distribution, metabolism, and excretion).[2]
This hybrid structure makes this compound a compound of considerable interest, serving as a crucial intermediate in the synthesis of pharmaceuticals and a valuable tool for exploring biological systems.[1][2]
Molecular and Physicochemical Properties
A thorough understanding of the compound's fundamental properties is critical for its effective application in experimental design.
Chemical Identity
The core structural and identifying information for this compound is summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2-piperidin-1-ylbenzoic acid | [1] |
| Molecular Formula | C₁₂H₁₅NO₂ | [1][3][4] |
| Molecular Weight | 205.25 g/mol | [1][3][4] |
| CAS Number | 42093-97-0 | [1][3][4] |
| Canonical SMILES | C1CCN(CC1)C2=CC=CC=C2C(=O)O | [1] |
| InChI Key | TVEAZHOLMPKUGM-UHFFFAOYSA-N | [1][4] |
Structural and Electronic Characteristics
The molecule's reactivity and biological interactions are governed by its structure. The piperidine ring acts as an electron-donating group, influencing the electronic properties of the aromatic system.[1] The nitrogen atom's lone pair of electrons can participate in resonance with the benzene ring, affecting its reactivity in electrophilic substitution reactions.[1]
The dual nature of the molecule—containing both a basic piperidine group and an acidic carboxylic acid group—influences its solubility.[1] It exhibits amphoteric characteristics, and its solubility is dependent on the pH of the medium.
Synthesis and Mechanistic Considerations
The synthesis of this compound is typically achieved not by direct combination, but through the synthesis of its ester precursor, methyl 2-(1-piperidinyl)benzoate, followed by hydrolysis. This multi-step approach is often more efficient and avoids undesirable side reactions. The formation of the crucial carbon-nitrogen bond is accomplished via modern cross-coupling reactions.
Key Synthetic Strategies
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly efficient and widely used method for forming C-N bonds.[2][5][6] It involves reacting an aryl halide (e.g., methyl 2-bromobenzoate) with an amine (piperidine) under inert conditions. This method is often preferred due to its milder reaction conditions and tolerance for a broad range of functional groups compared to older methods.[2]
-
Ullmann Condensation: A classical, copper-catalyzed alternative to the Buchwald-Hartwig reaction.[2][5] While effective, it typically requires higher reaction temperatures.
-
Nucleophilic Aromatic Substitution (SNAr): This pathway is viable if the aromatic ring is sufficiently "activated" by strong electron-withdrawing groups, which is not the case for a simple methyl 2-halobenzoate.[5] Therefore, it is less common for this specific synthesis.
The general workflow, highlighting the two-step process from a common starting material, is illustrated below.
Caption: General synthetic workflow for this compound.
Self-Validating Experimental Protocol: Synthesis via Buchwald-Hartwig Amination and Hydrolysis
This protocol synthesizes information from established methodologies for Buchwald-Hartwig amination followed by ester hydrolysis.[2][5][6] The success of each step validates the readiness for the next.
Part A: Synthesis of Methyl 2-(1-piperidinyl)benzoate [6]
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System Preparation (Trustworthiness Pillar): To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, ~1-2 mol%) and a phosphine ligand (e.g., Xantphos, ~2-4 mol%). The inert atmosphere is critical to prevent oxidation and deactivation of the palladium catalyst.
-
Reagent Addition: Add the base (e.g., Sodium tert-butoxide, 1.4 eq). Then, add methyl 2-bromobenzoate (1.0 eq) and anhydrous toluene as the solvent. Finally, add piperidine (1.2 eq) via syringe. The use of anhydrous solvent is crucial to prevent premature hydrolysis of the ester.[5]
-
Reaction: Heat the mixture to 80-100 °C. The elevated temperature is necessary to overcome the activation energy of the catalytic cycle.
-
Monitoring and Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the methyl 2-bromobenzoate spot/peak indicates completion. This in-process check prevents unnecessary heating, which can lead to byproduct formation.[5]
-
Workup: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure methyl 2-(1-piperidinyl)benzoate.
Part B: Hydrolysis to this compound [2][6]
-
Saponification: Dissolve the purified methyl 2-(1-piperidinyl)benzoate (1.0 eq) from Part A in a solvent mixture such as methanol/water or THF/water. Add a base, typically Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2.0-3.0 eq).
-
Reaction: Stir the mixture at room temperature until TLC analysis confirms the complete consumption of the starting ester.
-
Isolation and Validation: Remove the organic solvent (methanol or THF) under reduced pressure. Carefully acidify the remaining aqueous solution with 1 M HCl to a pH of ~4-5. The target compound, being less soluble at its isoelectric point, should precipitate out of the solution.
-
Final Purification: Collect the precipitated solid by filtration, wash with cold water to remove inorganic salts, and dry under vacuum. The identity and purity can be confirmed by melting point analysis and spectroscopic methods (NMR, IR).
Applications in Research and Drug Discovery
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a starting point for molecules targeting a wide array of biological pathways.[1][2]
Role as a Versatile Molecular Scaffold
Medicinal chemists utilize this molecule's functional groups to build more complex derivatives with tailored biological activities. The carboxylic acid can be converted to amides, esters, or other bioisosteres, while the aromatic ring can be further functionalized. This strategy allows for the systematic exploration of the "chemical space" around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Application of the core scaffold in medicinal chemistry.
Investigated Biological Activities
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Enzyme Inhibition: Derivatives have been investigated as potential inhibitors of enzymes crucial to disease processes. For example, some studies suggest that the scaffold can be used to design inhibitors of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's.[1] It is also a candidate for developing kinase inhibitors, which are critical components of cell signaling pathways often dysregulated in cancer.[2]
-
Antimicrobial Activity: Research has indicated that this compound and its derivatives exhibit activity against certain bacterial strains, including Staphylococcus aureus and Escherichia coli.[1] This suggests potential as a foundational structure for new antibiotics.
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Anti-inflammatory Properties: The structure is being explored for its potential in developing novel anti-inflammatory drugs.[1]
Conclusion
This compound is more than a simple chemical compound; it is a strategic tool for innovation in the molecular sciences. Its well-defined structure, accessible synthetic routes, and functional versatility provide a robust platform for the design and synthesis of complex, high-value molecules. From fundamental studies in coordination chemistry to the front lines of drug discovery, this scaffold continues to empower researchers to address significant scientific challenges. As synthetic methodologies become more refined and our understanding of biological targets deepens, the importance and application of this compound and its next-generation derivatives are poised to expand even further.
References
CAS number 42093-97-0 physicochemical properties
An In-depth Guide to the Investigation of Chemical Abstract Service (CAS) Registry Number 42093-97-0
Authored by: Your Senior Application Scientist
Introduction: The Case of the Unidentified CAS Number
In the realm of chemical research and drug development, the Chemical Abstract Service (CAS) Registry Number is a cornerstone of substance identification. It provides an unambiguous, internationally recognized identifier for a specific chemical substance, thereby eliminating the confusion that can arise from multiple systematic, generic, or trade names. However, researchers occasionally encounter a CAS number, such as 42093-97-0, for which public information is scarce or non-existent. This guide provides a comprehensive framework for investigating such instances, transforming a potential dead-end into a structured, scientifically rigorous inquiry. The immediate lack of data for CAS number 42093-97-0 in prominent chemical databases suggests that the number may be invalid, has been deleted from the registry, or represents a substance that is not publicly disclosed.
Part 1: A Protocol for the Systematic Investigation of an Unknown CAS Number
When faced with a CAS number that does not yield immediate results, a systematic approach is crucial. The following protocol outlines a step-by-step methodology for researchers to validate and investigate the status of a given CAS number, using 42093-97-0 as a case study.
Experimental Workflow: CAS Number Verification Protocol
Figure 1: A stepwise workflow for the validation and investigation of an unknown or unlisted CAS number.
Methodology:
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Initial Screening in Major Chemical Databases:
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Procedure: Conduct searches for the CAS number in comprehensive chemical databases such as SciFinder-n, PubChem, and ChemSpider.
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Rationale: These databases are the primary repositories for chemical information and are typically the most up-to-date. A lack of results in these databases is a strong initial indicator that the CAS number may not be in common use or could be erroneous.
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Cross-Verification in Regulatory and Governmental Databases:
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Procedure: Query regulatory databases like the European Chemicals Agency (ECHA) and the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard.
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Rationale: These databases often contain information on substances that are subject to regulatory scrutiny, even if they are not widely commercially available. This step can reveal if the substance has been registered for specific uses or is under evaluation.
-
-
Check for Deleted or Obsolete CAS Numbers:
-
Procedure: Some specialized databases or the CAS registry itself may contain information on CAS numbers that have been deleted. A deleted CAS number is one that was previously assigned but has been removed, often because it was a duplicate of another entry or was found to be invalid.
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Rationale: This step helps to differentiate between a number that never existed and one that has been officially retracted.
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Search Patent and Literature Databases:
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Procedure: Perform searches in databases such as Google Patents, Scopus, and Web of Science.
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Rationale: A CAS number may appear in patent literature or scientific articles even if it is not listed in major chemical databases, particularly for novel or proprietary compounds. This can provide context and potentially identify the substance.
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-
Direct Inquiry with the Chemical Abstracts Service (CAS):
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Procedure: As a final step, a direct inquiry can be made to the CAS organization.
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Rationale: CAS is the definitive authority on CAS numbers and can provide an official statement on the status of a number, including whether it is valid, invalid, deleted, or corresponds to a confidential substance.
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Part 2: Analysis and Interpretation of Findings for CAS 42093-97-0
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Typographical Error: The most common reason for a failed CAS number search is a simple typographical error. It is crucial to double-check the original source of the number.
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Invalid Number: The number may not be a valid CAS number. CAS numbers have a specific format and a check digit that can be used for validation.
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Deleted or Merged Number: The CAS number may have been previously assigned and subsequently deleted or merged with another entry.
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Confidential Business Information (CBI): The CAS number may be assigned to a substance that is considered confidential business information. In such cases, the identity of the substance is not publicly disclosed.
Part 3: Physicochemical Property Determination - A Hypothetical Framework
Should the investigation in Part 1 reveal that CAS 42093-97-0 corresponds to a valid, non-confidential substance, the next step would be to determine its physicochemical properties. The following is a generalized, best-practice framework for such a characterization.
Table 1: Core Physicochemical Properties for Drug Development
| Property | Experimental Technique(s) | Rationale |
| Identity & Purity | NMR, Mass Spectrometry, HPLC/UPLC, Elemental Analysis | Confirms the chemical structure and quantifies the purity of the substance. |
| Solubility | Kinetic and Thermodynamic Solubility Assays (e.g., HPLC-UV) | Determines the solubility in various solvents, which is critical for formulation and bioavailability. |
| LogP/LogD | Shake-flask method, HPLC-based methods | Measures the lipophilicity of the compound, a key predictor of its ADME properties. |
| pKa | Potentiometric titration, UV-spectroscopy, Capillary Electrophoresis | Determines the ionization state of the compound at different pH values, affecting solubility and permeability. |
| Melting Point | Differential Scanning Calorimetry (DSC) | Indicates the physical state and purity of the solid form. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Assesses the stability of the compound at different temperatures. |
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
System Preparation:
-
Equilibrate the HPLC system with the mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid).
-
Ensure a stable baseline is achieved.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the substance and dissolve it in a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Injection and Analysis:
-
Inject a defined volume of the sample (e.g., 5 µL) onto the analytical column (e.g., a C18 column).
-
Run the gradient method and detect the eluting compounds using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Rationale for Method Selection: HPLC is a robust and widely used technique for purity determination due to its high resolution, sensitivity, and reproducibility.
Conclusion
An In-depth Technical Guide to 2-(Piperidin-1-yl)benzoic Acid for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(piperidin-1-yl)benzoic acid, a versatile heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. We will delve into its chemical identity, physicochemical properties, synthesis methodologies, and its emerging role in the development of novel therapeutic agents.
Chemical Identity and Nomenclature
The foundational step in understanding any chemical entity is to establish its precise identity. 2-(piperidin-1-yl)benzoic acid is a hybrid molecule incorporating a benzoic acid moiety and a piperidine ring.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(piperidin-1-yl)benzoic acid [1]. It is also commonly referred to by several synonyms, which are crucial for comprehensive literature and database searches.
Table 1: Synonyms and Identifiers
| Identifier Type | Value |
| IUPAC Name | 2-(piperidin-1-yl)benzoic acid |
| Common Synonyms | 2-(1-Piperidinyl)benzoic acid, 2-Piperidinobenzoic acid |
| CAS Number | 42093-97-0 |
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 205.26 g/mol [1] |
| SMILES | C1CCN(CC1)C2=CC=CC=C2C(=O)O[1] |
| InChI | InChI=1S/C12H15NO2/c14-12(15)10-6-2-3-7-11(10)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2,(H,14,15) |
Physicochemical and Structural Characteristics
The unique arrangement of a carboxylic acid and a tertiary amine on an aromatic scaffold imparts distinct physicochemical properties to 2-(piperidin-1-yl)benzoic acid, influencing its reactivity, solubility, and biological interactions.
Table 2: Physicochemical Properties
| Property | Value/Description | Source |
| Physical State | Crystalline solid | General knowledge |
| Melting Point | Not explicitly available in searches, but benzoic acid has a melting point of 122.4°C. Substitution would alter this. | N/A |
| Solubility | The molecule possesses both hydrophilic (carboxylic acid) and hydrophobic (aromatic and piperidine rings) regions, influencing its solubility. It is expected to be soluble in organic solvents and have limited solubility in water, which can be increased in acidic or basic conditions.[1] | [1] |
| pKa | The carboxylic acid group has an estimated pKa of ~4.2, while the piperidine nitrogen contributes to a basicity with a pKa of the conjugate acid around ~10.5.[1] | [1] |
| Structural Features | The piperidine ring preferentially adopts a chair conformation[1]. The ortho-substitution pattern creates steric interactions that can influence the molecule's conformation and reactivity[1]. | [1] |
The electronic properties are significantly influenced by the electron-donating nature of the piperidine substituent. The lone pair of electrons on the nitrogen atom can engage in resonance with the benzene ring, affecting the molecule's reactivity and interaction with biological targets[1].
Synthesis Methodologies
The synthesis of 2-(piperidin-1-yl)benzoic acid can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. A prevalent and efficient method involves a two-step process: the synthesis of a methyl ester precursor followed by its hydrolysis.
Synthesis of Methyl 2-(piperidin-1-yl)benzoate
The key step in this route is the formation of the C-N bond between the aromatic ring and the piperidine nitrogen. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a highly effective method for this transformation.
Caption: Buchwald-Hartwig amination for the synthesis of the ester precursor.
Experimental Protocol: Synthesis of Methyl 2-(piperidin-1-yl)benzoate via Buchwald-Hartwig Amination
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine methyl 2-bromobenzoate (1.0 eq), piperidine (1.2 eq), sodium tert-butoxide (1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.02 eq), and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos; 0.04 eq).
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Reaction Conditions: Stir the mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through celite. Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Hydrolysis to 2-(piperidin-1-yl)benzoic Acid
The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This is typically achieved under basic conditions.
Caption: Hydrolysis of the methyl ester to the final acid product.
Experimental Protocol: Hydrolysis to 2-(piperidin-1-yl)benzoic Acid
-
Reaction Setup: Dissolve methyl 2-(piperidin-1-yl)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Base Addition: Add lithium hydroxide (LiOH; 2.0-3.0 eq) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature or gently heat to 50 °C until the reaction is complete, as monitored by TLC.
-
Work-up and Isolation: Remove the THF under reduced pressure. Acidify the remaining aqueous solution to a pH of 3-4 with 1M HCl.
-
Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-(piperidin-1-yl)benzoic acid.
An alternative synthetic approach is the direct nucleophilic aromatic substitution of a 2-halobenzoic acid (e.g., 2-fluorobenzoic acid or 2-chlorobenzoic acid) with piperidine, often requiring more forcing conditions or the presence of a copper catalyst (Ullmann condensation).
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity and purity of 2-(piperidin-1-yl)benzoic acid.
Table 3: Spectroscopic and Analytical Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons in the region of 7-8 ppm. Protons on the piperidine ring will appear as multiplets in the aliphatic region (typically 1.5-3.5 ppm). The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | The carbonyl carbon of the carboxylic acid will be observed around 170 ppm. Aromatic carbons will resonate in the 120-150 ppm range. The aliphatic carbons of the piperidine ring will appear in the upfield region (20-60 ppm). |
| Infrared (IR) Spectroscopy | A broad O-H stretch from the carboxylic acid will be present around 2500-3300 cm⁻¹. A sharp C=O stretch will be observed around 1700 cm⁻¹. C-N stretching and aromatic C-H and C=C stretching vibrations will also be present. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would be observed at m/z = 205. Common fragmentation patterns would involve the loss of the carboxylic acid group and fragmentation of the piperidine ring. |
| High-Performance Liquid Chromatography (HPLC) | Can be used to assess the purity of the compound. A reversed-phase column with a mobile phase of acetonitrile/water with an acid modifier (e.g., formic acid or TFA) is a typical starting point. |
Applications in Medicinal Chemistry and Drug Discovery
The 2-(piperidin-1-yl)benzoic acid scaffold is a valuable building block in medicinal chemistry due to the favorable properties imparted by the piperidine ring, such as improved solubility and basicity, which can enhance pharmacokinetic profiles[2].
Potential Pharmacological Activities
Derivatives of 2-(piperidin-1-yl)benzoic acid have been investigated for a range of biological activities:
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Enzyme Inhibition: There is evidence to suggest that this scaffold may act as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission, indicating potential applications in the treatment of neurodegenerative diseases like Alzheimer's[1].
-
Anti-inflammatory and Antimicrobial Activity: The compound has shown potential as an anti-inflammatory and antimicrobial agent[1]. The mechanism of action for its antimicrobial properties may involve the disruption of cellular processes due to its acidic nature or interactions with microbial enzymes[3].
-
Anticancer and Neurological Drugs: The piperidine-benzoic acid hybrid structure is explored as an intermediate for neuroactive agents and enzyme inhibitors. Derivatives have been investigated as inhibitors of Bcl-2 family proteins, which are involved in the regulation of apoptosis and are targets in cancer therapy[1].
The 2-(piperidin-1-yl)benzoate moiety can serve as a key fragment that interacts with the hinge region of kinases, suggesting its utility in the design of kinase inhibitors for various diseases, including cancer and inflammatory disorders[2].
Safety and Handling
Recommended Handling Precautions:
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
For detailed safety information, it is recommended to consult the SDS for benzoic acid and to handle the compound with the care afforded to all new chemical entities.
Conclusion
2-(Piperidin-1-yl)benzoic acid is a chemical entity with a rich potential for applications in organic synthesis and medicinal chemistry. Its straightforward synthesis and the versatility of its functional groups make it an attractive starting material for the development of complex molecules with diverse biological activities. Further research into its pharmacological properties and the development of novel derivatives is warranted and holds promise for the discovery of new therapeutic agents.
References
A Technical Guide to the Biological Activity of 2-(1-Piperidinyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
Abstract
The 2-(1-piperidinyl)benzoic acid scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of derivatives with significant therapeutic potential. This technical guide provides an in-depth exploration of the multifaceted biological activities of these compounds, with a particular focus on their anti-inflammatory, analgesic, and anticancer properties. We will delve into the rational design and synthesis of these derivatives, elucidate their mechanisms of action at the molecular level, and provide detailed experimental protocols for their biological evaluation. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the discovery and optimization of novel therapeutics based on the this compound core.
Introduction: The this compound Scaffold - A Versatile Template for Drug Discovery
The unique structural arrangement of a benzoic acid moiety linked to a piperidine ring at the ortho position imparts a distinct conformational flexibility and a rich pharmacophoric profile to the this compound core. This scaffold serves as an excellent starting point for the development of small molecule inhibitors targeting a range of biological macromolecules. The presence of the carboxylic acid group allows for the formation of key interactions with protein active sites, while the piperidine ring can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties. This guide will explore the chemical space around this core structure and its implications for biological activity.
Synthesis of this compound Derivatives: A Practical Approach
The synthesis of this compound and its derivatives can be achieved through several reliable synthetic routes. A common and efficient method is the palladium-catalyzed Buchwald-Hartwig amination, which allows for the formation of the C-N bond between an aryl halide and piperidine under relatively mild conditions.
General Synthesis Workflow
The following diagram illustrates a typical synthetic workflow for accessing this compound derivatives.
Caption: General synthetic workflow for this compound and its amide derivatives.
Detailed Experimental Protocol: Synthesis of Methyl 2-(1-piperidinyl)benzoate
This protocol describes the synthesis of a key intermediate, methyl 2-(1-piperidinyl)benzoate, via a Buchwald-Hartwig amination.
Materials:
-
Methyl 2-bromobenzoate
-
Piperidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Celite
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (catalyst) and XPhos (ligand).
-
Add anhydrous toluene to the flask, followed by methyl 2-bromobenzoate, piperidine, and sodium tert-butoxide.
-
Heat the reaction mixture to 100°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford methyl 2-(1-piperidinyl)benzoate.
Anti-Inflammatory Activity: Targeting the NF-κB Signaling Pathway
Chronic inflammation is a hallmark of numerous diseases, and the nuclear factor-kappa B (NF-κB) signaling pathway is a central mediator of the inflammatory response.[1] Several derivatives of this compound have demonstrated potent anti-inflammatory activity, with evidence suggesting their mechanism of action involves the modulation of this critical pathway.
Mechanism of Action: Inhibition of NF-κB Activation
In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB (p65/p50) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α and nitric oxide synthase (iNOS).[2] Certain 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have been shown to restore the phosphorylation level of IκBα and reduce the protein expression of p65 NF-κB in LPS-stimulated macrophages, indicating an inhibitory effect on the NF-κB pathway.[3]
Caption: Proposed mechanism of anti-inflammatory action via inhibition of the NF-κB pathway.
In Vitro and In Vivo Evaluation of Anti-Inflammatory Activity
The anti-inflammatory potential of this compound derivatives can be assessed using a combination of in vitro and in vivo assays.
In Vitro Assay: Inhibition of NO and TNF-α Production in Macrophages
This assay quantifies the ability of a compound to inhibit the production of key pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
This is a standard model to evaluate the acute anti-inflammatory activity of novel compounds.[4]
Structure-Activity Relationship (SAR) Insights
For 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, the nature of the substituent on the piperidine nitrogen plays a crucial role in determining anti-inflammatory potency.[3] For other related benzamide derivatives, the length of the linker between the amide and a heterocyclic ring, as well as the nature of the heterocyclic moiety itself, significantly influences activity.[4]
| Derivative Class | Key SAR Observations | Reference |
| 2-(Piperidin-4-yl)-1H-benzo[d]imidazoles | Substituents on the piperidine nitrogen are critical for potent inhibition of NO and TNF-α production. | [3] |
| N-substituted 2-hydroxymethylbenzamides | A two-carbon linker between the amide and a substituted piperazine ring enhances activity. | [4] |
Analgesic Activity: Modulating Nociceptive Pathways
Pain management remains a significant clinical challenge, and there is a continuous need for novel analgesics with improved efficacy and safety profiles. Piperidine-containing compounds have a well-established history in the development of analgesic agents.[5]
Proposed Mechanisms of Analgesic Action
While the precise mechanisms for the analgesic effects of this compound derivatives are still under investigation, they may involve modulation of central and peripheral pain pathways. Some derivatives of the broader class of 2-aminobenzoates have shown potent analgesic activity, suggesting potential interactions with targets involved in nociception.[6]
In Vivo Models for Analgesic Screening
The analgesic efficacy of these compounds can be evaluated using established animal models of pain.
Thermal Nociception: Hot Plate Test
This test assesses the central analgesic activity of a compound by measuring the latency of a thermal pain response.
Chemical Nociception: Acetic Acid-Induced Writhing Test
This model evaluates the peripheral analgesic activity by quantifying the reduction in abdominal constrictions induced by an irritant.
Structure-Activity Relationship (SAR) Considerations
For related (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates, the nature of the substituent on the phenyl ring and the quinolinylamino moiety significantly impacts analgesic potency.[6] Further SAR studies are needed to specifically delineate the structural requirements for potent analgesic activity within the this compound class.
Anticancer Activity: Dual Inhibition of VEGFR-2 and c-Met Kinases
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular endothelial growth factor receptor 2 (VEGFR-2) and the mesenchymal-epithelial transition factor (c-Met) are two key receptor tyrosine kinases that drive tumor angiogenesis.[7] Dual inhibition of these pathways represents a promising strategy for cancer therapy.
Mechanism of Action: Synergistic Inhibition of Tumor Angiogenesis
VEGFR-2 and c-Met signaling pathways can act synergistically to promote angiogenesis.[8] Novel piperidinyl-based benzoxazole derivatives have been designed as dual inhibitors of VEGFR-2 and c-Met.[7] By simultaneously blocking both pathways, these compounds can effectively inhibit endothelial cell proliferation, migration, and tube formation, leading to a potent anti-angiogenic effect. Furthermore, these derivatives have been shown to induce G2/M cell-cycle arrest and apoptosis in cancer cells.[7]
Caption: Dual inhibition of VEGFR-2 and c-Met signaling pathways by piperidinyl-based benzoxazole derivatives.
In Vitro Evaluation of Anticancer Activity
The anticancer potential of these derivatives is typically assessed through a series of in vitro assays.
Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of the compounds on the kinase activity of VEGFR-2 and c-Met.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.
Quantitative Anticancer Data
The following table summarizes the in vitro activity of representative piperidinyl-based benzoxazole derivatives.
| Compound | VEGFR-2 IC₅₀ (µM) | c-Met IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | Reference |
| 5a | 0.145 | 1.885 | 16.29 | 23.60 | 16.14 | [7][9] |
| 5g | 0.970 | 0.385 | 17.23 | 9.32 | 22.63 | [7][9] |
| 5h | 0.450 | 0.860 | 14.01 | 14.86 | 24.89 | [7][9] |
| 11a | 0.155 | 0.280 | 6.25 | 8.33 | 15.95 | [7][9] |
| 11b | 0.145 | 0.181 | 4.30 | 6.68 | 7.06 | [7][9] |
| Sorafenib | 0.058 | - | 4.95 | 6.32 | 6.57 | [8][9] |
| Staurosporine | - | 0.237 | - | - | - | [8] |
Conclusion and Future Directions
The this compound scaffold has proven to be a highly fruitful starting point for the discovery of novel therapeutic agents with diverse biological activities. The derivatives discussed in this guide demonstrate significant potential as anti-inflammatory, analgesic, and anticancer agents. The modular nature of their synthesis allows for extensive structure-activity relationship studies, paving the way for the optimization of potency, selectivity, and pharmacokinetic profiles. Future research in this area should focus on elucidating the detailed molecular mechanisms of action, expanding the scope of biological targets, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of the chemical space around the this compound core holds great promise for addressing unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(1-piperidinyl)benzoic acid
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the systematic investigation of the mechanism of action of 2-(1-piperidinyl)benzoic acid, a molecule of interest in medicinal chemistry. Given the current scarcity of direct research on its specific biological targets, this document outlines a hypothesis-driven approach. We will delve into the known chemical properties of this compound and, based on structure-activity relationships of analogous compounds, propose potential biological activities, including acetylcholinesterase inhibition, anti-inflammatory effects, and antimicrobial properties. This guide offers detailed, field-proven experimental protocols to rigorously test these hypotheses, enabling researchers to elucidate the compound's pharmacological profile.
Introduction: The Therapeutic Potential of a Privileged Scaffold
This compound is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol .[1] Its structure, featuring a benzoic acid moiety substituted with a piperidine ring, represents a privileged scaffold in medicinal chemistry.[2] The piperidine ring is a common feature in many FDA-approved drugs, valued for its ability to modulate physicochemical properties such as lipophilicity and basicity, which can enhance pharmacokinetic profiles.[2] While this compound itself is not extensively characterized, its structural alerts suggest a range of potential biological activities. Derivatives of benzoic acid have shown a wide spectrum of effects, including antitumor, antimicrobial, and anti-inflammatory properties.[3] Furthermore, the N-aryl piperidine motif is a key pharmacophore in many centrally active agents. This guide will, therefore, serve as a roadmap for "de-orphanizing" this compound by systematically exploring its most probable mechanisms of action.
Hypothesized Mechanisms of Action and Investigational Pathways
Based on the chemical structure of this compound and the known activities of structurally related molecules, we can formulate several primary hypotheses for its mechanism of action. This section will outline these hypotheses and the logic behind them.
Hypothesis 1: Cholinergic System Modulation via Acetylcholinesterase (AChE) Inhibition
The piperidine moiety is a well-established feature in many acetylcholinesterase (AChE) inhibitors used in the treatment of Alzheimer's disease and other neurological conditions.[4] The nitrogen atom of the piperidine ring can engage in key interactions within the active site of the AChE enzyme.
To investigate this hypothesis, a robust and widely used colorimetric assay based on the Ellman method can be employed.[4] This assay measures the activity of AChE by detecting the product of acetylthiocholine hydrolysis.
}
Hypothesis 2: Anti-inflammatory Activity through Cyclooxygenase (COX) Inhibition
Benzoic acid derivatives are known to possess anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[3] Investigating the effect of this compound on COX-1 and COX-2 can reveal a potential anti-inflammatory mechanism and assess its selectivity.
A common method to assess COX inhibition is to measure the production of prostaglandins, such as PGE2, from arachidonic acid.[5]
}
Hypothesis 3: Antimicrobial Action
The presence of the benzoic acid and piperidine moieties suggests potential antimicrobial activity. Benzoic acid and its derivatives are used as antimicrobial preservatives, and various piperidine-containing compounds have demonstrated antibacterial and antifungal properties.[2]
The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the antimicrobial efficacy of a compound.[6][7] This assay identifies the lowest concentration of the compound that prevents visible microbial growth.
}
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step protocols for the assays proposed above.
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is adapted from established methods for a 96-well plate format.[4]
Materials and Reagents:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
0.1 M Sodium Phosphate Buffer, pH 8.0
-
This compound
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Solution: Prepare a stock solution of AChE in the assay buffer. The final concentration in the well should be optimized, typically starting at 0.1-0.25 U/mL.[4]
-
DTNB Solution: Dissolve DTNB in the assay buffer to a final concentration of 10 mM.[4]
-
ATCI Solution: Dissolve ATCI in deionized water to a final concentration of 14-15 mM. Prepare this solution fresh.[4]
-
Test Compound and Control: Prepare stock solutions of this compound and a positive control in a suitable solvent (e.g., DMSO). Create serial dilutions in the assay buffer.
-
-
Assay Protocol (Final Volume: 200 µL/well):
-
Design a plate map including wells for a blank (no enzyme), negative control (no inhibitor), positive control, and various concentrations of the test compound.
-
Add 10 µL of the appropriate test compound dilution or vehicle to the corresponding wells.
-
Add 10 µL of the AChE working solution to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 170 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm and continue to monitor the change in absorbance over time (e.g., every minute for 10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] x 100
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
| Parameter | Typical Value/Condition |
| Final Reaction Volume | 200 µL |
| Wavelength | 412 nm |
| Temperature | 37°C |
| Incubation Time | 15 minutes (pre-incubation) |
| Known Inhibitor (Control) | Donepezil |
Table 1: Typical Parameters for AChE Inhibition Assay.
Protocol 2: Cyclooxygenase (COX) Inhibition Assay
This protocol is a general guide for a fluorometric or colorimetric COX inhibitor screening assay.[8][9]
Materials and Reagents:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
Heme (cofactor)
-
Arachidonic Acid (substrate)
-
Detection reagent (e.g., Amplex™ Red)
-
This compound
-
Positive controls (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well plate (black or clear, depending on detection method)
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Reagent Preparation:
-
Prepare all reagents according to the manufacturer's instructions if using a commercial kit.
-
Dilute COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Prepare serial dilutions of the test compound and positive controls.
-
-
Assay Protocol:
-
Add the assay buffer, heme, and diluted enzyme to the appropriate wells.
-
Add the test compound dilutions or controls to the wells and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.[9]
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately read the fluorescence (e.g., Ex/Em = 535/590 nm) or absorbance in a kinetic mode.[8]
-
-
Data Analysis:
-
Calculate the reaction rate from the linear portion of the kinetic curve.
-
Determine the percent inhibition and IC50 values for both COX-1 and COX-2.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
| Parameter | Typical Value/Condition |
| Enzyme Source | Human Recombinant |
| Substrate | Arachidonic Acid |
| Temperature | 37°C |
| Detection Method | Fluorometric or Colorimetric |
| Known Inhibitors | Celecoxib (COX-2), SC-560 (COX-1) |
Table 2: Typical Parameters for COX Inhibition Assay.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[10]
Materials and Reagents:
-
Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
This compound
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh culture, suspend several colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.[6]
-
-
Plate Preparation:
-
Dispense 50 µL of sterile MHB into each well of a 96-well plate.
-
Add 50 µL of the test compound at twice the highest desired final concentration to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding 50 µL from the last well.
-
-
Inoculation and Incubation:
-
Inoculate each well (except for a sterility control well) with 50 µL of the standardized bacterial inoculum.
-
Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubate the plate at 35 ± 2°C for 16-20 hours.[10]
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
| Parameter | Typical Value/Condition |
| Growth Medium | Cation-adjusted Mueller-Hinton Broth |
| Inoculum Size | ~5 x 10^5 CFU/mL |
| Incubation | 35 ± 2°C for 16-20 hours |
| Endpoint | Lowest concentration with no visible growth |
| QC Strains | As per CLSI guidelines |
Table 3: Typical Parameters for MIC Assay.
Conclusion and Future Directions
The lack of specific data on the mechanism of action of this compound presents a unique opportunity for novel discovery. The hypothesis-driven approach outlined in this guide, leveraging the compound's structural similarities to known bioactive molecules, provides a clear and scientifically rigorous path forward. By systematically applying the detailed protocols for AChE inhibition, COX inhibition, and antimicrobial activity, researchers can generate the foundational data necessary to characterize its pharmacological profile.
Positive results in any of these primary screens should be followed by more in-depth secondary assays, such as determining the mode of enzyme inhibition (e.g., competitive, non-competitive), assessing cytotoxicity in mammalian cell lines, and exploring structure-activity relationships through the synthesis and testing of analogs. This systematic investigation will be instrumental in unlocking the potential therapeutic applications of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Investigating 2-(1-piperidinyl)benzoic Acid as a Potential Acetylcholinesterase Inhibitor
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The inhibition of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine, remains a cornerstone therapeutic strategy for managing the symptomatic cognitive decline in Alzheimer's disease (AD) and other neurological disorders characterized by a cholinergic deficit.[1] The development of novel AChE inhibitors with improved efficacy, selectivity, and safety profiles is an ongoing imperative in medicinal chemistry. This technical guide outlines a comprehensive, field-proven framework for the investigation of 2-(1-piperidinyl)benzoic acid as a potential acetylcholinesterase inhibitor. While direct, peer-reviewed evidence for this specific compound's activity is nascent, its structural motifs—a piperidine ring and a benzoic acid moiety—are present in numerous established AChE inhibitors, providing a strong rationale for its evaluation. This document provides detailed, self-validating protocols for the chemical synthesis, in vitro enzymatic evaluation, kinetic analysis, and in silico molecular docking of this compound, designed to rigorously assess its potential as a therapeutic lead compound.
Introduction: The Rationale for Investigating Novel AChE Inhibitors
Acetylcholinesterase is a serine hydrolase that terminates neurotransmission at cholinergic synapses by breaking down acetylcholine.[1] In Alzheimer's disease, the progressive loss of cholinergic neurons leads to a decline in acetylcholine levels, impairing memory and cognition.[1] AChE inhibitors function by increasing the synaptic concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.[1] Marketed drugs like Donepezil, Rivastigmine, and Galantamine validate this therapeutic approach.
The structure of Donepezil, a potent and selective AChE inhibitor, prominently features an N-benzylpiperidine moiety.[2][3] This piperidine ring is crucial for orienting the molecule within the deep, narrow gorge of the AChE active site, often establishing cation-π interactions with key aromatic residues.[3][4] The core hypothesis for investigating this compound is that its piperidine group can serve a similar anchoring function, while the benzoic acid portion can be explored for interactions with other regions of the active site or peripheral anionic site (PAS). The exploration of novel scaffolds like this is vital for discovering candidates with potentially different binding kinetics, selectivity over butyrylcholinesterase (BuChE), and improved blood-brain barrier penetration.
Synthesis and Characterization of this compound
The synthesis of this compound is a critical first step, requiring a robust and scalable method to ensure high purity for biological assays. A common and effective approach is the nucleophilic aromatic substitution (SNAr) reaction.
Synthetic Protocol: Nucleophilic Aromatic Substitution
This protocol details the synthesis from 2-chlorobenzoic acid and piperidine.
Materials:
-
2-chlorobenzoic acid
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert nitrogen atmosphere, add 2-chlorobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous DMF to the flask to create a stirrable suspension.
-
Add piperidine (1.2 eq) to the reaction mixture.
-
Heat the mixture to 120-140 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Pour the mixture into water and acidify to pH 3-4 with 1M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure this compound.
Characterization: The identity and purity of the synthesized compound must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
In Vitro Evaluation of Acetylcholinesterase Inhibition
The primary assessment of inhibitory potential is conducted using the Ellman's method, a reliable and widely adopted colorimetric assay.[4]
Experimental Protocol: Ellman's Spectrophotometric Assay
This assay measures the activity of AChE by quantifying the formation of 5-thio-2-nitrobenzoate, a yellow-colored product resulting from the reaction of thiocholine (produced by AChE-mediated hydrolysis of acetylthiocholine) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[4]
Materials:
-
Acetylcholinesterase (from Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Sodium phosphate buffer (0.1 M, pH 8.0)
-
This compound (test compound)
-
Donepezil (positive control)
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer.
-
ATCI Solution: Prepare a 14-15 mM stock solution of ATCI in deionized water. Prepare this fresh.
-
Enzyme Solution: Prepare a working solution of AChE (e.g., 0.2 U/mL) in assay buffer.
-
Inhibitor Solutions: Prepare a high-concentration stock of the test compound and Donepezil in DMSO. Create a series of dilutions in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the well is ≤1%.
-
-
Assay Execution (96-well plate, 200 µL final volume):
-
Design the plate layout to include blanks (no enzyme), negative controls (enzyme, no inhibitor), a positive control (Donepezil), and the test compound at various concentrations.
-
To each well, add 50 µL of assay buffer.
-
Add 25 µL of the appropriate inhibitor dilution (or vehicle for the negative control).
-
Add 25 µL of the AChE working solution to all wells except the blanks. Add 25 µL of assay buffer to the blank wells.
-
Add 50 µL of the DTNB solution to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
Data Analysis: IC₅₀ Determination
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of Sample / Rate of Negative Control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value—the concentration of the inhibitor that reduces enzyme activity by 50%—by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
| Compound | Predicted IC₅₀ (µM) |
| This compound | To Be Determined |
| Donepezil (Reference) | ~0.02 - 0.1 µM |
Table 1: Template for summarizing IC₅₀ data. The value for Donepezil is based on typical literature values.
Elucidating the Mechanism: Enzyme Kinetic Studies
To understand how this compound inhibits AChE, kinetic analysis is essential. This determines whether the inhibition is competitive, non-competitive, uncompetitive, or mixed-type.
Protocol: Lineweaver-Burk Plot Analysis
This involves measuring the initial reaction velocities at multiple substrate (ATCI) concentrations in the presence of different fixed concentrations of the inhibitor.
Procedure:
-
Set up the Ellman's assay as described in Section 3.1.
-
For each fixed concentration of this compound (including a zero-inhibitor control), vary the concentration of the substrate, ATCI.
-
Measure the initial reaction velocity (v) for each combination of inhibitor and substrate concentration.
-
Plot the data on a Lineweaver-Burk plot (1/v versus 1/[S]).
-
Analyze the resulting plot:
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Mixed Inhibition: Lines intersect in the second quadrant (off-axes).[5]
-
Uncompetitive Inhibition: Lines are parallel.
-
This analysis provides the inhibitor dissociation constant (Kᵢ), a critical measure of inhibitor potency.[5][6]
Workflow for In Vitro and Kinetic Analysis
Caption: Workflow for the in vitro enzymatic and kinetic evaluation of an AChE inhibitor.
Computational Analysis: Molecular Docking
Molecular docking predicts the preferred binding orientation of a ligand to a macromolecular target.[7] This in silico technique provides invaluable insights into the specific molecular interactions that stabilize the ligand-enzyme complex, guiding further structure-activity relationship (SAR) studies.
Protocol: In Silico Molecular Docking
Software:
-
Molecular Modeling Software: Schrödinger Maestro, AutoDock Vina, or MOE (Molecular Operating Environment).
-
Protein Data Bank (PDB): For obtaining the crystal structure of human AChE.
Procedure:
-
Receptor Preparation:
-
Download the crystal structure of human AChE from the PDB (e.g., PDB ID: 4EY7).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, assigning bond orders, and optimizing the hydrogen bond network.
-
Define the binding site (receptor grid) based on the location of a co-crystallized known inhibitor (like Donepezil) to encompass the catalytic active site (CAS) and peripheral anionic site (PAS).[7]
-
-
Ligand Preparation:
-
Draw the 3D structure of this compound.
-
Generate possible ionization states at physiological pH (e.g., pH 7.4). The carboxylic acid will likely be deprotonated (carboxylate), and the piperidine nitrogen will be protonated.
-
Perform energy minimization of the ligand structure.
-
-
Docking Simulation:
-
Run the docking algorithm to fit the prepared ligand into the defined receptor grid.
-
Generate multiple binding poses and rank them based on a scoring function (e.g., Glide Score, binding energy in kcal/mol).
-
-
Analysis of Results:
-
Visualize the top-ranked binding pose.
-
Identify key molecular interactions:
-
Hydrogen Bonds: e.g., with residues like Tyr124 or Asp74.[7]
-
π-π Stacking: Between the benzoic acid ring and aromatic residues like Trp86 or Tyr337 in the active site gorge.[7]
-
Cation-π Interactions: Between the protonated piperidine nitrogen and aromatic residues like Trp86 or Phe330.
-
Hydrophobic Interactions: With aliphatic and aromatic residues lining the gorge.
-
-
Predicted Binding Interactions of 2-(1-piperidinyl)benzoate with AChE
// Edges representing interactions Ligand -> TRP86 [label=" Cation-π\nInteraction", style=dashed, color="#EA4335", fontcolor="#EA4335"]; Ligand -> TYR337 [label=" π-π Stacking", style=dashed, color="#FBBC05", fontcolor="#FBBC05"]; Ligand -> ASP74 [label=" H-Bond / Ionic", style=dotted, color="#4285F4", fontcolor="#4285F4", arrowhead=dot]; }
Caption: Hypothetical binding mode of 2-(1-piperidinyl)benzoate in the AChE active site.
Conclusion and Future Directions
This guide presents a comprehensive, multi-faceted approach to rigorously evaluate this compound as a novel acetylcholinesterase inhibitor. The proposed workflow, integrating chemical synthesis, in vitro enzymatic assays, kinetic analysis, and computational modeling, provides a self-validating system for determining the compound's potential.
Positive results, such as a low micromolar or nanomolar IC₅₀ value and a clear, high-affinity binding mode, would establish this molecule as a promising hit. Subsequent steps would involve lead optimization through the synthesis of analogues to develop a structure-activity relationship (SAR) profile.[2][8] Modifications could include substitution on the benzoic acid ring or alterations to the piperidine moiety to enhance potency, selectivity, and pharmacokinetic properties. Ultimately, this structured investigational cascade is fundamental to the modern drug discovery process, aiming to translate a rational chemical hypothesis into a potential therapeutic agent for Alzheimer's disease.
References
- 1. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic Study on the Inhibition of Acetylcholinesterase by 1-Benzyl-4-[(5, 6-dimethoxy-1-indanon)-2-yl] methylpiperidine Hydrochloride (E2020) [jstage.jst.go.jp]
- 6. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Antimicrobial and Anti-inflammatory Potential of 2-(1-piperidinyl)benzoic acid
Introduction
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with dual functionalities remains a paramount objective. The compound 2-(1-piperidinyl)benzoic acid, a molecule integrating a benzoic acid moiety with a piperidine ring at the 2-position, has emerged as a scaffold of significant interest.[1] Its unique chemical architecture, characterized by the formula C₁₂H₁₅NO₂, bestows upon it a range of physicochemical properties that are conducive to biological activity.[1] This technical guide provides a comprehensive overview of the current understanding of the antimicrobial and anti-inflammatory properties of this compound and its derivatives, offering insights for researchers, scientists, and professionals in drug development. While direct and extensive research on this compound is still maturing, this guide synthesizes the available evidence from closely related analogues to build a predictive framework for its therapeutic potential.
Anti-inflammatory Properties: A Mechanistic Perspective
The therapeutic action of many non-steroidal anti-inflammatory drugs (NSAIDs) is rooted in their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[2] It is plausible that this compound derivatives exert their anti-inflammatory effects through a similar mechanism.[2] The structural features of this compound suggest a potential interaction with the active sites of COX-1 and COX-2, thereby inhibiting the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[3]
Proposed Mechanism of Action: COX Inhibition
The anti-inflammatory activity of numerous compounds is mediated by the inhibition of the cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway.[2] It is hypothesized that this compound derivatives may follow a similar mechanism of action. The diagram below illustrates a simplified representation of the COX pathway and the putative role of these derivatives as inhibitors.
Caption: Proposed mechanism of action via the cyclooxygenase pathway.
Studies on related 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have demonstrated significant inhibitory activity on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[4][5] For instance, specific derivatives have shown potent inhibition of NO and TNF-α with IC50 values in the sub-micromolar and low micromolar range, respectively.[4] Further investigations revealed that these compounds could restore the phosphorylation level of IκBα and the protein expression of p65 NF-κB, suggesting an interference with the NF-κB signaling pathway, a critical regulator of inflammatory responses.[4]
In Vivo Evidence of Anti-inflammatory Efficacy
The anti-inflammatory potential of piperidinyl-containing benzoic acid derivatives has been substantiated in preclinical animal models. The carrageenan-induced paw edema model in rats is a standard and widely accepted method for evaluating the acute anti-inflammatory activity of novel compounds.[2][6] In this assay, the administration of a phlogistic agent, carrageenan, induces a localized inflammatory response characterized by swelling.[2] The efficacy of a test compound is quantified by its ability to reduce this edema in comparison to a control group.
Studies on N-substituted 2-hydroxymethylbenzamide derivatives, which share structural similarities with this compound, have provided valuable structure-activity relationship (SAR) insights. The nature of the substituent on the amide nitrogen, the length of the linker chain, and the type of heterocyclic moiety have all been shown to significantly influence anti-inflammatory activity.[2] For example, the presence of a substituted piperazine ring has been found to enhance anti-inflammatory effects.[2] One study on a (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid derivative demonstrated a significant, dose-dependent reduction in paw edema, with efficacy comparable to the standard drug, diclofenac.[6]
| Compound/Derivative Class | In Vivo Model | Key Findings | Reference |
| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced rat paw edema | Dose-dependent edema inhibition (48.9–63.1%), comparable to diclofenac. | [6] |
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives | Xylene-induced mouse ear edema | More potent in vivo anti-inflammatory activity than ibuprofen. | [4] |
| N-substituted 2-hydroxymethylbenzamides | Carrageenan-induced rat paw edema | Activity influenced by N-substituent, linker length, and heterocyclic moiety. | [2] |
Antimicrobial Properties: A Broad-Spectrum Potential
The growing challenge of antimicrobial resistance necessitates the exploration of new chemical entities with potent and broad-spectrum antimicrobial activity. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties.[7] The incorporation of a piperidine moiety into the benzoic acid scaffold can modulate the lipophilicity and basicity of the molecule, potentially enhancing its ability to penetrate microbial cell membranes and interact with intracellular targets.
While specific minimum inhibitory concentration (MIC) values for this compound are not extensively documented in publicly available literature, studies on closely related derivatives provide strong indications of its potential antimicrobial efficacy. For instance, research on 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione, a compound also featuring a piperazine ring, has demonstrated significant activity against various strains of Staphylococcus.[8][9] The proposed mechanism for some of these related compounds involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[8][9]
Antimicrobial Activity Spectrum of Related Derivatives
The following table summarizes the antimicrobial activity of representative piperidine and benzoic acid derivatives against common pathogenic microorganisms. These data, while not directly from this compound, offer a valuable predictive insight into its potential antimicrobial spectrum.
| Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione | Staphylococcus epidermidis | 2.5 ± 2.2 | [9] |
| Staphylococcus aureus | 2.5 ± 0.0 | [9] | |
| Methicillin-resistant S. aureus (MRSA) | 6.7 ± 2.9 | [9] | |
| 4-Piperidin-1-yl-benzoic acid hydrazones | Pseudomonas aeruginosa | Moderate to good efficacy | [4] |
| Candida albicans | Moderate to good efficacy | [4] |
The mechanism of antimicrobial action for benzoic acid derivatives can be multifaceted, often involving the disruption of cellular membrane integrity, inhibition of essential enzymes, or interference with nutrient uptake. The acidic nature of the carboxyl group can also contribute to a lowering of intracellular pH, thereby inhibiting microbial growth.
Caption: Putative antimicrobial mechanisms of action.
Experimental Protocols
To facilitate further research and validation of the biological activities of this compound and its derivatives, this section provides a detailed, step-by-step methodology for a key in vivo anti-inflammatory assay.
Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is adapted from established methodologies for evaluating the acute anti-inflammatory effects of test compounds.[2][6]
Materials:
-
Male Wistar rats (150-200 g)
-
This compound (or derivative)
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Diclofenac sodium, 10 mg/kg)
-
Pletysmometer or digital caliper
-
Animal balance
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2 °C, 12 h light/dark cycle) with free access to food and water for at least one week prior to the experiment.
-
Grouping and Fasting: Divide the rats into groups (n=6 per group): Vehicle control, Positive control, and Test compound groups (at least 3 dose levels). Fast the animals overnight before the experiment with free access to water.
-
Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or a digital caliper.
-
Compound Administration: Administer the vehicle, positive control, or test compound orally via gavage.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement Post-Carrageenan: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the post-carrageenan paw volume.
-
Calculate the percentage inhibition of edema for each group using the following formula: % Inhibition = [(Edema volume of control group - Edema volume of treated group) / Edema volume of control group] x 100
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.
-
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Conclusion and Future Directions
The available evidence, primarily from studies on its close structural analogues, strongly suggests that this compound is a promising scaffold for the development of novel antimicrobial and anti-inflammatory agents. Its potential dual-action profile makes it a particularly attractive candidate for further investigation, especially in the context of inflammatory conditions with a secondary bacterial component.
Future research should focus on the following areas:
-
Comprehensive Biological Evaluation: Direct and thorough in vitro and in vivo testing of this compound to definitively characterize its antimicrobial and anti-inflammatory activities.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold to optimize potency and selectivity.
-
Pharmacokinetic and Toxicological Profiling: Assessment of the absorption, distribution, metabolism, excretion, and safety profile of the compound to determine its drug-like properties.
References
- 1. Buy this compound | 42093-97-0 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Piperidinyl Benzoic Acids
Introduction: The Piperidinyl Benzoic Acid Scaffold in Modern Medicinal Chemistry
The piperidinyl benzoic acid scaffold is a cornerstone in contemporary drug discovery, representing a privileged structure that consistently yields compounds with significant and diverse pharmacological activities. Molecules incorporating this core architecture have been successfully developed as histamine H1 antagonists, anticancer agents targeting critical kinases, nonpeptide gonadotropin-releasing hormone (GnRH) antagonists, and inhibitors of various enzymes.[1][2][3][4] The versatility of this scaffold lies in its combination of a basic piperidine ring, which can engage in crucial ionic and hydrogen-bonding interactions, and an acidic benzoic acid moiety, a classic pharmacophore for interacting with numerous biological targets.[3][5]
Understanding the Structure-Activity Relationship (SAR) is paramount to transforming a promising lead compound into a viable drug candidate. SAR studies systematically explore how discrete chemical modifications to a scaffold influence its biological activity, selectivity, and pharmacokinetic properties. This guide provides a detailed exploration of the SAR of piperidinyl benzoic acids, moving beyond a simple catalog of modifications to explain the underlying rationale for experimental choices and the interpretation of their outcomes. We will dissect the scaffold into its constituent parts—the piperidine ring, the benzoic acid moiety, and the nature of their linkage—to provide researchers with a robust framework for designing next-generation therapeutics.
Core Structure-Activity Relationship (SAR) Analysis
The fundamental goal of SAR is to build a predictive model of how structural changes impact biological function. For the piperidinyl benzoic acid core, this involves a multi-pronged investigation into its three key domains.
The Piperidine Ring: A Hub for Modulating Potency and Properties
The piperidine ring is far more than a simple linker; it is a dynamic component whose substitutions and conformation critically influence receptor binding and physicochemical properties.[6][7]
Key Modification Strategies and Their Consequences:
-
Substitution Position and Nature: The position of substituents on the piperidine ring profoundly impacts activity. For instance, in the development of GnRH antagonists, small alkyl groups at the 6-position of the piperidine were well-tolerated, while a trifluoromethyl group at this position was found to reduce clearance and enhance oral bioavailability.[2] Similarly, for monoamine oxidase (MAO) inhibitors, a 4-methyl-substituted piperidine ring produced high MAO-B inhibition.[8][9] The choice of substituent—whether it is a small alkyl group, a halogen, or a more complex fused ring system—directly modulates the steric and electronic profile of the molecule, thereby affecting its fit within the target's binding pocket.[2]
-
Chirality: The introduction of chiral centers into the piperidine ring can dramatically enhance biological activity, selectivity, and pharmacokinetic properties.[7] Stereoisomers often exhibit vastly different affinities for their biological targets due to the three-dimensional nature of receptor binding sites. Therefore, chiral synthesis or separation is a critical step in optimizing compounds containing substituted piperidine rings.
-
The Piperidine Nitrogen: The basic nitrogen of the piperidine ring is often a key interaction point. However, its high basicity can sometimes be a liability, impacting properties like cell permeability or leading to off-target effects. In some cases, "capping" this nitrogen by converting it to an amide, sulfonamide, or urea can be a fruitful strategy. While this drastically alters basicity and topology, it has been shown in some series, such as M1 allosteric agonists, to maintain target selectivity.[10]
The Benzoic Acid Moiety: The Primary Anchor and Bioisosteric Frontier
The carboxylic acid group of the benzoic acid moiety is frequently the primary "anchor" of the molecule, forming critical hydrogen bonds or ionic interactions with receptor residues. However, its acidic nature can limit oral bioavailability and cell permeability.
Key Modification Strategies and Their Consequences:
-
Ring Substitution: The substitution pattern on the aromatic ring is a powerful tool for fine-tuning activity. In a series of histamine H1 antagonists, derivatives containing a 2-ethoxybenzoic acid showed high in vivo activity, whereas those with a 3-methylbenzoic acid had low oral activity.[1] The electronic nature of the substituent (electron-donating vs. electron-withdrawing) can alter the pKa of the carboxylic acid and influence binding interactions.[11]
-
Bioisosteric Replacement: This is one of the most important strategies in medicinal chemistry for optimizing leads.[12] A bioisostere is a functional group that retains the key biological activity of the original group while potentially improving other properties.[13] The carboxylic acid group is often replaced to enhance metabolic stability, improve cell permeability, and increase oral bioavailability.[12][14]
-
Common Carboxylic Acid Bioisosteres:
-
Tetrazoles: More lipophilic than carboxylic acids, they retain the acidic proton and can improve membrane permeability. This is a classic replacement seen in angiotensin receptor blockers.[14]
-
Acyl Sulfonamides: Can mimic the hydrogen bonding pattern of carboxylic acids.
-
Hydroxamic Acids: Offer a different chelation and hydrogen bonding profile.
-
Acidic Heterocycles: Planar rings like 5-oxo-1,2,4-oxadiazoles can be significantly more lipophilic while maintaining the necessary acidic character for receptor interaction.[12]
-
-
The choice of bioisostere is highly context-dependent and must be empirically tested, as a successful replacement in one chemical series may not be effective in another.[12]
The Linker: Influencing Spatial Orientation and Flexibility
In many cases, the piperidine and benzoic acid rings are directly attached (e.g., N-aryl piperidines). In other instances, a linker connects the two moieties, such as in 4-(piperidin-4-yl)benzoic acid. This linker region, while seemingly simple, plays a crucial role.
-
Rigidity and Flexibility: The rigidity of the linker is a key design parameter. A rigid linker can lock the molecule into a specific, active conformation, potentially increasing potency and selectivity by reducing the entropic penalty of binding. Conversely, a more flexible linker may allow the molecule to adopt different conformations to fit into the binding sites of multiple targets.
-
Length and Composition: The length of the linker dictates the distance between the piperidine and benzoic acid pharmacophores. This distance must be optimized to simultaneously engage the correct sub-pockets within the target receptor.[15] The chemical nature of the linker (e.g., alkyl chain, ether, amide) influences properties like solubility and metabolic stability.[8][9]
Experimental Design for SAR Studies: A Validating Workflow
A robust SAR study follows an iterative cycle of design, synthesis, and biological testing. This self-validating system ensures that each new generation of compounds is built upon a solid foundation of empirical data.
Experimental Protocol: Synthesis of a Piperidinyl Benzoic Acid Analog
This protocol describes a representative amide coupling reaction, a common method for synthesizing these compounds.[16][17]
Objective: To synthesize 4-(4-chlorobenzoyl)piperidine-1-carboxylic acid tert-butyl ester.
Materials:
-
Piperidine-1,4-dicarboxylic acid mono-tert-butyl ester
-
4-chlorobenzoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
Reactant Solubilization: In a round-bottom flask under a nitrogen atmosphere, dissolve piperidine-1,4-dicarboxylic acid mono-tert-butyl ester (1.0 eq) and 4-chlorobenzoic acid (1.1 eq) in anhydrous DMF.
-
Activation: Cool the solution to 0°C in an ice bath. Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution. The HATU acts as a coupling agent to activate the carboxylic acid.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to remove unreacted acid and HATU byproducts) and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the resulting crude product using column chromatography on silica gel to yield the pure target compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Protocol: Biological Evaluation via Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of synthesized compounds for a target receptor, such as the histamine H1 receptor.[1][18]
Objective: To determine the inhibition constant (Ki) of a test compound for the Histamine H1 receptor.
Materials:
-
Membrane preparation from cells expressing the target receptor (e.g., guinea-pig cerebellum for H1).[1]
-
Radioligand (e.g., [³H]pyrilamine).
-
Test compounds and a known competitor (e.g., unlabeled pyrilamine for non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates, filter mats (GF/C), scintillation cocktail, and a scintillation counter.
Procedure:
-
Plate Setup: To each well of a 96-well plate, add:
-
Assay buffer.
-
A fixed concentration of radioligand (typically at its Kd value).
-
Varying concentrations of the test compound (for a competition curve).
-
Control wells: Total binding (no competitor), Non-specific binding (excess unlabeled competitor).
-
-
Incubation: Add the receptor membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of the plate through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis (e.g., using Prism software) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific radioligand binding).
-
Ki Calculation: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.
Data Presentation: Summarizing SAR Trends
Systematic data tabulation is essential for discerning clear SAR trends. The following table presents hypothetical data for a series of analogs targeting a generic kinase, illustrating how structural changes impact inhibitory potency.
| Compound | R¹ (Piperidine) | R² (Benzoic Acid) | Kinase IC₅₀ (nM) | Comment |
| 1 | H | 4-H | 520 | Baseline compound |
| 2 | 4-CH₃ | 4-H | 250 | Small alkyl group on piperidine improves potency. |
| 3 | H | 4-F | 85 | Electron-withdrawing group on benzoic acid is highly favorable.[1][18] |
| 4 | H | 2-OCH₃ | 150 | Ortho-methoxy group shows good activity.[1] |
| 5 | 4-CH₃ | 4-F | 15 | Synergistic effect: Combining optimal substitutions leads to a highly potent compound. |
| 6 | H | 3-CH₃ | 950 | Meta-methyl group is detrimental to activity.[1] |
| 7 | H | 4-(Tetrazole) | 95 | Bioisosteric replacement maintains potency, potentially improving PK properties.[14] |
Conclusion and Future Outlook
The structure-activity relationship of piperidinyl benzoic acids is a rich and multifaceted field. This guide has demonstrated that successful drug design within this scaffold relies on a systematic and iterative approach. Key takeaways include the critical role of substitution on both the piperidine and benzoic acid rings, the strategic importance of chirality, and the power of bioisosteric replacement to overcome pharmacokinetic hurdles.
Future advancements will likely focus on more complex, sp³-rich modifications to the piperidine ring to explore new chemical space and improve selectivity.[19] Furthermore, the application of computational tools, such as molecular docking and free energy perturbation calculations, will become increasingly integral to prospectively predict the impact of structural modifications, thereby accelerating the design-synthesis-test cycle and leading to the more efficient discovery of novel therapeutics based on this remarkably versatile scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 2-(1-piperidinyl)Benzoic acid | 42093-97-0 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. The Importance of Ligand-Receptor Conformational Pairs in Stabilization: Spotlight on the N/OFQ G Protein-Coupled Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.de [thieme-connect.de]
- 8. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and SAR of Analogues of the M1 allosteric agonist TBPB. Part II. Amides, sulfonamides and ureas: the effect of capping the distal basic piperidine nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. drughunter.com [drughunter.com]
- 13. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ctppc.org [ctppc.org]
- 15. The Impact of the Secondary Binding Pocket on the Pharmacology of Class A GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and structure-activity relationships of novel histamine H1 antagonists: indolylpiperidinyl benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design and exploration of C-3 benzoic acid bioisosteres and alkyl replacements in the context of GSK3532795 (BMS-955176) that exhibit broad spectrum HIV-1 maturation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Electronic and conformational analysis of 2-(1-piperidinyl)benzoic acid
An In-Depth Technical Guide to the Electronic and Conformational Analysis of 2-(1-Piperidinyl)benzoic Acid
Executive Summary
This compound is a bifunctional organic molecule whose unique ortho-substitution pattern gives rise to a complex interplay of electronic and steric effects. This guide provides a comprehensive analysis of its structure, focusing on the delicate balance between its neutral and zwitterionic forms, the role of intramolecular hydrogen bonding, and the significant influence of its conformational landscape on its chemical behavior. We detail the electronic push-pull relationship between the electron-donating piperidine moiety and the electron-withdrawing carboxylic acid group, which governs the molecule's reactivity and properties. Furthermore, this document outlines robust experimental methodologies for its synthesis and characterization by spectroscopic techniques, providing researchers and drug development professionals with both foundational knowledge and practical protocols. The insights presented herein are critical for leveraging this scaffold in medicinal chemistry and materials science, where precise control over molecular conformation and electronic properties is paramount.
Introduction
This compound, with the molecular formula C₁₂H₁₅NO₂, is an aromatic carboxylic acid featuring a piperidine ring attached to the ortho-position of the benzoic acid core.[1] This specific arrangement of a tertiary amine and a carboxylic acid group in close proximity creates a fascinating molecular architecture that has drawn interest in various fields, particularly medicinal chemistry.[1][2] The molecule serves as a valuable scaffold for synthesizing more complex heterocyclic systems and has been investigated for potential therapeutic applications, including anti-inflammatory and antimicrobial agents.[1][2]
The core of its chemical identity lies in the steric and electronic interactions dictated by the adjacent functional groups. Unlike its meta and para isomers, the ortho-configuration forces a non-planar arrangement, influencing everything from its acidity to its solid-state packing and solution-phase behavior. Understanding the conformational preferences and electronic structure of this molecule is therefore essential for predicting its reactivity, designing derivatives, and elucidating its mechanism of action in biological systems.
Electronic Structure and Properties
The electronic character of this compound is dominated by the interaction between its two primary functional groups. The piperidine ring, specifically the nitrogen atom with its lone pair of electrons, acts as a potent electron-donating group through resonance with the aromatic ring.[1] Conversely, the carboxylic acid group is strongly electron-withdrawing. This "push-pull" dynamic, amplified by their ortho-positioning, significantly influences the electron density distribution across the molecule.
This electronic tension has several consequences:
-
Modulated Acidity: Ortho-substituted benzoic acids often exhibit increased acidity compared to other isomers. This is attributed to steric hindrance that forces the carboxyl group to twist out of the plane of the benzene ring, reducing resonance stabilization of the neutral acid and stabilizing the carboxylate anion.[1]
-
Charge-Transfer Characteristics: The molecule is capable of intramolecular charge-transfer interactions, with the piperidine moiety serving as the electron donor.[1] This property is crucial for its interaction with biological targets and its potential use in materials science.
Table 1: Molecular Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-piperidin-1-ylbenzoic acid | [1] |
| CAS Number | 42093-97-0 | [1] |
| Molecular Formula | C₁₂H₁₅NO₂ | [1] |
| Molecular Weight | 205.26 g/mol | [1] |
| Canonical SMILES | C1CCN(CC1)C2=CC=CC=C2C(=O)O | [1] |
| InChI Key | TVEAZHOLMPKUGM-UHFFFAOYSA-N | [3] |
Conformational Analysis: A Molecule of Competing Interests
The conformational landscape of this compound is remarkably complex due to the freedom of rotation around the C(aryl)-N and C(aryl)-C(carboxyl) bonds, coupled with the potential for intramolecular proton transfer. The molecule exists in a dynamic equilibrium between several key forms.
The Zwitterionic vs. Neutral Form
A critical feature of this molecule is its potential to exist as a zwitterion, a dipolar ion with both a positive and negative formal charge.[4] This occurs via an intramolecular acid-base reaction where the acidic proton from the carboxyl group is transferred to the basic nitrogen of the piperidine ring.
The equilibrium between the neutral and zwitterionic forms is highly sensitive to the environment:
-
In Apolar Solvents: The neutral form is generally favored, as nonpolar environments cannot effectively solvate the charged groups of the zwitterion.[5]
-
In Polar, Protic Solvents (e.g., Water): The zwitterion is stabilized through hydrogen bonding with solvent molecules, shifting the equilibrium in its favor.[4]
-
In the Solid State: The predominant form depends on the crystal packing forces. In many amino acids, the zwitterionic form is dominant in the crystal lattice.[4]
The presence of the zwitterionic form is a key consideration in drug design, as it drastically alters a compound's physicochemical properties, such as solubility, lipophilicity, and ability to cross cell membranes.[6]
Intramolecular Hydrogen Bonding
In the neutral form, a strong intramolecular hydrogen bond can form between the hydroxyl proton of the carboxylic acid and the lone pair of the piperidine nitrogen. This interaction creates a pseudo-six-membered ring, which significantly stabilizes this particular conformation and restricts the rotation of the functional groups.[7][8] In the zwitterionic form, a similar hydrogen bond can occur between the protonated piperidinium group (N⁺-H) and one of the carboxylate oxygens. The presence and strength of this bond are crucial determinants of the molecule's preferred shape.
Caption: Conformational equilibrium of this compound.
Computational Modeling Workflow
To quantitatively assess the conformational preferences, computational chemistry methods are indispensable. A typical workflow involves using quantum mechanical calculations, such as Density Functional Theory (DFT), to map the potential energy surface.
References
- 1. Buy this compound | 42093-97-0 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Zwitterion - Wikipedia [en.wikipedia.org]
- 5. iris.unito.it [iris.unito.it]
- 6. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Intramolecular hydrogen bonding in ortho-substituted benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 2-(1-Piperidinyl)benzoic Acid: A Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient drug discovery. Among these, the 2-(1-piperidinyl)benzoic acid core has emerged as a particularly versatile and valuable scaffold. Its unique combination of a rigid aromatic ring, a flexible and basic piperidine moiety, and an acidic carboxylic acid group provides a rich tapestry of physicochemical properties that can be fine-tuned to achieve desired pharmacokinetic and pharmacodynamic profiles.[1]
The piperidine ring, a prevalent feature in numerous pharmaceuticals, is prized for its ability to modulate lipophilicity and basicity, which in turn can enhance target engagement and improve pharmacokinetic parameters such as absorption and solubility.[2] The ortho-substitution pattern of the benzoic acid offers a distinct structural motif that allows for the creation of a diverse array of complex molecules with a wide range of biological activities. This guide will provide an in-depth exploration of the this compound scaffold, from its synthesis to its application in various therapeutic areas, offering field-proven insights for its effective utilization in drug development.
I. Synthesis and Chemical Tractability: Building the Core
The construction of the this compound scaffold and its derivatives can be approached through several synthetic strategies. The choice of method is often dictated by the desired substitution patterns and the availability of starting materials. Two of the most common and effective methods are Nucleophilic Aromatic Substitution (SNA r) and the Buchwald-Hartwig amination.
A. Nucleophilic Aromatic Substitution (SNA r)
A foundational approach to forming the crucial C-N bond in the scaffold is through direct nucleophilic aromatic substitution. This method typically involves the reaction of a benzoic acid derivative bearing a suitable leaving group at the ortho position with piperidine.
Causality Behind Experimental Choices: The success of an SNA r reaction hinges on the electrophilicity of the aromatic ring. The presence of electron-withdrawing groups on the benzoic acid derivative enhances the partial positive charge on the carbon atom attached to the leaving group, making it more susceptible to nucleophilic attack by the nitrogen of piperidine.[1] Halogenated benzoic acids, such as 2-chlorobenzoic acid or 2-fluorobenzoic acid, are common starting materials due to the good leaving group ability of the halogens.[1]
Experimental Protocol: Synthesis of this compound via SNA r
-
Reaction Setup: To a solution of 2-chlorobenzoic acid (1 equivalent) in a suitable high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add piperidine (2-3 equivalents) and a base such as potassium carbonate (2-3 equivalents).
-
Heating: Heat the reaction mixture to 100-150 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of approximately 4-5. The product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica gel.
B. Buchwald-Hartwig Amination
For substrates that are less activated towards SNA r, the palladium-catalyzed Buchwald-Hartwig amination offers a powerful and versatile alternative for C-N bond formation.[3] This cross-coupling reaction is renowned for its broad substrate scope and functional group tolerance.[4]
Causality Behind Experimental Choices: The Buchwald-Hartwig amination relies on a palladium catalyst, typically in the form of a Pd(0) or Pd(II) salt, and a phosphine or carbene ligand. The choice of ligand is critical and is often a bulky, electron-rich phosphine ligand, which facilitates the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][5] The base is also a crucial component, with common choices being sodium tert-butoxide (NaOtBu) or potassium phosphate.
Experimental Protocol: Synthesis of Methyl 2-(1-piperidinyl)benzoate via Buchwald-Hartwig Amination
-
Catalyst Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%) to an oven-dried Schlenk tube.
-
Reaction Assembly: Add the aryl halide (e.g., methyl 2-bromobenzoate, 1 equivalent), piperidine (1.2-1.5 equivalents), and the base (e.g., NaOtBu, 1.5-2 equivalents) to the Schlenk tube.
-
Solvent and Heating: Add a dry, deoxygenated solvent such as toluene or dioxane. Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature and quench with water.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]
-
Hydrolysis (if necessary): The resulting ester can be hydrolyzed to the corresponding carboxylic acid by treatment with a base such as lithium hydroxide in a mixture of THF and water.[6]
Workflow for Synthesis of this compound Derivatives
Caption: Synthetic workflow for this compound and its derivatives.
II. Therapeutic Applications: A Scaffold of Opportunity
The this compound scaffold has been successfully employed in the development of a wide range of therapeutic agents. Its structural features allow for the exploration of diverse chemical space and interaction with various biological targets.
A. Anticancer Activity
Derivatives of benzoic acid have shown significant potential as anticancer agents.[7][8] The this compound scaffold can be elaborated to target key signaling pathways involved in cancer progression, such as the MAPK/ERK pathway.[2]
One promising strategy involves the development of dual inhibitors targeting multiple receptor tyrosine kinases. For example, novel piperidinyl-based benzoxazole derivatives have been synthesized as potent dual inhibitors of VEGFR-2 and c-Met kinases, both of which are crucial for tumor angiogenesis and metastasis.[9]
Mechanism of Action: Targeting Kinase Pathways
The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[10] In many cancers, this pathway is aberrantly activated due to mutations in upstream components like RAS or RAF.[10] Derivatives of the this compound scaffold can be designed to inhibit key kinases in this pathway, such as MEK or ERK, thereby halting the uncontrolled cell growth.
Caption: Inhibition of the MAPK/ERK pathway by this compound derivatives.
Quantitative Anticancer Data
| Compound Class | Target(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Piperidinyl-based benzoxazoles | VEGFR-2, c-Met | MCF-7 (Breast) | 0.057 - 1.680 | [9] |
| Phenylacetamide benzothiazoles | N/A | AsPC-1 (Pancreatic) | Varies | [11] |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids | N/A | MCF-7 (Breast) | 15.6 - 18.7 | [12] |
| Arylpiperazinyl-benzocycloheptapyrrole-carboxamides | N/A | Leukemia Panel | 1.76 - 5.96 | [13] |
Experimental Protocol: MTT Assay for Anticancer Activity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (derived from the this compound scaffold) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.[7]
B. Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a continuous effort. The this compound scaffold has been explored for the development of compounds with potent anti-inflammatory properties.
Mechanism of Action: Cyclooxygenase (COX) Inhibition
A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[14][15] COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[15] Derivatives of this compound can be designed to inhibit these enzymes, thereby reducing prostaglandin synthesis and alleviating inflammation.
Caption: Inhibition of the COX pathway by this compound derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.[6]
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the test compound (or vehicle control) orally or intraperitoneally to the rats.
-
Carrageenan Injection: After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
C. Neurodegenerative Diseases
The this compound scaffold is also being investigated for its potential in treating neurodegenerative diseases like Alzheimer's disease (AD). The multifactorial nature of these diseases necessitates the development of multi-target drugs.
Closely related 2-piperidone derivatives have been shown to inhibit the aggregation of β-amyloid (Aβ) peptides, a key pathological hallmark of AD.[1] These compounds also exhibit anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in microglial cells.[1] Furthermore, some derivatives have demonstrated neuroprotective effects by preventing neuronal cell death.[1]
Mechanism of Action: A Multi-pronged Approach
For Alzheimer's disease, derivatives of the this compound scaffold can be designed to:
-
Inhibit Aβ Aggregation: By interfering with the self-assembly of Aβ peptides into toxic oligomers and fibrils.
-
Reduce Neuroinflammation: By modulating the activity of microglial cells and reducing the production of inflammatory mediators.
-
Inhibit Acetylcholinesterase (AChE): Some benzoic acid derivatives have shown potential as AChE inhibitors, which is a current therapeutic strategy for AD.[16]
III. Structure-Activity Relationships (SAR) and Future Perspectives
The development of potent and selective drugs based on the this compound scaffold relies on a thorough understanding of its structure-activity relationships (SAR). Key modifications to the scaffold can significantly impact its biological activity:
-
Substituents on the Benzoic Acid Ring: The nature and position of substituents on the aromatic ring can influence electronic properties, lipophilicity, and interactions with the target protein.
-
Modifications of the Piperidine Ring: Altering the substitution pattern on the piperidine ring can affect the compound's basicity, conformational flexibility, and ability to form hydrogen bonds.
-
The Carboxylic Acid Group: The carboxylic acid can be converted to esters or amides to modulate physicochemical properties and potentially interact with different binding pockets.
The future of drug discovery with the this compound scaffold is bright. Its synthetic tractability and proven biological relevance make it an attractive starting point for the development of novel therapeutics for a wide range of diseases. Future research will likely focus on:
-
Multi-target drug design: Creating single molecules that can modulate multiple targets involved in complex diseases.
-
Fragment-based drug discovery: Using the scaffold as a core fragment to build more complex and potent molecules.
-
Application in new therapeutic areas: Exploring the potential of this scaffold in areas such as infectious diseases and metabolic disorders.
IV. Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry, offering a robust and versatile platform for the design and synthesis of novel therapeutic agents. Its favorable physicochemical properties and synthetic accessibility have led to the development of compounds with promising anticancer, anti-inflammatory, and neuroprotective activities. By leveraging a deep understanding of its synthesis, biological mechanisms, and structure-activity relationships, researchers and drug development professionals can continue to unlock the full potential of this remarkable scaffold in the quest for new and effective medicines.
References
- 1. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. preprints.org [preprints.org]
- 13. mdpi.com [mdpi.com]
- 14. covm.uowasit.edu.iq [covm.uowasit.edu.iq]
- 15. researchgate.net [researchgate.net]
- 16. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 2-(1-piperidinyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the known and potential biological targets of 2-(1-piperidinyl)benzoic acid and its derivatives. As a versatile scaffold in medicinal chemistry, this compound has paved the way for the development of novel therapeutic agents across various disease areas. This document will delve into the scientific evidence supporting its interaction with key biological molecules, offering insights into its mechanisms of action and providing validated experimental protocols for further investigation.
Introduction: The this compound Scaffold - A Privileged Structure in Drug Discovery
The this compound molecule, characterized by a benzoic acid moiety substituted with a piperidine ring at the ortho position, represents a significant "privileged scaffold" in medicinal chemistry. This unique arrangement of a tertiary amine and a carboxylic acid on an aromatic ring provides a three-dimensional architecture that is conducive to interacting with a variety of biological targets. Its derivatives have shown promise in modulating the activity of enzymes, ion channels, and receptors, making it a focal point for drug discovery efforts in oncology, neurodegenerative diseases, and infectious diseases.[1] This guide will systematically dissect the key biological targets associated with this scaffold, presenting the current state of knowledge and methodologies for its study.
Enzyme Inhibition: A Prominent Mechanism of Action
The this compound core has been successfully exploited to design potent and selective enzyme inhibitors. The strategic placement of functional groups on this scaffold allows for fine-tuning of interactions within the active or allosteric sites of target enzymes.
Endoplasmic Reticulum Aminopeptidase 2 (ERAP2): A Target in Immunology and Oncology
A significant breakthrough in understanding the therapeutic potential of this scaffold came with the discovery of a derivative, 4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid, as a novel and selective inhibitor of ERAP2.[2][3] ERAP1 and ERAP2 are crucial zinc-binding aminopeptidases in the endoplasmic reticulum that trim peptide precursors for loading onto Major Histocompatibility Complex (MHC) class I molecules, a critical step in the adaptive immune response.[1][2] Dysregulation of ERAP activity is associated with autoimmune diseases and cancer.[1][2]
The aforementioned derivative was found to bind near the catalytic center of ERAP2, exhibiting an uncompetitive mechanism of inhibition.[2][3] This discovery has opened new avenues for the development of immunomodulatory drugs.
Signaling Pathway of ERAP2 in Antigen Presentation:
References
Methodological & Application
Synthesis of 2-(1-piperidinyl)benzoic Acid: A Detailed Guide for Chemical Researchers
This comprehensive guide provides a detailed protocol for the synthesis of 2-(1-piperidinyl)benzoic acid, a valuable building block in medicinal chemistry and drug development. This document offers an in-depth exploration of the synthetic strategy, a step-by-step experimental protocol, and a discussion of the underlying chemical principles. The provided methodologies are designed to be reproducible and scalable for research and development applications.
Introduction
This compound is a bifunctional molecule incorporating a tertiary amine and a carboxylic acid on an aromatic scaffold. This unique structural arrangement makes it a versatile intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and other biologically active compounds. The synthesis of this compound is typically achieved through a carbon-nitrogen (C-N) bond-forming reaction, with the Ullmann condensation and the Buchwald-Hartwig amination being two of the most effective methods.
This guide will focus on a robust two-step synthetic sequence: the initial synthesis of methyl 2-(1-piperidinyl)benzoate via a Buchwald-Hartwig amination, followed by its hydrolysis to yield the final product, this compound. This approach is often favored due to the milder reaction conditions and higher functional group tolerance of the Buchwald-Hartwig reaction compared to the traditional Ullmann condensation.
Synthetic Strategy and Mechanistic Overview
The synthesis of this compound is accomplished through a two-step process, beginning with the palladium-catalyzed Buchwald-Hartwig amination of a methyl 2-halobenzoate with piperidine. This is followed by the hydrolysis of the resulting ester to the desired carboxylic acid.
Step 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2] The catalytic cycle is generally understood to involve the following key steps:
-
Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl halide (methyl 2-bromobenzoate), forming a Pd(II) species.
-
Ligand Exchange/Amine Coordination: The amine (piperidine) coordinates to the palladium center, displacing a ligand.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido group are reductively eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
The choice of ligand is crucial for the efficiency of the Buchwald-Hartwig reaction, with bulky, electron-rich phosphine ligands often being employed to promote the reductive elimination step and stabilize the catalytic species.[3]
Step 2: Ester Hydrolysis
The hydrolysis of the methyl ester to the carboxylic acid is a standard transformation in organic synthesis.[4][5] This reaction is typically carried out under basic conditions, using a reagent such as lithium hydroxide or sodium hydroxide. The mechanism involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and methanol. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |
| Methyl 2-bromobenzoate | C₈H₇BrO₂ | 215.05 | 610-94-6 | Starting material |
| Piperidine | C₅H₁₁N | 85.15 | 110-89-4 | Reagent |
| Tris(dibenzylideneacetone)dipalladium(0) | C₅₁H₄₂O₃Pd₂ | 915.72 | 51364-51-3 | Catalyst |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 161265-03-8 | Ligand |
| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 865-48-5 | Base |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Anhydrous |
| Lithium Hydroxide | LiOH | 23.95 | 1310-65-2 | Reagent |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Solvent |
| Hydrochloric Acid (1M) | HCl | 36.46 | 7647-01-0 | For workup |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | For extraction |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent |
Synthesis of Methyl 2-(1-piperidinyl)benzoate (Intermediate)
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 0.04 equivalents).[4]
-
Addition of Reagents: Add anhydrous toluene, followed by methyl 2-bromobenzoate (1.0 equivalent), piperidine (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).[4]
-
Reaction: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification of Intermediate: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure methyl 2-(1-piperidinyl)benzoate.
Hydrolysis to this compound
-
Reaction Setup: Dissolve the purified methyl 2-(1-piperidinyl)benzoate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).[4]
-
Addition of Base: Add lithium hydroxide (2.0-3.0 equivalents) to the solution.[4]
-
Reaction: Stir the reaction mixture at room temperature or gently heat (e.g., 40 °C) until the starting material is consumed (monitor by TLC).
-
Workup: Remove the THF under reduced pressure.
-
Isolation of Product: Acidify the remaining aqueous solution to a pH of approximately 4-5 with 1 M hydrochloric acid. The product, this compound, may precipitate out of solution.[4] Collect the solid by filtration. If no precipitate forms, extract the product with a suitable organic solvent like ethyl acetate. Dry the organic extracts over anhydrous sodium sulfate and concentrate to yield the final product.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Characterization of this compound
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₂H₁₅NO₂
-
Molecular Weight: 205.26 g/mol [6]
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): The proton NMR spectrum is expected to show signals for the aromatic protons in the range of 7.0-8.0 ppm. The protons of the piperidine ring will appear further upfield, typically between 1.5 and 3.5 ppm. The acidic proton of the carboxylic acid group will likely be a broad singlet at a downfield chemical shift, often above 10 ppm, and may exchange with D₂O.
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): The carbon NMR spectrum will show a signal for the carbonyl carbon of the carboxylic acid in the range of 170-180 ppm. The aromatic carbons will resonate between 110 and 150 ppm. The carbons of the piperidine ring will appear in the aliphatic region of the spectrum, typically between 20 and 60 ppm.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive; handle with care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined procedures for the Buchwald-Hartwig amination and subsequent hydrolysis, researchers can reliably produce this valuable chemical intermediate. The mechanistic insights and characterization data provided herein should serve as a valuable resource for scientists and professionals in the fields of organic synthesis and drug development.
References
- 1. PubChemLite - 2-(2-oxopiperidin-1-yl)benzoic acid (C12H13NO3) [pubchemlite.lcsb.uni.lu]
- 2. 2-(Piperidin-1-ylmethyl)benzoic acid [myskinrecipes.com]
- 3. rsc.org [rsc.org]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870) [hmdb.ca]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Buy this compound | 42093-97-0 [smolecule.com]
Application Notes and Protocols for Buch-wald-Hartwig Amination: Synthesis of 2-(1-piperidinyl)benzoic Acid
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[3][4] Traditional methods for constructing these bonds often suffer from harsh reaction conditions, limited substrate scope, and poor functional group tolerance.[2] The advent of the Buchwald-Hartwig amination has largely overcome these limitations, enabling the facile coupling of aryl halides or pseudohalides with a wide variety of primary and secondary amines under relatively mild conditions.[2]
This guide provides a detailed examination of the Buchwald-Hartwig amination for the specific synthesis of 2-(1-piperidinyl)benzoic acid, a valuable building block in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, offer a comprehensive, step-by-step protocol, and provide insights into troubleshooting and optimization.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Buchwald-Hartwig amination is rooted in a well-defined palladium-based catalytic cycle. Understanding this cycle is paramount for rational optimization and troubleshooting of the reaction. The currently accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][6]
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (e.g., 2-bromobenzoic acid) to a low-valent palladium(0) species. This step forms a palladium(II) intermediate, where the palladium has inserted itself into the carbon-halogen bond.[3]
-
Amine Coordination and Deprotonation: The amine (piperidine) then coordinates to the palladium(II) complex. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex.[4][6] The choice of base is critical and is dependent on the pKa of the amine and the solvent used.[7][8][9]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[3][5]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound from 2-bromobenzoic acid and piperidine. It is crucial to note that all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox to prevent the deactivation of the catalyst.[10]
Materials and Reagents
| Reagent/Material | Supplier | Purity | Notes |
| 2-Bromobenzoic acid | Commercially Available | >98% | |
| Piperidine | Commercially Available | >99% | Distill from KOH if necessary.[11] |
| Palladium(II) Acetate (Pd(OAc)₂) | Commercially Available | Catalyst Grade | A common palladium precursor.[12] |
| Xantphos | Commercially Available | >98% | A bulky electron-rich ligand.[13] |
| Sodium tert-butoxide (NaOt-Bu) | Commercially Available | >97% | A strong, non-nucleophilic base.[14] |
| Toluene | Commercially Available | Anhydrous | Use from a freshly opened bottle or dried over sodium. |
| Ethyl Acetate | Commercially Available | ACS Grade | For workup and chromatography. |
| Hexanes | Commercially Available | ACS Grade | For chromatography. |
| 1 M Hydrochloric Acid (HCl) | Prepared in-house | For acidification. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | For drying organic layers. |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 equivalent), palladium(II) acetate (1-2 mol%), and Xantphos (2-4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Under a positive flow of inert gas, add sodium tert-butoxide (2.2 equivalents) and anhydrous toluene.
-
Amine Addition: Add piperidine (1.2 equivalents) to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of toluene).
-
Combine the organic layers and wash with brine.
-
Acidify the aqueous layer to a pH of approximately 4-5 with 1 M HCl.[13]
-
The product, this compound, may precipitate out of solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.[13]
-
If the product does not precipitate, extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
-
Purification:
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
If necessary, the crude product can be purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.
-
Key Considerations and Troubleshooting
The success of a Buchwald-Hartwig amination is contingent on several factors. Careful consideration of each parameter is crucial for achieving high yields and purity.
-
Choice of Palladium Precursor and Ligand: The combination of the palladium source and the phosphine ligand is critical. Bulky, electron-rich ligands, such as XPhos and BrettPhos, are often employed to facilitate the oxidative addition and reductive elimination steps, particularly with less reactive aryl chlorides.[3][12] For the coupling of secondary amines like piperidine, ligands such as Xantphos or BINAP have also shown great utility.[6][13]
-
The Role of the Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[6] Sodium tert-butoxide is a common choice, but other bases like potassium tert-butoxide, LHMDS, and cesium carbonate can also be effective.[4][6] The choice of base can be influenced by the solvent and the functional groups present on the substrates.[7] For instance, ester and nitro groups may not be compatible with strong alkoxide bases.[15]
-
Solvent Selection: Anhydrous, non-protic solvents are typically used to prevent quenching of the base and deactivation of the catalyst. Toluene, dioxane, and THF are common choices.[6][16] It is imperative to use anhydrous solvents to ensure the reaction proceeds efficiently.[10]
-
Reaction Temperature: The reaction temperature can range from room temperature to over 100 °C.[6] Higher temperatures are often required for less reactive aryl halides, such as aryl chlorides.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (air or moisture exposure). | Ensure rigorous inert atmosphere and use of anhydrous solvents and reagents.[1] |
| Inappropriate ligand/palladium precursor combination. | Screen different ligands (e.g., XPhos, SPhos, BrettPhos) and palladium sources (e.g., Pd₂(dba)₃). | |
| Insufficiently strong base. | Consider a stronger base (e.g., LHMDS) or a different base/solvent combination. | |
| Low reaction temperature. | Gradually increase the reaction temperature. | |
| Formation of Side Products | Hydrodehalogenation of the aryl halide. | This can be a competing side reaction. Optimize ligand and base to favor the amination pathway. |
| Homocoupling of the aryl halide. | This can occur at higher temperatures. Try lowering the reaction temperature or using a different catalyst system.[17] | |
| Difficulty with Product Isolation | Emulsion during work-up. | Add brine to the aqueous layer to break the emulsion. |
| Product is water-soluble. | After acidification, thoroughly extract the aqueous layer with an organic solvent like ethyl acetate. |
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air and moisture-sensitive and should be handled under an inert atmosphere.[1]
-
Many organic solvents are flammable and should be used in a well-ventilated fume hood.[1]
-
Strong bases like sodium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.[1]
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the formation of C-N bonds in modern organic synthesis. Its broad substrate scope, functional group tolerance, and relatively mild reaction conditions have made it a preferred method for the synthesis of arylamines. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively utilize this powerful reaction for the synthesis of complex molecules like this compound, thereby accelerating drug discovery and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: Optimized Saponification of Methyl 2-(1-piperidinyl)benzoate
Abstract
This application note provides a comprehensive guide for the saponification of methyl 2-(1-piperidinyl)benzoate to its corresponding carboxylic acid, 2-(1-piperidinyl)benzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and bioactive molecules, including potential benzodiazepine analogs and other central nervous system-targeting agents.[1][2] The protocol detailed herein addresses the challenges associated with the hydrolysis of this sterically hindered ester. We present an optimized, field-proven methodology using lithium hydroxide in a mixed solvent system, ensuring high yield and purity. This document outlines the reaction mechanism, provides a step-by-step protocol, discusses key process considerations, and details methods for product verification.
Introduction & Significance
The hydrolysis of esters to carboxylic acids, known as saponification, is a fundamental transformation in organic synthesis.[3] this compound is a valuable synthetic intermediate, serving as a precursor for various complex molecular scaffolds.[1][4] Its structure, featuring a benzoic acid core with an ortho-piperidine substituent, is analogous to key precursors used in the synthesis of quinazolinones and benzodiazepines.[1] The piperidine moiety is a common feature in many pharmaceuticals, influencing properties like lipophilicity and basicity, which can improve pharmacokinetic profiles.[2]
However, the ortho-piperidine group in methyl 2-(1-piperidinyl)benzoate introduces significant steric hindrance around the ester's carbonyl group, which can make saponification challenging under standard conditions.[5][6] Typical methods for ester hydrolysis, such as using sodium or potassium hydroxide in aqueous alcohol at reflux, may be slow or incomplete.[7] This guide presents a robust protocol that overcomes these steric challenges to provide a reliable and efficient synthesis of the target carboxylic acid.
Reaction Mechanism: Nucleophilic Acyl Substitution
The saponification of an ester is a classic example of a base-catalyzed nucleophilic acyl substitution.[8] The reaction proceeds through a well-established two-step addition-elimination mechanism.[8]
-
Nucleophilic Attack: The reaction initiates with the attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the ester. This forms a transient tetrahedral intermediate.[3]
-
Elimination of Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the expulsion of the methoxide ion (⁻OCH₃) as the leaving group, yielding the carboxylic acid.
-
Acid-Base Reaction (Irreversible Step): In the basic reaction medium, the newly formed carboxylic acid (pKa ≈ 4-5) is immediately deprotonated by the strongly basic methoxide ion (conjugate acid methanol, pKa ≈ 15-16) or another hydroxide ion.[8] This forms a highly stable carboxylate salt. This acid-base reaction is effectively irreversible and serves as the thermodynamic driving force for the entire saponification process.[7]
-
Protonation (Workup): To obtain the final neutral carboxylic acid, an acidic workup is required.[3][8] The addition of a strong acid, such as hydrochloric acid (HCl), protonates the carboxylate salt, leading to the precipitation or extraction of the desired product.
Optimized Experimental Protocol
This protocol is optimized for the hydrolysis of the sterically hindered methyl 2-(1-piperidinyl)benzoate. The use of lithium hydroxide (LiOH) is often favored in modern laboratory settings, and a tetrahydrofuran (THF)/water co-solvent system ensures the solubility of both the organic ester and the inorganic base.[1][8]
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (1 mmol scale) | Moles (mmol) | Equivalents |
| Methyl 2-(1-piperidinyl)benzoate | C₁₃H₁₇NO₂ | 219.28 | 219.3 mg | 1.0 | 1.0 |
| Lithium Hydroxide Monohydrate | LiOH·H₂O | 41.96 | 83.9 mg | 2.0 | 2.0 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 3 mL | - | - |
| Deionized Water | H₂O | 18.02 | 1 mL | - | - |
| Hydrochloric Acid (1 M) | HCl | 36.46 | ~2.5 mL | ~2.5 | 2.5 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 20-30 mL | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |
Step-by-Step Procedure
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-(1-piperidinyl)benzoate (219.3 mg, 1.0 mmol) in a solvent mixture of THF (3 mL) and deionized water (1 mL).
-
Addition of Base: Add lithium hydroxide monohydrate (83.9 mg, 2.0 mmol) to the stirring solution.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-8 hours). For faster conversion, the mixture can be gently heated to 40-50 °C.[1][2]
-
Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Acidification (Workup): Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl dropwise while stirring until the pH of the solution is approximately 4-5. The target product, this compound, should precipitate as a white solid.[1]
-
Product Isolation & Purification:
-
Filtration (if precipitate forms): Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water and dry under vacuum to yield the final product.
-
Extraction (if product remains in solution): If a precipitate does not form or is incomplete, transfer the acidified solution to a separatory funnel. Extract the product with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid.[1]
-
Experimental Workflow Diagram
Caption: Workflow for the saponification of methyl 2-(1-piperidinyl)benzoate.
Characterization and Verification
To confirm the identity and purity of the final product, this compound, the following analytical techniques are recommended:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show the disappearance of the methyl ester singlet (around 3.8 ppm) from the starting material and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm). Aromatic and piperidinyl proton signals will also be present.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Look for the appearance of a broad O-H stretch from the carboxylic acid (typically 2500-3300 cm⁻¹) and a shift in the C=O stretch.
-
Melting Point: The purified product should have a sharp melting point consistent with literature values.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the product and assess purity.
Troubleshooting and Key Considerations
-
Incomplete Reaction: The steric hindrance of the ortho-substituent is the primary challenge.[5][6] If TLC analysis shows significant starting material after several hours at room temperature, gentle heating (40-50 °C) is recommended. Ensure at least 2 equivalents of base are used to drive the reaction to completion.
-
Alternative Bases: While LiOH is effective, NaOH or KOH can also be used, though they may require longer reaction times or higher temperatures.[7]
-
Side Reactions: Under harsh conditions (e.g., very high temperatures), decarboxylation of the product could potentially occur, though this is unlikely with the recommended protocol.[9] The primary risk is an incomplete reaction.
-
Workup pH is Critical: Over-acidification should be avoided. The product is an amino acid derivative and may become more water-soluble at very low pH due to protonation of the piperidine nitrogen. Adjusting the pH to the isoelectric point (around 4-5) maximizes the precipitation of the neutral zwitterionic form.
Conclusion
This application note details an efficient and reliable protocol for the saponification of methyl 2-(1-piperidinyl)benzoate. By utilizing lithium hydroxide in a THF/water solvent system and carefully controlling the workup pH, this method successfully overcomes the steric challenges posed by the ortho-piperidine substituent. The resulting this compound is obtained in high purity, ready for use in subsequent synthetic steps for the development of novel pharmaceutical agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Buy this compound | 42093-97-0 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Saponification-Typical procedures - operachem [operachem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for HATU-Mediated Amide Coupling of 2-(1-Piperidinyl)benzoic Acid
Introduction: Synthesizing Complex Amides in Modern Drug Discovery
The amide bond is the cornerstone of peptides and proteins and is a ubiquitous functional group in over 25% of all pharmaceutical compounds. Its synthesis, while conceptually simple, is a kinetically controlled process that demands precise activation of a carboxylic acid to overcome a significant energy barrier for reaction with an amine.[1] In the context of drug development, researchers frequently encounter substrates that are sterically demanding, electronically deactivated, or prone to racemization, rendering traditional coupling methods inadequate.
This guide focuses on a robust and highly efficient protocol for the synthesis of amides derived from 2-(1-piperidinyl)benzoic acid , a versatile bifunctional building block used in the construction of complex heterocyclic scaffolds.[2][3] The ortho-substitution pattern of this substrate presents unique steric and electronic considerations. To address these challenges, we employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) , a third-generation uronium salt-based coupling reagent celebrated for its rapid kinetics, high yields, and exceptional ability to suppress epimerization.[4][5]
These application notes provide a comprehensive overview of the underlying mechanism, detailed step-by-step protocols, and expert insights for successfully coupling this compound with a range of amine nucleophiles.
The Key Reagents: A Deeper Look
HATU: The Premier Coupling Reagent
HATU, first reported by Louis A. Carpino in 1993, is an aminium/uronium salt derived from 1-hydroxy-7-azabenzotriazole (HOAt).[5] Its efficacy stems from its ability to rapidly convert a carboxylic acid into a highly reactive OAt-active ester.[6]
Key Advantages of HATU:
-
High Reactivity: The resulting OAt-ester is significantly more reactive than its HOBt-ester counterpart, leading to faster reaction times.
-
Racemization Suppression: The nitrogen atom in the pyridine ring of the HOAt moiety is believed to provide a neighboring group effect, stabilizing the transition state and minimizing the loss of stereochemical integrity at chiral centers.[5]
-
Effectiveness with Hindered Substrates: HATU consistently demonstrates superior performance in couplings involving sterically congested acids or amines where other reagents fail.[7]
This compound: The Substrate
This molecule features a carboxylic acid and a tertiary amine (piperidine) in an ortho configuration on a benzene ring.[2] This unique arrangement presents specific considerations for amide coupling:
-
Steric Hindrance: The bulky piperidine ring adjacent to the carboxylic acid can sterically shield the reaction center, potentially slowing down the rate of both activation and nucleophilic attack. This makes a highly efficient coupling reagent like HATU an ideal choice.
-
Bifunctionality: The presence of a basic piperidine nitrogen and an acidic carboxylic acid group means the molecule can exist in a zwitterionic form. A strong, non-nucleophilic external base is required to ensure the carboxylic acid is fully deprotonated to the carboxylate for efficient activation.
The Base: The Critical Role of a Non-Nucleophilic Amine
The activation process requires a base to deprotonate the carboxylic acid. The base must be non-nucleophilic to avoid competing reactions with the activated ester.
-
DIPEA (N,N-Diisopropylethylamine): Highly recommended. Its bulky isopropyl groups make it an exceptionally poor nucleophile while retaining strong basicity.
-
Triethylamine (TEA): A suitable alternative, though its lower steric bulk makes it slightly more nucleophilic than DIPEA, which can be a minor concern in sensitive reactions.
The Core Mechanism: From Carboxylate to Amide
The HATU-mediated coupling proceeds via a well-established two-stage mechanism. The use of this compound as the substrate follows this canonical pathway.
-
Deprotonation: The non-nucleophilic base (DIPEA) deprotonates the carboxylic acid of this compound, forming the corresponding carboxylate anion.
-
Formation of the O-Acylisouronium Salt: The carboxylate anion performs a nucleophilic attack on the electrophilic carbon of HATU. This step is rapid and forms a highly unstable O-acyl(tetramethyl)isouronium salt intermediate.
-
Formation of the OAt-Active Ester: The displaced OAt anion immediately attacks the isouronium salt. This generates the key reactive intermediate—the OAt-active ester of this compound—and releases tetramethylurea as a byproduct.[5][6]
-
Nucleophilic Attack and Amide Formation: The amine coupling partner attacks the carbonyl carbon of the highly electrophilic OAt-active ester, forming a tetrahedral intermediate which then collapses to yield the final amide product and releases the HOAt anion.
Caption: Figure 1: HATU-Mediated Activation and Coupling Mechanism.
Experimental Protocols & Workflow
Safety Precaution: HATU is a moderate skin sensitizer and potentially explosive under thermal analysis.[5] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Protocol 1: General Procedure for Coupling with Primary and Secondary Amines
This protocol is optimized for standard primary and secondary aliphatic amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.5 - 3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv).
-
Dissolution: Dissolve the acid in anhydrous DMF (to make a ~0.2 M solution).
-
Addition of Reagents: Add the amine (1.1 equiv), followed by HATU (1.1 equiv).
-
Base Addition: Cool the flask to 0 °C in an ice bath. Add DIPEA (2.5 equiv) dropwise to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup:
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2x), followed by saturated aqueous brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: Modified Procedure for Challenging Couplings
This protocol is adapted for less reactive amines (e.g., anilines) or sterically hindered substrates. The key modification is a "pre-activation" step.
Procedure:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and HATU (1.1 equiv).
-
Dissolution: Dissolve the solids in anhydrous DMF (~0.2 M).
-
Pre-Activation: Cool the solution to 0 °C and add DIPEA (2.5 equiv) dropwise. Stir the mixture at 0 °C for 15-20 minutes. This allows for the complete formation of the OAt-active ester before the nucleophile is introduced, which is critical for preventing side reactions like guanidinylation of the amine.[8][9]
-
Amine Addition: Add the amine (1.2 equiv), either neat or as a solution in a small amount of DMF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. For particularly challenging couplings, the reaction may be gently heated to 40-50 °C.
-
Monitoring, Workup, and Purification: Follow steps 6-8 from Protocol 1.
References
- 1. Amide Synthesis [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. Buy this compound | 42093-97-0 [smolecule.com]
- 4. peptide.com [peptide.com]
- 5. HATU - Wikipedia [en.wikipedia.org]
- 6. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Application of 2-(1-Piperidinyl)benzoic Acid Derivatives as Pharmaceutical Intermediates in the Synthesis of Selective Estrogen Receptor Modulators (SERMs)
Introduction: The Strategic Importance of the Piperidinyl-Benzoic Acid Scaffold
The 2-(1-piperidinyl)benzoic acid moiety and its structural isomers are of significant interest in medicinal chemistry, serving as versatile scaffolds in the design and synthesis of a wide array of therapeutic agents. The unique combination of a rigid aromatic carboxylic acid and a flexible, basic piperidine ring imparts favorable physicochemical properties to molecules, influencing their pharmacokinetic and pharmacodynamic profiles.[1] The carboxylic acid group provides a handle for various chemical transformations such as amidation and esterification, while the piperidine ring can modulate a compound's basicity, lipophilicity, and potential for hydrogen bonding.[1] This application note will provide an in-depth guide on the utilization of a key derivative, 4-[2-(1-piperidinyl)ethoxy]benzoic acid, as a critical intermediate in the synthesis of Raloxifene, a prominent Selective Estrogen Receptor Modulator (SERM).
Physicochemical Properties and Synthetic Overview
This compound and its derivatives are characterized by the presence of both an acidic carboxylic acid function and a basic tertiary amine. This amphoteric nature influences their solubility and reactivity. The synthesis of these intermediates often involves nucleophilic aromatic substitution or modern cross-coupling methodologies like the Buchwald-Hartwig amination.[2][3]
| Property | Value | Reference |
| Molecular Formula | C12H15NO2 | [4] |
| Molecular Weight | 205.25 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| pKa (Carboxylic Acid) | ~4.2 | [1] |
| pKa (Piperidine Amine) | ~10.5 | [1] |
Table 1: General Physicochemical Properties of this compound.
Application Profile: Synthesis of Raloxifene
A notable application of a piperidinyl-benzoic acid derivative is in the industrial synthesis of Raloxifene. Raloxifene is a second-generation SERM used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[6] The key intermediate in this synthesis is 4-[2-(1-piperidinyl)ethoxy]benzoic acid hydrochloride (CAS 84449-80-9).[4][5] This intermediate is utilized in a pivotal Friedel-Crafts acylation step to construct the core structure of Raloxifene.[6][7]
Synthetic Workflow for Raloxifene via a Piperidinyl-Benzoic Acid Intermediate
The overall synthetic strategy involves two primary stages that leverage the reactivity of the piperidinyl-benzoic acid intermediate:
-
Synthesis of the Key Intermediate: Preparation of 4-[2-(1-piperidinyl)ethoxy]benzoic acid hydrochloride.
-
Acylation and Final Assembly: Activation of the carboxylic acid and subsequent Friedel-Crafts acylation to form the Raloxifene backbone.
References
- 1. gauthmath.com [gauthmath.com]
- 2. youtube.com [youtube.com]
- 3. US20050137396A1 - Process for preparing benzoic acids - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. scispace.com [scispace.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Synthesis of 2-(1-piperidinyl)benzoic Acid Derivatives: A Detailed Laboratory Guide
This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-(1-piperidinyl)benzoic acid derivatives, a class of compounds with significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights and field-proven methodologies.
Introduction: The Significance of this compound Scaffolds
The this compound scaffold is a key structural motif in a variety of biologically active molecules. The presence of the piperidine ring, a common feature in many pharmaceuticals, coupled with the benzoic acid moiety, provides a versatile platform for the development of novel therapeutic agents. These derivatives have been explored for their potential as antimicrobial and anti-inflammatory agents.[1] The ability to efficiently and reliably synthesize these compounds is therefore of paramount importance to the drug discovery process.
This guide will explore the two primary and most effective methods for the synthesis of these derivatives: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The causality behind experimental choices, self-validating protocols, and authoritative references will be provided to ensure scientific integrity and reproducibility.
Synthetic Methodologies: A Comparative Overview
The formation of the crucial C-N bond between the benzoic acid ring and the piperidine nitrogen is typically achieved through cross-coupling reactions. The two most prominent methods, Buchwald-Hartwig amination and Ullmann condensation, offer distinct advantages and are chosen based on factors such as substrate scope, reaction conditions, and catalyst cost.
Buchwald-Hartwig Amination: A Modern Approach to C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its mild reaction conditions and broad substrate scope.[2] This method is often the preferred route for the synthesis of this compound derivatives due to its high efficiency and functional group tolerance.[3][4]
Reaction Scheme:
Caption: General scheme for Buchwald-Hartwig amination.
The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired N-aryl piperidine and regenerate the Pd(0) catalyst.[2] The choice of ligand is critical and has evolved through several "generations" to handle a wider variety of substrates and reaction conditions.[2]
Ullmann Condensation: The Classic Copper-Catalyzed Approach
The Ullmann condensation is a copper-promoted reaction for the formation of C-N bonds and represents a more traditional approach compared to the Buchwald-Hartwig amination.[5] While it often requires higher temperatures and stoichiometric amounts of copper, modern modifications with soluble copper catalysts and ligands have significantly improved its utility.[5] This method is a viable alternative, particularly when considering catalyst cost.
Reaction Scheme:
Caption: General scheme for Ullmann condensation.
The mechanism of the Ullmann reaction is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide.[5] Kinetic studies suggest a pathway involving oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination.[5]
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of this compound derivatives. These protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress.
Protocol 1: Synthesis of Methyl 2-(1-piperidinyl)benzoate via Buchwald-Hartwig Amination
This protocol describes the synthesis starting from methyl 2-bromobenzoate and piperidine. The initial product is the methyl ester, which can then be hydrolyzed to the carboxylic acid.
Workflow Diagram:
Caption: Experimental workflow for Buchwald-Hartwig synthesis.
Materials:
-
Methyl 2-bromobenzoate
-
Piperidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Methanol
-
Lithium hydroxide (LiOH)
-
1M Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 2-bromobenzoate (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).[3]
-
Reagent Addition: Add anhydrous toluene to the flask, followed by piperidine (1.2 eq) and sodium tert-butoxide (1.4 eq).[3][4]
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours.[3]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).[3]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.[3] Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford methyl 2-(1-piperidinyl)benzoate.[6]
-
Hydrolysis (Optional): Dissolve the purified methyl 2-(1-piperidinyl)benzoate (1.0 eq) in a mixture of methanol and water. Add LiOH (2.0-3.0 eq) and stir at room temperature or gently heat to 50 °C until the reaction is complete (monitored by TLC).[3]
-
Acidification and Isolation: Remove the methanol under reduced pressure. Acidify the aqueous solution to pH 3-4 with 1M HCl. Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.[3]
Quantitative Data Summary:
| Parameter | Condition/Value | Reference |
| Starting Material | Methyl 2-bromobenzoate or Methyl 2-chlorobenzoate | [3][4] |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) | [3][4] |
| Ligand | XPhos (2-4 mol%) or Xantphos | [3][4] |
| Base | NaOtBu (1.4 eq) | [3][4] |
| Solvent | Toluene | [3][4] |
| Temperature | 80-100 °C | [3][4] |
| Reaction Time | 12-24 hours | [3] |
Protocol 2: Synthesis of this compound via Ullmann Condensation
This protocol describes a chemo- and regioselective copper-catalyzed amination of 2-bromobenzoic acid, which advantageously does not require protection of the carboxylic acid group.[7][8]
Workflow Diagram:
Caption: Experimental workflow for Ullmann synthesis.
Materials:
-
2-Bromobenzoic acid
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Copper (Cu) powder (0.2–0.3 micron)
-
Copper(I) oxide (Cu₂O) (<5 micron)
-
2-Ethoxyethanol
-
Decolorizing charcoal
-
Celite
-
Dilute Hydrochloric acid (HCl)
-
5% aqueous Sodium carbonate (Na₂CO₃)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-bromobenzoic acid (1.0 eq), piperidine (1.05 eq), K₂CO₃ (1.0 eq), Cu powder (0.09 eq), and Cu₂O (0.045 eq).[7]
-
Solvent Addition: Add 2-ethoxyethanol as the solvent.[7]
-
Reaction Conditions: Reflux the mixture at 130 °C for 24 hours under a nitrogen atmosphere.[7]
-
Work-up: After cooling, pour the reaction mixture into water containing decolorizing charcoal.[7]
-
Filtration: Filter the mixture through Celite.[7]
-
Precipitation: Acidify the filtrate with dilute HCl to precipitate the crude product.[7]
-
Purification: Dissolve the collected residue in 5% aqueous Na₂CO₃ for further purification if necessary.[7]
Quantitative Data Summary:
| Parameter | Condition/Value | Reference |
| Starting Material | 2-Bromobenzoic acid | [7][8] |
| Catalyst | Cu powder and Cu₂O | [7][8] |
| Base | K₂CO₃ | [7] |
| Solvent | 2-Ethoxyethanol | [7][8] |
| Temperature | 130 °C (Reflux) | [7][8] |
| Reaction Time | 24 hours | [7] |
| Yield | Up to 99% | [7][8] |
Scientific Integrity and Logic: Causality and Self-Validation
Causality in Experimental Choices:
-
Choice of Halide: Aryl bromides are commonly used in Buchwald-Hartwig amination as they offer a good balance of reactivity and stability.[2] In Ullmann condensations, aryl iodides are more reactive than bromides, which in turn are more reactive than chlorides.[5] The choice often depends on the commercial availability and cost of the starting material.
-
Catalyst and Ligand Selection (Buchwald-Hartwig): The palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos) are crucial for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands facilitate the oxidative addition and reductive elimination steps.[2]
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide is typically used in the Buchwald-Hartwig amination to deprotonate the amine and facilitate its coordination to the palladium center.[6] In the Ullmann reaction, a weaker base like potassium carbonate is often sufficient.[7]
-
Solvent Choice: Anhydrous, non-protic solvents like toluene are used in the Buchwald-Hartwig reaction to prevent quenching of the base and interference with the catalytic cycle.[3] High-boiling polar solvents like 2-ethoxyethanol or DMSO are often employed in Ullmann condensations to achieve the required high reaction temperatures.[5][7]
Self-Validating Protocols:
-
Inert Atmosphere: Both reactions, particularly the Buchwald-Hartwig amination, are sensitive to air and moisture. The use of an inert atmosphere (argon or nitrogen) is critical to prevent catalyst deactivation and ensure reproducibility.[6]
-
Reaction Monitoring: Regular monitoring of the reaction progress by TLC is essential to determine the point of completion and prevent the formation of byproducts due to prolonged reaction times or overheating.[3][6]
-
Purification: The described work-up and purification procedures are designed to effectively remove the catalyst, unreacted starting materials, and byproducts, ensuring the isolation of a pure product. The use of Celite filtration is important for removing finely divided palladium or copper residues.[3][7]
Safety Precautions
-
Handling of Reagents: Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.[6]
-
Bases: Sodium tert-butoxide is a strong, corrosive base and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]
-
Solvents: Organic solvents like toluene and ethyl acetate are flammable and should be used in a well-ventilated fume hood away from ignition sources.[6]
-
General Practices: Always consult the Safety Data Sheets (SDS) for all chemicals before use and wear appropriate PPE.
Conclusion
The synthesis of this compound derivatives can be reliably achieved through either Buchwald-Hartwig amination or Ullmann condensation. The Buchwald-Hartwig method generally offers milder conditions and a broader substrate scope, making it a popular choice in modern synthetic laboratories. The Ullmann condensation, while requiring more forcing conditions, provides a cost-effective alternative. The detailed protocols and insights provided in this guide are intended to empower researchers to confidently and successfully synthesize these valuable compounds for their drug discovery and development endeavors.
References
- 1. Buy this compound | 42093-97-0 [smolecule.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]
Application Notes and Protocols for the Purification of 2-(1-piperidinyl)benzoic Acid via Recrystallization
Abstract
This document provides a detailed guide for the purification of 2-(1-piperidinyl)benzoic acid using the recrystallization method. The protocol is designed for researchers, scientists, and drug development professionals aiming to achieve high purity of this compound, a crucial step in many synthetic and pharmaceutical applications. The methodology is grounded in the physicochemical properties of N-substituted benzoic acids and addresses common challenges such as solvent selection, removal of impurities, and optimization of crystal yield and purity. This guide explains the causal relationships behind each step of the protocol to ensure robust and reproducible results.
Introduction: The Rationale for Recrystallization
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[1] For a successful recrystallization, the compound of interest should be highly soluble in a hot solvent and poorly soluble in the same solvent when it is cold.[1] Impurities, ideally, should either be insoluble in the hot solvent or remain soluble in the cold solvent, allowing for their separation.[2]
This compound possesses both a hydrophilic carboxylic acid group and a moderately hydrophobic piperidinyl moiety. This amphiphilic nature suggests that a mixed solvent system, such as an ethanol-water mixture, would be an effective choice for recrystallization. The addition of ethanol to water is known to increase the solubility of benzoic acid and its derivatives.[3][4] This allows for the dissolution of the compound at elevated temperatures while ensuring its precipitation upon cooling as the solubility decreases.
Understanding Potential Impurities
The purity of the final product is contingent on the effective removal of impurities. The nature of these impurities is often dictated by the synthetic route used to prepare this compound. A common synthetic method is the Buchwald-Hartwig amination, which can introduce specific impurities that need to be addressed during purification.
Table 1: Potential Impurities and Their Removal
| Impurity Type | Potential Source | Rationale for Removal by this Protocol |
| Unreacted Starting Materials | Incomplete reaction (e.g., 2-chlorobenzoic acid, piperidine) | These are typically more soluble in the cold ethanol-water mother liquor and will be removed during filtration. |
| By-products | Side reactions during synthesis | Often have different solubility profiles and will remain in the mother liquor. |
| Residual Palladium Catalyst | Buchwald-Hartwig amination | Insoluble in the hot solvent mixture and can be removed by hot filtration. |
| Ligand Residues | Buchwald-Hartwig amination | Generally soluble in the mother liquor. |
| Colored Impurities | Oxidation or degradation products | Can be removed by adsorption onto activated carbon.[2] |
Experimental Protocol: A Step-by-Step Guide
This protocol is a self-validating system, with checkpoints to ensure the procedure is progressing as expected. Adherence to safety protocols is paramount.
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Perform the recrystallization in a well-ventilated fume hood.
-
Ethanol is flammable; avoid open flames.
-
Handle hot glassware with appropriate clamps or tongs.
Recrystallization Workflow
The following diagram illustrates the key stages of the recrystallization process.
Caption: Workflow for the recrystallization of this compound.
Detailed Procedure
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask of appropriate size.
-
Heat a separate flask containing ethanol and another with deionized water on a hot plate.
-
Add the minimum amount of hot ethanol to the crude material with stirring to create a slurry. Continue adding hot ethanol portion-wise until the solid dissolves. The goal is to use just enough hot solvent to fully dissolve the compound.[1]
-
Once dissolved, add hot deionized water dropwise until a slight turbidity (cloudiness) appears and persists. This indicates that the solution is saturated.
-
To this turbid solution, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated carbon (approximately 1-2% of the solute mass).
-
Reheat the solution to boiling for a few minutes. The activated carbon will adsorb colored impurities.[2]
-
-
Hot Filtration:
-
Preheat a second Erlenmeyer flask and a stemless or short-stemmed funnel.
-
Place a fluted filter paper in the funnel.
-
Quickly filter the hot solution by gravity into the preheated flask. This step removes insoluble impurities, including activated carbon if used. A hot filtration prevents premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities from the mother liquor.
-
Continue to draw air through the crystals on the filter for several minutes to aid in drying.
-
Transfer the purified crystals to a watch glass and dry them in a drying oven at a temperature below the melting point or in a vacuum desiccator until a constant weight is achieved.
-
Troubleshooting and Optimization
Table 2: Common Issues and Solutions
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | Too much solvent was used. | Reheat the solution and evaporate some of the solvent to increase the concentration. If that fails, a few seed crystals can be added or the inside of the flask can be scratched with a glass rod to induce crystallization.[5] |
| Oiling out | The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated. | Add more of the primary solvent (ethanol) to the hot solution to ensure complete dissolution before cooling. |
| Low recovery yield | The compound is too soluble in the cold solvent mixture, or premature crystallization occurred during hot filtration. | Ensure the solution is thoroughly cooled in an ice bath. Use a minimal amount of ice-cold solvent for washing. Ensure the filtration apparatus is adequately preheated for hot filtration. |
| Product is still impure | Inefficient removal of impurities. | Ensure slow cooling for crystal formation. If colored, ensure proper use of activated carbon. A second recrystallization may be necessary for very impure samples. |
Characterization of Purified Product
The purity of the recrystallized this compound should be assessed using appropriate analytical techniques.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.
-
Chromatography (TLC, HPLC): These techniques can be used to check for the presence of impurities.
-
Spectroscopy (¹H NMR, ¹³C NMR, IR): To confirm the chemical structure and identify any residual impurities.
Conclusion
The recrystallization protocol detailed in this application note provides a robust and reliable method for the purification of this compound. By understanding the principles of solubility and the nature of potential impurities, researchers can effectively implement and adapt this procedure to obtain a high-purity product suitable for further applications in research and development.
References
The Strategic Integration of 2-(1-Piperidinyl)benzoic Acid in the Synthesis of Potent Kinase Inhibitors: A-Detailed Guide
Introduction: The Piperidine Moiety as a Privileged Scaffold in Kinase Inhibition
In the landscape of modern medicinal chemistry, the relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and immunology. Protein kinases, as central regulators of a myriad of cellular processes, represent a class of enzymes whose dysregulation is a frequent driver of human disease.[1] The piperidine moiety has emerged as a "privileged scaffold" in this field, frequently incorporated into the molecular architecture of kinase inhibitors to enhance properties such as aqueous solubility, cell permeability, and crucial interactions within the ATP-binding pocket of the target kinase.[2]
This technical guide focuses on the versatile building block, 2-(1-piperidinyl)benzoic acid, and its derivatives. We will explore its strategic application in the synthesis of kinase inhibitors, with a particular focus on Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase pivotal to B-cell development and signaling.[3] Through detailed protocols, mechanistic insights, and data interpretation, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to leverage this valuable synthetic intermediate in their own research endeavors.
The Chemistry of Kinase Inhibitor Synthesis with this compound
The this compound scaffold offers a unique combination of a rigid aromatic ring and a flexible saturated heterocycle. This arrangement provides an excellent vector for functionalization, allowing for the precise positioning of pharmacophoric elements to engage with specific residues in the kinase active site.
Synthesis of the Core Scaffold: this compound
The journey begins with the synthesis of the foundational molecule, this compound. A common and efficient laboratory-scale synthesis involves the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This method is favored for its high yields and tolerance of a wide range of functional groups.
The initial step is the coupling of a methyl 2-halobenzoate (typically the bromo- or iodo- derivative) with piperidine. The resulting methyl ester is then hydrolyzed to the desired carboxylic acid. The causality behind this two-step process lies in the protection of the carboxylic acid as a methyl ester. The ester group is less reactive than the free carboxylic acid under the conditions of the Buchwald-Hartwig reaction, preventing unwanted side reactions.
Below is a detailed, field-proven protocol for the synthesis of this compound.
Experimental Protocol 1: Synthesis of this compound
Part A: Methyl 2-(1-piperidinyl)benzoate via Buchwald-Hartwig Amination
Materials:
-
Methyl 2-bromobenzoate
-
Piperidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask, add methyl 2-bromobenzoate (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq) under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous toluene to the flask, followed by piperidine (1.2 eq).
-
Finally, add sodium tert-butoxide (1.4 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Methyl 2-(piperidin-1-yl)benzoate.
Part B: Hydrolysis to this compound
Materials:
-
Methyl 2-(1-piperidinyl)benzoate
-
Methanol
-
Water
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve Methyl 2-(1-piperidinyl)benzoate (1.0 eq) in a mixture of methanol and water.
-
Add lithium hydroxide or sodium hydroxide (2.0-3.0 eq).
-
Stir the mixture at room temperature or gently heat to 50 °C until the reaction is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Acidify the aqueous solution to pH 3-4 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Application in Kinase Inhibitor Synthesis: A Case Study of a BTK Inhibitor
The true utility of this compound is realized when it is incorporated into a larger, more complex molecule designed to inhibit a specific kinase. A prominent example is in the synthesis of inhibitors of Bruton's tyrosine kinase (BTK). BTK is a critical component of the B-cell receptor (BCR) signaling pathway, and its inhibition has proven to be an effective therapeutic strategy for B-cell malignancies.[3][4]
The following protocol outlines a generalized amide coupling reaction, a common strategy to link the this compound core to a heterocyclic amine, a feature often found in kinase inhibitors.
Experimental Protocol 2: Amide Coupling for Kinase Inhibitor Synthesis
Materials:
-
This compound
-
A suitable heterocyclic amine (e.g., 3-amino-1H-pyrazole)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the heterocyclic amine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired kinase inhibitor.
Biological Evaluation of Synthesized Kinase Inhibitors
The synthesis of a potential kinase inhibitor is only the first step. Rigorous biological evaluation is necessary to determine its potency, selectivity, and cellular activity.
In Vitro Kinase Assays
In vitro kinase assays are essential for determining the direct inhibitory activity of a compound against the target kinase. Several platforms are available, with the ADP-Glo™ Kinase Assay being a popular choice due to its high sensitivity and luminescence-based readout.[5][6]
Protocol 3: In Vitro BTK Kinase Assay (ADP-Glo™)
Materials:
-
Recombinant BTK enzyme
-
Synthesized inhibitor
-
BTK substrate (e.g., a poly-Glu,Tyr peptide)
-
ATP
-
Kinase buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the synthesized inhibitor in DMSO. Further dilute in kinase buffer.
-
Reaction Setup: In a 384-well plate, add the BTK enzyme and the inhibitor dilution or vehicle control (DMSO). Incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate Kinase Reaction: Add a solution of ATP and BTK substrate to each well to start the reaction. The final ATP concentration should be at or near the Kₘ for BTK.
-
Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Detect ADP: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Read Luminescence: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the BTK activity. Calculate the percent inhibition for each concentration of the inhibitor relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation: Inhibitor Potency
The results from the in vitro kinase assay can be summarized in a table for easy comparison.
| Compound | Target Kinase | IC₅₀ (nM) |
| Synthesized Inhibitor 1 | BTK | 15.2 |
| Synthesized Inhibitor 2 | BTK | 8.7 |
| Reference Inhibitor (e.g., Ibrutinib) | BTK | 5.1 |
Cell-Based Assays
Cell-based assays are crucial for determining if an inhibitor can effectively engage its target in a cellular context and elicit a biological response. A common method is to measure the inhibition of target phosphorylation by Western blot.
Protocol 4: Cellular Target Engagement - Western Blot for Phospho-BTK
Materials:
-
A suitable B-cell line (e.g., Ramos)
-
Synthesized inhibitor
-
Anti-human IgM
-
Cell lysis buffer
-
Primary antibodies (anti-phospho-BTK (Tyr223), anti-total BTK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture the B-cell line to the desired density.
-
Treat cells with various concentrations of the synthesized inhibitor (or DMSO as a vehicle control) for 1-2 hours.
-
Stimulate the B-cell receptor by adding anti-human IgM (e.g., 10 µg/mL) for 10 minutes.[7]
-
Pellet the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-BTK (Tyr223) and total BTK overnight at 4°C.[7]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the dose-dependent inhibition of BTK autophosphorylation.
The BTK Signaling Pathway: The Target in Context
Understanding the signaling pathway in which the target kinase operates is essential for interpreting the results of cell-based assays and for appreciating the therapeutic rationale.
Diagram of the BTK Signaling Pathway
Caption: Simplified BTK signaling pathway and the point of inhibition.
Upon engagement of the B-cell receptor (BCR), Src-family kinases like Lyn and Syk are activated, which in turn phosphorylate and activate BTK.[3][8] Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), leading to the generation of second messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG).[3] This cascade ultimately results in the activation of transcription factors such as NF-κB, which drive B-cell proliferation, survival, and differentiation.[9] Inhibitors derived from this compound can effectively block this pathway by binding to the ATP-binding site of BTK, thereby preventing its catalytic activity.
Conclusion and Future Directions
The this compound scaffold represents a valuable and versatile starting point for the synthesis of novel kinase inhibitors. Its favorable physicochemical properties and synthetic tractability make it an attractive component in the design of targeted therapies. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore the potential of this chemical entity in their own drug discovery programs. Future work in this area will likely focus on the development of new synthetic methodologies to further diversify the scaffold and the exploration of its application in the inhibition of other kinase families, thereby expanding its impact on the development of new medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Bruton’s tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments | springermedicine.com [springermedicine.com]
- 5. promega.com [promega.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Application Note: A Multi-Spectroscopic Approach to the Characterization of 2-(1-piperidinyl)benzoic acid
Abstract
This document provides a comprehensive guide and detailed protocols for the structural elucidation and characterization of 2-(1-piperidinyl)benzoic acid (CAS 42093-97-0), a key building block in medicinal chemistry and organic synthesis.[1][2] We present an integrated approach utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). The methodologies are designed for researchers in drug development and chemical synthesis, offering field-proven insights into experimental design, data acquisition, and interpretation to ensure robust and reliable characterization.
Introduction and Molecular Overview
This compound is an organic compound featuring a benzoic acid core substituted at the ortho position with a piperidine ring.[1] This unique arrangement of a tertiary amine, a carboxylic acid, and an aromatic ring provides a versatile scaffold for synthesizing more complex molecules, including potential therapeutic agents.[3] Accurate and thorough characterization is the bedrock of chemical research and development, ensuring structural integrity and purity. This guide explains the causality behind our spectroscopic choices and provides self-validating protocols for unambiguous identification.
Molecular Details:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₅NO₂ | [1] |
| Molecular Weight | 205.26 g/mol | [1][4] |
| IUPAC Name | 2-(piperidin-1-yl)benzoic acid | [1] |
| CAS Number | 42093-97-0 |[4] |
Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential to confirm the connectivity and chemical environment of each atom.
Rationale and Expected Resonances
The molecule's structure suggests distinct regions in the NMR spectrum. The aromatic protons on the benzoic acid ring will appear in the downfield region (δ 7.0-8.2 ppm) due to the deshielding effect of the aromatic current. The protons of the piperidine ring will be found in the upfield aliphatic region (δ 1.5-3.5 ppm). The acidic proton of the carboxylic acid is expected to be a broad singlet at a very downfield shift (δ > 10 ppm).[5]
For ¹³C NMR, the carbonyl carbon of the carboxylic acid will be the most downfield signal (δ > 170 ppm).[6] The aromatic carbons will resonate between δ 115-150 ppm, and the aliphatic carbons of the piperidine ring will appear in the δ 20-60 ppm range. Due to the molecule's asymmetry, all six piperidine carbons and all six benzene ring carbons are technically non-equivalent, though some may exhibit overlapping signals.
Predicted ¹H and ¹³C NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |
|---|---|---|---|---|
| Carboxylic Acid (-COOH) | > 11.0 | broad s | 1H | Exchangeable with D₂O. |
| Aromatic (C6-H ) | 8.0 - 8.2 | dd | 1H | ortho to COOH, deshielded. |
| Aromatic (C3, C4, C5-H ) | 7.0 - 7.6 | m | 3H | Complex multiplet from overlapping signals. |
| Piperidine (α-CH₂) | 3.0 - 3.2 | m | 4H | Adjacent to the nitrogen atom. |
| Piperidine (β, γ-CH₂) | 1.6 - 1.9 | m | 6H | Overlapping signals from the rest of the ring. |
Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
| Assignment | Predicted δ (ppm) | Notes |
|---|---|---|
| Carboxylic Acid (C =O) | ~172 | Carbonyl carbon, highly deshielded.[6] |
| Aromatic (C -N) | ~148 | Quaternary carbon attached to piperidine nitrogen. |
| Aromatic (C -COOH) | ~129 | Quaternary carbon attached to the carboxyl group. |
| Aromatic (C -H) | 120 - 134 | Four distinct signals for the aromatic CH carbons. |
| Piperidine (α-C H₂) | ~53 | Adjacent to nitrogen. |
| Piperidine (β-C H₂) | ~26 |
| Piperidine (γ-C H₂) | ~24 | |
Protocol: NMR Data Acquisition
This protocol outlines the standard procedure for preparing a sample for NMR analysis.
-
Sample Preparation: Weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard.[5]
-
Dissolution: Cap the NMR tube and gently invert it several times, or use brief sonication, to ensure the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument according to standard operating procedures to optimize magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum first, followed by the ¹³C NMR spectrum. Standard parameters on a 400 MHz instrument are typically sufficient.[7]
Workflow Diagram: NMR Analysis
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Rationale and Expected Absorptions
The structure of this compound contains several IR-active functional groups. The most prominent features are expected to be the broad O-H stretch from the carboxylic acid, which is often superimposed on the C-H stretches, and the very strong C=O (carbonyl) stretch. Aromatic C=C bonds and the C-N bond of the tertiary amine will also produce characteristic signals.
Table 3: Predicted IR Absorption Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | Broadness is due to hydrogen bonding. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Typically sharp, just above 3000 cm⁻¹. |
| C-H Stretch (Aliphatic) | 2850 - 2980 | Medium-Strong | From the piperidine ring. |
| C=O Stretch (Carbonyl) | 1680 - 1720 | Strong, Sharp | Conjugation with the aromatic ring lowers the frequency. |
| C=C Stretch (Aromatic) | 1580 - 1610 & 1450-1500 | Medium | Two characteristic bands for the benzene ring. |
| C-N Stretch (Tertiary Amine) | 1200 - 1250 | Medium | Aryl-N stretching. |
Protocol: Attenuated Total Reflectance (ATR)-FTIR
The ATR technique is a modern, rapid method for obtaining IR spectra of solid samples with minimal preparation.
-
Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.
-
Sample Application: Place a small amount (1-2 mg) of the solid this compound powder onto the center of the ATR crystal.
-
Apply Pressure: Lower the ATR press arm to apply firm, even pressure to the sample, ensuring good contact with the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Cleaning: After analysis, raise the press arm and clean the sample from the crystal using a soft tissue lightly dampened with a suitable solvent (e.g., isopropanol), then allow it to dry completely.
Workflow Diagram: IR Analysis
Caption: Workflow for ATR-FTIR spectroscopic analysis.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving conjugated π-systems.
Rationale and Expected Absorption
The benzene ring in this compound is the primary chromophore. The presence of both the electron-donating piperidine group and the electron-withdrawing carboxylic acid group on the same ring will influence the energy of the π → π* transitions. We expect to see characteristic absorption bands in the UV region. The spectrum of the related N-phenylpiperidine shows absorptions in the 200-300 nm range.[8]
Table 4: Predicted UV-Vis Absorption Maxima (in Ethanol)
| Electronic Transition | Predicted λₘₐₓ (nm) | Notes |
|---|---|---|
| π → π* (Benzene E2-band) | ~210 | High-energy transition of the aromatic system. |
| π → π* (Benzene B-band) | ~260-280 | Lower-energy transition, influenced by substituents. |
Protocol: UV-Vis Spectrum Acquisition
-
Solvent Selection: Use a UV-transparent solvent. Spectroscopic grade ethanol or methanol is a suitable choice.
-
Stock Solution: Prepare a stock solution of known concentration, for example, 1 mg of the compound in 10 mL of ethanol (100 µg/mL).
-
Working Solution: Prepare a dilute working solution (e.g., 1-10 µg/mL) from the stock solution to ensure the absorbance is within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).
-
Sample Measurement: Rinse and fill the cuvette with the sample working solution. Place it in the spectrophotometer and record the spectrum, typically from 200 to 400 nm.
Workflow Diagram: UV-Vis Analysis
Caption: Workflow for UV-Visible spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and deduce structural information from fragmentation patterns.
Rationale and Expected Fragmentation
Using a technique like Electron Ionization (EI), we expect to see a molecular ion peak ([M]⁺˙) corresponding to the exact molecular weight of the compound (205.26). The fragmentation pattern will be dictated by the most stable carbocations and radical cations that can be formed. For benzoic acid, the loss of a hydroxyl radical (-OH, 17 Da) to form the benzoyl cation (m/z 105) is a dominant fragmentation pathway.[9][10] We anticipate a similar fragmentation for our target molecule.
Table 5: Predicted Key Ions in Mass Spectrum (EI)
| m/z | Proposed Fragment | Notes |
|---|---|---|
| 205 | [C₁₂H₁₅NO₂]⁺˙ | Molecular Ion ([M]⁺˙). |
| 188 | [C₁₂H₁₄NO]⁺ | Loss of OH radical (M - 17). |
| 160 | [C₁₁H₁₄N]⁺ | Loss of COOH radical (M - 45). |
| 132 | [C₈H₆O]⁺ | Fragmentation involving loss of piperidine. |
| 84 | [C₅H₁₀N]⁺ | Piperidinyl cation fragment. |
Protocol: Direct Infusion ESI-MS
Electrospray Ionization (ESI) is a soft ionization technique often coupled with high-resolution mass spectrometers (like TOF or Orbitrap) that is excellent for determining accurate mass.
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid to promote protonation ([M+H]⁺).
-
Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's protocol to ensure high mass accuracy.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 206.2.
-
Tandem MS (MS/MS): To induce fragmentation, select the precursor ion (m/z 206.2) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum, which can help confirm the structure.
Workflow Diagram: MS Analysis
Caption: Workflow for ESI-Mass Spectrometry analysis.
Conclusion: A Unified View
The structural characterization of this compound is definitively achieved by combining data from these four spectroscopic techniques. NMR provides the complete carbon-hydrogen framework, IR confirms the presence of key functional groups (carboxylic acid, tertiary amine, aromatic ring), UV-Vis verifies the conjugated electronic system, and high-resolution MS confirms the elemental composition and molecular weight. This integrated approach provides a self-validating system, ensuring the identity and purity of the compound for its application in research and development.
References
- 1. Buy this compound | 42093-97-0 [smolecule.com]
- 2. 2-(Piperidin-1-ylmethyl)benzoic acid [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. rsc.org [rsc.org]
- 8. N-Phenylpiperidine [webbook.nist.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: Elucidation of the ¹H and ¹³C NMR Spectra of 2-(1-piperidinyl)benzoic acid
Abstract
This application note provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(1-piperidinyl)benzoic acid. In the absence of a publicly available, fully characterized experimental spectrum, this document presents a comprehensive prediction and interpretation of the expected NMR data. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who are working with or synthesizing this compound. The methodologies for sample preparation and spectral acquisition are also detailed to facilitate experimental validation.
Introduction
This compound is a disubstituted aromatic compound featuring a benzoic acid moiety and a piperidine ring.[1] This substitution pattern makes it a valuable scaffold in medicinal chemistry and a versatile intermediate in organic synthesis.[1] Accurate structural elucidation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose. This document serves as a practical guide to understanding the key features of the ¹H and ¹³C NMR spectra of this molecule.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the protons and carbons of this compound. These predictions are based on established NMR principles and data from analogous structures, including benzoic acid, piperidine, and N-phenylpiperidine. The recommended solvent for analysis is deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.[2]
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-6' | 7.90 - 8.10 | dd | 1H | Aromatic Proton |
| H-3', H-4', H-5' | 7.00 - 7.50 | m | 3H | Aromatic Protons |
| H-2, H-6 | 3.00 - 3.20 | t | 4H | Piperidinyl Protons (axial & equatorial) |
| H-3, H-5 | 1.70 - 1.90 | m | 4H | Piperidinyl Protons (axial & equatorial) |
| H-4 | 1.55 - 1.70 | m | 2H | Piperidinyl Proton (axial & equatorial) |
| COOH | 10.0 - 12.0 | br s | 1H | Carboxylic Acid Proton |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-1' | 125.0 - 128.0 | Aromatic Carbon |
| C-2' | 145.0 - 148.0 | Aromatic Carbon |
| C-3' | 118.0 - 122.0 | Aromatic Carbon |
| C-4' | 128.0 - 132.0 | Aromatic Carbon |
| C-5' | 120.0 - 124.0 | Aromatic Carbon |
| C-6' | 132.0 - 135.0 | Aromatic Carbon |
| C=O | 170.0 - 175.0 | Carboxylic Acid Carbon |
| C-2, C-6 | 52.0 - 55.0 | Piperidinyl Carbon |
| C-3, C-5 | 25.0 - 28.0 | Piperidinyl Carbon |
| C-4 | 23.0 - 26.0 | Piperidinyl Carbon |
Spectral Interpretation and Rationale
The predicted chemical shifts are derived from the additive effects of the electron-donating piperidinyl group and the electron-withdrawing carboxylic acid group on the benzene ring.
-
Aromatic Protons: The proton ortho to the carboxylic acid group (H-6') is expected to be the most deshielded due to the anisotropic effect of the carbonyl group. The other aromatic protons will appear as a complex multiplet in the range of 7.00-7.50 ppm.
-
Piperidinyl Protons: The protons on the carbons adjacent to the nitrogen (H-2, H-6) are expected to be the most deshielded within the piperidine ring, appearing as a triplet. The remaining piperidinyl protons (H-3, H-4, H-5) will appear as multiplets in the upfield region.
-
Carboxylic Acid Proton: The acidic proton of the carboxyl group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically between 10.0 and 12.0 ppm.
-
Aromatic Carbons: The carbon attached to the nitrogen (C-2') is expected to be significantly deshielded. The carbon bearing the carboxylic acid group (C-1') will also be deshielded. The remaining aromatic carbons will have chemical shifts in the typical aromatic region (110-140 ppm).
-
Piperidinyl Carbons: The carbons adjacent to the nitrogen (C-2, C-6) will be the most deshielded among the piperidine carbons. The other piperidine carbons (C-3, C-4, C-5) will appear at higher field.
-
Carbonyl Carbon: The carbon of the carboxylic acid group will have the largest chemical shift in the spectrum, typically in the range of 170-175 ppm.
Experimental Protocol
This section provides a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra of this compound.
I. Sample Preparation
-
Dissolution: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Homogenization: Gently vortex or shake the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
II. NMR Instrument Parameters
The following are general guidelines for setting up a standard NMR spectrometer (e.g., 400 MHz).
¹H NMR Acquisition:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | Standard 30-degree pulse for quantitative measurements. |
| Number of Scans | 16-64 | To achieve an adequate signal-to-noise ratio. |
| Relaxation Delay | 2.0 s | Allows for full relaxation of protons between scans. |
| Acquisition Time | ~4 s | To ensure good digital resolution. |
| Spectral Width | 16 ppm | To cover the expected range of proton chemical shifts. |
¹³C NMR Acquisition:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 | Standard power-gated proton decoupling. |
| Number of Scans | 1024 or more | Due to the low natural abundance of ¹³C. |
| Relaxation Delay | 2.0 s | Allows for relaxation of carbon nuclei. |
| Acquisition Time | ~1.5 s | To ensure good digital resolution. |
| Spectral Width | 240 ppm | To cover the expected range of carbon chemical shifts. |
III. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption peaks.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.
Visualizing the Structure and Assignments
The following diagram illustrates the molecular structure of this compound with the IUPAC numbering convention used for the NMR assignments.
Caption: Molecular structure of this compound.
Conclusion
This application note provides a detailed, albeit predicted, analysis of the ¹H and ¹³C NMR spectra of this compound, which is a crucial tool for its unambiguous identification and characterization. The provided experimental protocols offer a standardized approach for researchers to acquire high-quality NMR data for this compound. The detailed interpretation of the predicted spectra, based on fundamental principles and comparative data, serves as a valuable reference for chemists working in synthesis and drug discovery.
References
Application Note: Structural Elucidation of 2-(1-piperidinyl)benzoic Acid Using Fourier-Transform Infrared (FTIR) Spectroscopy
Introduction: The Role of FTIR in Pharmaceutical Intermediate Analysis
2-(1-piperidinyl)benzoic acid is a disubstituted aromatic carboxylic acid with a structural backbone relevant in the synthesis of various pharmaceutical and specialty chemical compounds. Its molecular architecture, featuring a carboxylic acid, a tertiary amine within a saturated heterocyclic ring, and an ortho-disubstituted benzene ring, presents a distinct vibrational profile. Verifying the successful synthesis and purity of such intermediates is a critical step in drug development and chemical manufacturing.
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique perfectly suited for this purpose. By measuring the absorption of infrared radiation by the molecule's chemical bonds, FTIR provides a unique "molecular fingerprint." This application note serves as a detailed guide for researchers and scientists on the protocol for acquiring and, more importantly, the logic behind interpreting the FTIR spectrum of this compound.
Foundational Principles: From Vibrations to Spectra
Every chemical bond within a molecule vibrates at a characteristic frequency. When infrared radiation matching this frequency is passed through a sample, the energy is absorbed, causing the bond to vibrate more intensely. An FTIR spectrometer measures this absorption and plots it against the wavenumber (cm⁻¹), generating a spectrum.
The utility of this technique lies in the fact that specific functional groups—such as the carbonyl (C=O) of a carboxylic acid or the C-H bonds of an aromatic ring—absorb in predictable regions of the spectrum. The interpretation of the spectrum is therefore a process of identifying these characteristic absorption bands to confirm the presence of the expected functional groups and overall molecular structure.
Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FTIR
For solid organic compounds, Attenuated Total Reflectance (ATR) has become the preferred sampling method due to its minimal sample preparation and high reproducibility.[1][2][3]
Causality of Method Selection
The ATR technique relies on an internal reflection element (IRE), typically a diamond crystal, which is brought into direct contact with the sample.[2][4] An infrared beam is passed through the crystal at an angle greater than the critical angle, causing total internal reflection.[3] This reflection creates an "evanescent wave"—an electromagnetic field that extends a few microns beyond the crystal surface into the sample.[2][3][4] Where the sample's functional groups have vibrational modes matching the IR frequency, the evanescent wave is attenuated (weakened). This attenuation is measured and converted into an absorption spectrum. The key advantages are:
-
Minimal Sample Prep: Unlike the traditional KBr pellet method, ATR requires no grinding or pressing, reducing the risk of sample contamination or polymorphism induction.[1][3]
-
Reproducibility: The fixed path length, determined by the depth of penetration of the evanescent wave, ensures excellent reproducibility between measurements.[2]
-
Good Contact is Crucial: The quality of an ATR spectrum is highly dependent on achieving intimate contact between the sample powder and the ATR crystal surface.[4] A pressure clamp is used to ensure this contact.
Step-by-Step Protocol
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Collection:
-
Clean the ATR diamond crystal surface meticulously with a solvent-moistened wipe (e.g., isopropanol), ensuring no residue remains.
-
Lower the pressure clamp onto the empty, clean crystal.
-
Collect a background spectrum. This is critical as it records the ambient atmosphere (water vapor, CO₂) and the instrument's intrinsic response, which will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Retract the pressure clamp.
-
Place a small amount of solid this compound powder onto the center of the diamond crystal, just enough to completely cover the crystal surface.
-
-
Spectrum Acquisition:
-
Lower the pressure clamp onto the sample, applying consistent pressure to ensure good contact.
-
Initiate the sample scan using the parameters specified in Table 1.
-
-
Data Processing & Cleaning:
-
After acquisition, clean the sample from the crystal using a dry wipe followed by a solvent wipe.
-
Perform an ATR correction (if available in the software) to account for the wavelength-dependent depth of penetration, which makes the spectrum more comparable to traditional transmission spectra.
-
Table 1: Recommended FTIR-ATR Spectrometer Parameters
| Parameter | Recommended Setting | Rationale |
| Scan Range | 4000 - 650 cm⁻¹ | Covers the mid-infrared region where most fundamental molecular vibrations occur. |
| Resolution | 4 cm⁻¹ | Provides sufficient detail to resolve most characteristic peaks without excessive noise. |
| Number of Scans | 16 - 32 | Co-adding multiple scans improves the signal-to-noise ratio (S/N). |
| Apodization | Happ-Genzel | A standard function that provides a good balance between peak shape and resolution. |
| Detector | DTGS | A standard, robust detector suitable for routine mid-IR analysis. |
Spectral Interpretation: Decoding the Molecular Fingerprint
The FTIR spectrum of this compound is a composite of the vibrations from its three main structural components: the carboxylic acid, the substituted aromatic ring, and the piperidine ring.
Figure 1. Chemical Structure of this compound.
The Carboxylic Acid Signature: Broad and Strong
The carboxylic acid group provides the most dominant and easily identifiable features in the spectrum.
-
O-H Stretch (Carboxylic Acid Dimer): A very broad, strong absorption band is expected in the 3300-2500 cm⁻¹ region.[5][6] This exceptional broadness is a hallmark of carboxylic acids and arises from the strong intermolecular hydrogen bonding that forms a dimeric structure.[5][7] This band will typically overlap with the C-H stretching vibrations.
-
C=O Stretch (Carbonyl): A very strong, sharp absorption will appear between 1710-1680 cm⁻¹ .[8][9] Its position in this range is characteristic of an aromatic carboxylic acid participating in hydrogen bonding.[6][9] Conjugation with the benzene ring slightly lowers the frequency compared to a saturated carboxylic acid.[6]
-
C-O Stretch and O-H Bend: Look for a medium-intensity C-O stretching band between 1320-1210 cm⁻¹ and a broad O-H out-of-plane bend centered around 960-900 cm⁻¹ .[5][9]
The Aromatic Ring Vibrations
The benzene ring provides several key absorptions that confirm its presence and substitution pattern.
-
Aromatic C-H Stretch: These appear as a cluster of weaker, sharp peaks just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[10] Their presence is a clear indicator of hydrogens attached to sp²-hybridized carbon atoms.[10][11]
-
Aromatic C=C Stretch (In-Ring): A series of medium-to-strong bands will be observed in the 1600-1450 cm⁻¹ region, arising from the stretching of the carbon-carbon double bonds within the aromatic ring.[10]
-
C-H Out-of-Plane (OOP) Bending: This is a highly diagnostic region. For an ortho-(1,2)-disubstituted benzene ring, a strong, characteristic band is expected between 770-735 cm⁻¹ .[12] This peak provides powerful evidence for the specific isomeric structure of the molecule.[12][13][14]
The Piperidine Moiety Signature
The saturated piperidine ring contributes aliphatic C-H and C-N vibrations.
-
Aliphatic C-H Stretch: Strong, sharp peaks will be present just below 3000 cm⁻¹, in the 2950-2850 cm⁻¹ region.[15] These are due to the symmetric and asymmetric stretching of the numerous CH₂ groups in the piperidine ring.
-
C-N Stretch (Tertiary Amine): Tertiary amines exhibit C-N stretching vibrations in the 1250-1020 cm⁻¹ range.[16] These bands are often of weak to medium intensity and can be difficult to assign definitively as they fall in the complex "fingerprint region".[17] However, their presence is consistent with the overall structure. Since there are no N-H bonds, no N-H stretching bands will be observed in the 3500-3300 cm⁻¹ region, confirming the tertiary nature of the amine.[15][16]
Table 2: Summary of Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3300 - 2500 | Carboxylic Acid | O-H Stretch (H-bonded) | Strong, Very Broad |
| 3100 - 3000 | Aromatic Ring | =C-H Stretch | Medium to Weak, Sharp |
| 2950 - 2850 | Piperidine Ring | -C-H Stretch | Strong, Sharp |
| 1710 - 1680 | Carboxylic Acid | C=O Stretch | Strong, Sharp |
| 1600 - 1450 | Aromatic Ring | C=C In-Ring Stretch | Medium to Strong |
| ~1450 | Piperidine Ring | CH₂ Scissoring Bend | Medium |
| 1320 - 1210 | Carboxylic Acid | C-O Stretch | Medium |
| 1250 - 1020 | Tertiary Amine | C-N Stretch | Weak to Medium |
| 960 - 900 | Carboxylic Acid | O-H Out-of-Plane Bend | Medium, Broad |
| 770 - 735 | Aromatic Ring | C-H Out-of-Plane Bend | Strong |
Integrated Analysis Workflow
The process of interpreting the spectrum should be systematic. The following workflow ensures all key features are evaluated to build a confident structural confirmation.
Caption: Logical workflow for the systematic interpretation of the FTIR spectrum.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural verification of this compound. By systematically identifying the characteristic absorption bands for the carboxylic acid (broad O-H, strong C=O), the ortho-disubstituted aromatic ring (aromatic C-H and C=C stretches, strong OOP bend ~750 cm⁻¹), and the piperidinyl group (aliphatic C-H stretches), a researcher can rapidly and confidently confirm the identity and integrity of the molecule. This application note provides the foundational protocol and interpretive logic to effectively utilize FTIR in a drug development or chemical synthesis workflow.
References
- 1. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 2. mt.com [mt.com]
- 3. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 4. s4science.at [s4science.at]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. spectra-analysis.com [spectra-analysis.com]
- 15. rockymountainlabs.com [rockymountainlabs.com]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
Topic: A Strategic Workflow for Elucidating the In-Vitro Biological Activity of Novel Chemical Entities: A Case Study with 2-(1-piperidinyl)benzoic acid
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The discovery of novel bioactive molecules is the foundation of therapeutic innovation. However, for many novel chemical entities (NCEs) synthesized, the biological targets and mechanisms of action are entirely unknown. This document outlines a systematic, multi-phased in-vitro strategy to de-orphanize a compound, using 2-(1-piperidinyl)benzoic acid as a representative NCE. We present a logical workflow, progressing from broad phenotypic screens to identify cellular effects, through target class deconvolution, and culminating in specific, hypothesis-driven mechanistic assays. This guide provides detailed, validated protocols for key assays, explains the scientific rationale behind experimental choices, and emphasizes the inclusion of critical controls to ensure data integrity and trustworthiness.
Part 1: Introduction & Strategic Overview
This compound is a heterocyclic compound that, while noted as a synthetic intermediate in the development of potential CNS-active agents, has no well-characterized intrinsic biological activity in public literature. When faced with such a novel compound, a structured and unbiased approach is paramount to uncovering its potential therapeutic value or toxicological liabilities.
A common pitfall in early-stage drug discovery is to prematurely focus on a single hypothesized target based on weak structural similarities. This can lead to confirmation bias and missed opportunities. A more robust strategy involves a funnel-down approach, beginning with a wide net and progressively narrowing the focus based on empirical data.
Our proposed workflow is structured in three phases:
-
Phase I: General Cellular Activity Profiling. The foundational question: Does the compound do anything to living cells at a reasonable concentration? This phase establishes a working concentration range and rules out non-specific cytotoxicity.
-
Phase II: Target Class Deconvolution (Optional but Recommended). If a bioactive concentration window is identified, broad screening panels can quickly point towards a general class of targets (e.g., kinases, GPCRs, ion channels).
-
Phase III: Hypothesis-Driven Mechanistic Assays. Based on data from Phase II or structural alerts from the compound's synthesis history (e.g., its relation to antipsychotic precursors), this phase involves specific, target-oriented assays to confirm interaction and elucidate the mechanism of action (e.g., receptor binding and functional signaling).
The following diagram, generated using the DOT language, illustrates this strategic workflow.
Caption: A strategic workflow for in-vitro characterization of a novel compound.
Part 2: Phase I Protocols - Cellular Activity Profiling
The first step is to determine if this compound impacts overall cell health. We will use two complementary assays on a panel of cell lines (e.g., HeLa for a robust cancer line, HEK293 for a human embryonic kidney line amenable to transfection, and SH-SY5Y as a human neuroblastoma line, given the compound's synthetic lineage).
Protocol 2.1: Cell Viability using MTT Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.
Materials:
-
Cell lines (HeLa, HEK293, SH-SY5Y)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well clear flat-bottom plates
-
This compound stock solution (e.g., 100 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common starting range is from 100 µM down to 1 nM. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound dose) and a "no-cell" blank control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Incubate for 24, 48, or 72 hours.
-
Expert Insight: Testing multiple time points is crucial. A compound might be cytostatic (inhibits growth) at 24h but cytotoxic (kills cells) at 72h.
-
-
MTT Addition: Add 10 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C until purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Subtract the blank reading, normalize the data to the vehicle control (set to 100% viability), and plot the results as % Viability vs. log[Compound Concentration] to determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 2.2: Cytotoxicity using LDH Release Assay
Principle: The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures membrane integrity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage. The released LDH is measured with a coupled enzymatic reaction that ultimately results in the conversion of a tetrazolium salt into a colored formazan product.
Procedure:
-
Setup: Seed and treat cells with the compound as described in Protocol 2.1. It is critical to set up parallel wells for two measurements: one for maximum LDH release and one for spontaneous LDH release.
-
Controls:
-
Vehicle Control: Cells treated with DMSO only (measures spontaneous LDH release).
-
Maximum Release Control: Cells treated with a lysis buffer (provided in commercial kits) 45 minutes before the end of incubation.
-
Medium Blank: Culture medium without cells.
-
-
Sample Collection: At the end of the incubation period, transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Assay Reaction: Add 50 µL of the LDH reaction mix (containing lactate, NAD+, and the tetrazolium salt) to each well.
-
Incubation & Measurement: Incubate for 30 minutes at room temperature, protected from light. Stop the reaction with the provided stop solution and measure absorbance at 490 nm.
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)
-
Plot the results to determine the LC₅₀ (concentration for 50% cell lysis).
-
Data Interpretation (Phase I):
The combined results from these assays will define the compound's therapeutic window.
| Parameter | Interpretation | Example Result |
| GI₅₀ (MTT) | Concentration that inhibits cell growth by 50%. | 10 µM |
| LC₅₀ (LDH) | Concentration that lyses 50% of cells. | > 100 µM |
| Conclusion | A large difference between GI₅₀ and LC₅₀ (e.g., >10-fold) suggests a specific cytostatic or anti-proliferative effect rather than general toxicity. This is an ideal outcome for further investigation. | The compound shows anti-proliferative effects at 10 µM without causing membrane damage, justifying progression to Phase II/III. |
Part 3: Phase III Protocols - Hypothesis-Driven Mechanistic Assays
Given that synthetic precursors of this compound have been explored for CNS applications, a logical hypothesis is that it may interact with a G-protein coupled receptor (GPCR) involved in neurotransmission, such as the Dopamine D2 receptor (DRD2). DRD2 is a Gi-coupled receptor, meaning its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
The following diagram illustrates the DRD2 signaling pathway.
Caption: Simplified Gi-coupled signaling pathway for the Dopamine D2 Receptor.
Protocol 3.1: DRD2 Radioligand Binding Assay
Principle: This assay determines if the test compound can compete with a known radiolabeled ligand for binding to the DRD2 receptor. A reduction in the measured radioactivity indicates that the test compound is binding to the receptor and displacing the radioligand.
Materials:
-
Cell membranes prepared from HEK293 cells overexpressing human DRD2.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (known DRD2 antagonists).
-
Non-specific binding control: Haloperidol or unlabeled Spiperone (at high concentration).
-
Assay Buffer: (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well filter plates (e.g., Millipore MultiScreen).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Reaction Setup: In each well of a 96-well plate, add:
-
25 µL Assay Buffer (for total binding) OR 25 µL non-specific control (e.g., 10 µM Haloperidol).
-
25 µL of this compound serial dilutions.
-
25 µL of radioligand (at a final concentration near its Kd, e.g., 0.5 nM [³H]-Spiperone).
-
25 µL of DRD2 membranes (e.g., 10-20 µg protein per well).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash each well 3-4 times with ice-cold Assay Buffer to remove any remaining unbound radioligand.
-
Measurement: Allow the filters to dry completely. Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the % inhibition of specific binding versus log[Compound Concentration].
-
Fit the data to a sigmoidal dose-response curve to determine the Ki (inhibitory constant) or IC₅₀ (concentration for 50% inhibition).
-
Protocol 3.2: Functional cAMP Signaling Assay (HTRF)
Principle: If the compound binds to DRD2, does it have a functional effect? As a Gi-coupled receptor, DRD2 activation inhibits cAMP production. We can measure this using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF). In this assay, free cAMP produced by the cells competes with a labeled cAMP-d2 for binding to an anti-cAMP antibody labeled with a cryptate donor. A high cAMP level leads to low HTRF signal, and a low cAMP level leads to a high HTRF signal.
Materials:
-
HEK293 cells stably expressing human DRD2.
-
Cell stimulation buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor, to prevent cAMP degradation).
-
Forskolin (an adenylyl cyclase activator, used to stimulate a high baseline of cAMP).
-
Dopamine (a known DRD2 agonist).
-
HTRF cAMP assay kit (e.g., from Cisbio).
-
Low-volume 384-well white plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Plate 2,000-5,000 DRD2-expressing cells per well in a 384-well plate and incubate overnight.
-
Compound Treatment (Antagonist Mode):
-
Add 5 µL of this compound dilutions to the wells.
-
Immediately add 5 µL of an EC₈₀ concentration of Dopamine (this concentration gives 80% of the maximal effect and is sensitive for detecting antagonism).
-
Expert Insight: Running the assay in "antagonist mode" is a common first step. To test for agonism, you would add the compound alone without Dopamine.
-
-
Forskolin Stimulation: Add 5 µL of Forskolin to all wells to stimulate cAMP production. The final concentration should be one that gives a robust but not maximal signal (e.g., 1-10 µM).
-
Incubation: Incubate for 30 minutes at room temperature.
-
Lysis & Detection: Add 5 µL of the HTRF cAMP-d2 reagent followed by 5 µL of the anti-cAMP cryptate reagent (pre-mixed in lysis buffer as per the kit protocol).
-
Final Incubation: Incubate for 60 minutes at room temperature.
-
Measurement: Read the plate on an HTRF reader at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm) and normalize the data. For antagonist mode, a potent compound will reverse the inhibitory effect of dopamine, leading to a lower cAMP level and thus a higher HTRF signal. Plot the signal against log[Compound Concentration] to determine the IC₅₀.
Data Interpretation (Phase III):
| Assay | Parameter | Interpretation |
| Binding Assay | Ki or IC₅₀ | Measures the affinity of the compound for the receptor. A low value (nM range) indicates potent binding. |
| cAMP Assay | IC₅₀ (Antagonist) or EC₅₀ (Agonist) | Measures the functional potency of the compound. Determines if the compound is an antagonist (blocks the agonist), an agonist (mimics the agonist), or an inverse agonist. |
| Conclusion | If the binding Ki and functional IC₅₀ are similar, it provides strong evidence that the compound's cellular effect is mediated through direct action at the target receptor. |
Part 4: References
-
Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Source: Journal of Immunological Methods, 1983. (Seminal paper on the MTT assay) URL: --INVALID-LINK--
-
Title: A simple and rapid colorimetric method for determination of lactate dehydrogenase activity in cellular cytotoxicity assays. Source: Journal of Immunological Methods, 1988. URL: --INVALID-LINK--
-
Title: Radioligand Binding Assays: Theory and Practice. Source: Journal of Biomolecular Screening, 2012. URL: --INVALID-LINK--
-
Title: HTRF: A Technology for Drug Discovery. Source: Cisbio Bioassays Website (Provides foundational information on the technology). URL: --INVALID-LINK--
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1-piperidinyl)benzoic acid
Welcome to the technical support center for the synthesis of 2-(1-piperidinyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, enhance reaction yields, and troubleshoot common experimental challenges. Our focus is on providing in-depth, scientifically grounded advice to ensure the success and reproducibility of your experiments.
Overview of Synthetic Strategies
The synthesis of this compound is a crucial transformation in medicinal chemistry, as this scaffold is a key intermediate for various pharmaceutical compounds.[1] The primary method for its synthesis is the copper-catalyzed C-N cross-coupling reaction, commonly known as the Ullmann condensation or Goldberg reaction.[2] This reaction typically involves the coupling of a 2-halobenzoic acid with piperidine.[3] While palladium-catalyzed Buchwald-Hartwig amination is another powerful method for C-N bond formation, the Ullmann-type reaction is often preferred due to the lower cost and toxicity of copper catalysts.[4][5][6][7][8]
The success of the Ullmann condensation is highly dependent on several factors, including the choice of catalyst, ligand, base, solvent, and reaction temperature. The general reaction scheme is as follows:
X = I, Br, Cl
This guide will focus on troubleshooting and optimizing this copper-catalyzed pathway to achieve higher yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format, providing both the rationale and actionable protocols.
Q1: My reaction shows low or no conversion of the 2-halobenzoic acid starting material. What are the likely causes?
A1: Low or no conversion is a common issue that can often be traced back to catalyst deactivation, suboptimal reaction conditions, or reagent quality.
Potential Causes & Solutions:
-
Inactive Catalyst System:
-
Explanation: The choice of copper source and ligand is critical. Copper(I) is the active catalytic species in the Ullmann reaction.[9] If you are using a Cu(II) salt, it must be reduced in situ. The ligand's role is to stabilize the copper center, increase its solubility, and facilitate the catalytic cycle. Without an effective ligand, the reaction may not proceed, especially with less reactive aryl halides like bromides and chlorides.[10][11]
-
Recommendation:
-
Copper Source: Use a high-purity Cu(I) source like CuI or CuBr. If using Cu₂O or CuO, ensure your conditions promote reduction.
-
Ligand Screening: For this specific transformation, N,N- or N,O-bidentate ligands are often effective.[8] Consider screening ligands such as 1,10-phenanthroline, L-proline, or N-methylglycine.[11] Recent literature also highlights the efficacy of oxalic diamide ligands for challenging couplings.[11][12]
-
Catalyst Loading: While typically 1-10 mol% of the copper catalyst is used, for a sluggish reaction, a slightly higher loading (e.g., 15 mol%) might be necessary.
-
-
-
Inappropriate Base or Solvent:
-
Explanation: The base is crucial for deprotonating the piperidine, making it a more potent nucleophile.[11] The solvent must be able to dissolve the reactants and the catalyst system, and it should be stable at the required reaction temperature. Polar aprotic solvents are generally preferred.[11]
-
Recommendation:
-
Base Selection: Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often superior to weaker bases like K₂CO₃.[11]
-
Solvent Choice: Use high-purity, anhydrous polar aprotic solvents like DMF, dioxane, or toluene.[11] Ensure your solvent is thoroughly dried, as water can hydrolyze intermediates and deactivate the catalyst.
-
-
-
Suboptimal Temperature:
-
Explanation: Traditional Ullmann reactions require high temperatures (>150 °C).[2] Modern ligand-accelerated systems can run at lower temperatures (80-120 °C), but the optimal temperature is substrate-dependent.[11]
-
Recommendation: If you observe no reaction at a lower temperature (e.g., 80 °C), incrementally increase it by 10-15 °C and monitor the progress by TLC or GC-MS. Be cautious, as excessively high temperatures can lead to decomposition.[7]
-
Q2: The reaction proceeds, but the yield is consistently low, and I observe significant side products. How can I improve selectivity?
A2: Low yields coupled with side product formation often point to issues with reaction selectivity, such as hydrodehalogenation or dimerization of the starting material.
Potential Causes & Solutions:
-
Hydrodehalogenation (Debromination/Dechlorination):
-
Explanation: This is a common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom.[10] It is often caused by the presence of protic impurities (like water) or if the reaction temperature is too high.[11]
-
Recommendation:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Flame-dry glassware and run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Temperature Optimization: Lower the reaction temperature. It's better to have a slower, cleaner reaction than a fast, messy one.
-
-
-
Homocoupling of Aryl Halide:
-
Explanation: The 2-halobenzoic acid can couple with itself to form a biphenyl derivative, a classic Ullmann side reaction.[7][12] This is more common in ligand-free systems or when the nucleophile (piperidine) concentration is too low.
-
Recommendation:
-
Stoichiometry: Use a slight excess of piperidine (1.2-1.5 equivalents) to favor the desired C-N coupling over C-C homocoupling.
-
Effective Ligand: A suitable ligand can accelerate the C-N coupling rate, making it kinetically favored over homocoupling.
-
-
-
Decarboxylation:
-
Explanation: At high temperatures, the carboxylic acid group of the product or starting material can be lost, leading to the formation of N-phenylpiperidine.[7]
-
Recommendation:
-
Temperature Control: This is another reason to avoid excessively high temperatures. Find the lowest effective temperature for your system.
-
Base Choice: A very strong base in combination with high heat can promote decarboxylation.
-
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: A troubleshooting workflow for optimizing the synthesis.
Frequently Asked Questions (FAQs)
Q1: Which 2-halobenzoic acid is the best starting material: iodo-, bromo-, or chloro-?
A1: The reactivity of the aryl halide in Ullmann-type couplings follows the trend: I > Br > Cl.[2]
-
2-Iodobenzoic acid is the most reactive and will generally give the highest yields under the mildest conditions. However, it is also the most expensive.
-
2-Bromobenzoic acid offers a good balance between reactivity and cost and is a common choice.
-
2-Chlorobenzoic acid is the least reactive and often requires more forcing conditions (higher temperatures, more active catalyst systems) to achieve good yields.[11] For cost-sensitive, large-scale syntheses, developing a robust protocol with the chloro- starting material can be highly advantageous.
| Starting Material | Relative Reactivity | Relative Cost | Recommended Conditions |
| 2-Iodobenzoic acid | High | High | Milder (e.g., 80-100 °C), lower catalyst loading |
| 2-Bromobenzoic acid | Medium | Medium | Moderate (e.g., 100-120 °C) |
| 2-Chlorobenzoic acid | Low | Low | More forcing (e.g., >120 °C), highly active ligand |
Q2: How do I properly perform the reaction workup and product purification?
A2: A proper workup is critical for isolating the product in high purity.
-
Cooling and Quenching: After the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature. Carefully quench the reaction by adding water or a dilute aqueous acid (e.g., 1 M HCl).
-
pH Adjustment: The product, this compound, is amphoteric. To isolate it, you need to adjust the pH. Carefully acidify the aqueous solution to a pH of approximately 4-5.[6] At this pH, the carboxylic acid is protonated, but the piperidine nitrogen is also protonated, which can sometimes make the product water-soluble. Fine-tuning the pH is key to inducing precipitation.
-
Isolation:
-
Filtration: If a solid precipitates, it can be collected by filtration, washed with cold water, and then dried.
-
Extraction: If the product does not precipitate, it can be extracted with an organic solvent like ethyl acetate.[6] You may need to perform multiple extractions to recover all the product. The combined organic layers should then be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Q3: Are there any safety concerns I should be aware of?
A3: Yes, several safety precautions should be taken:
-
Reagents: Piperidine is a flammable, toxic, and corrosive liquid. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Many polar aprotic solvents like DMF are toxic.
-
Inert Atmosphere: Reactions are often run under an inert atmosphere to prevent oxidation and side reactions. Be familiar with the procedures for handling Schlenk lines or glove boxes.
-
Pressure: Heating a sealed reaction vessel can lead to a buildup of pressure. Ensure your reaction vessel is appropriately rated for the temperature and pressure, or run the reaction under a reflux condenser.
Optimized Experimental Protocol
This protocol is a general starting point for the synthesis of this compound from 2-bromobenzoic acid. Optimization may be required based on your specific lab conditions and reagent purity.
Materials:
-
2-Bromobenzoic acid (1.0 eq)
-
Piperidine (1.2 eq)
-
Copper(I) Iodide (CuI) (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous Dioxane
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromobenzoic acid, CuI, 1,10-phenanthroline, and K₃PO₄.
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous dioxane, followed by piperidine, via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers and acidify to pH 4-5 with 1 M HCl.
-
If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with ethyl acetate (3x).
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization or column chromatography.
References
- 1. Buy this compound | 42093-97-0 [smolecule.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Predicting C-N cross-coupling yields from literature data: Lessons from a machine learning study - American Chemical Society [acs.digitellinc.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Ullmann reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification Strategies for Crude 2-(1-piperidinyl)benzoic Acid
Welcome to the technical support center for the purification of 2-(1-piperidinyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this amphoteric molecule. Here, we will explore the causality behind experimental choices and provide self-validating protocols to ensure you achieve the desired purity for your downstream applications.
Introduction to this compound and its Purification Challenges
This compound is an organic compound featuring both a basic piperidine ring and an acidic carboxylic acid group on a benzene ring.[1] This dual functionality, also known as a zwitterionic nature at its isoelectric point, presents unique challenges for purification.[2][3] Common impurities often include unreacted starting materials, by-products from synthesis, and residual solvents. The key to successful purification lies in exploiting the different physicochemical properties of the target compound and its impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The nature of impurities is highly dependent on the synthetic route. However, common impurities may include:
-
Starting Materials: Unreacted anthranilic acid or its derivatives, and 1,5-dibromopentane or other piperidine precursors.
-
By-products: Products of side reactions, such as N-alkylation at different positions or over-alkylation.
-
Solvents and Reagents: Residual solvents from the reaction and work-up, and any excess reagents used in the synthesis.
A thorough understanding of your specific synthetic pathway is crucial for anticipating and identifying potential impurities. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are invaluable for analyzing the crude mixture.[4]
Q2: My compound seems to be soluble in both acidic and basic aqueous solutions. How can I effectively use acid-base extraction?
A2: This is a classic challenge with amphoteric compounds. The key is precise pH control to selectively protonate or deprotonate the functional groups, thereby altering the compound's solubility.[5][6][7]
-
To extract into an aqueous basic layer: Use a weak base like sodium bicarbonate (NaHCO₃). The carboxylic acid group (pKa ≈ 4-5) will be deprotonated to form the water-soluble carboxylate salt, while the piperidine nitrogen (pKa of piperidinium ion ≈ 11) will remain largely protonated or neutral, depending on the exact pH. This allows for separation from neutral or basic impurities that remain in the organic layer.[8]
-
To extract into an aqueous acidic layer: Use a dilute strong acid like hydrochloric acid (HCl). The basic piperidine nitrogen will be protonated to form a water-soluble ammonium salt. The carboxylic acid will remain protonated and less water-soluble. This is effective for separating from neutral or acidic impurities.
After extraction, the pH of the aqueous layer is adjusted back to the isoelectric point of this compound to precipitate the purified product.[3]
Q3: I'm struggling with recrystallization. What are some good solvent systems to try?
A3: Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[9][10][11][12] For this compound, the choice of solvent is critical.
-
Single Solvent Systems: Ethanol, methanol, or isopropanol can be effective. The crude compound should be dissolved in the minimum amount of hot solvent and allowed to cool slowly to form pure crystals.[13] Water can also be used, as the solubility of similar compounds like benzoic acid is significantly higher in hot water compared to cold water.[14][15][16]
-
Two-Solvent Systems: A mixture of a good solvent (in which the compound is highly soluble) and a poor solvent (in which it is sparingly soluble) can be very effective. Common pairs include ethanol/water, methanol/diethyl ether, or dichloromethane/hexane. The crude material is dissolved in the good solvent, and the poor solvent is added dropwise until turbidity persists, followed by gentle heating to redissolve and slow cooling.
The ideal solvent system should dissolve the target compound well at high temperatures but poorly at low temperatures, while impurities should either be very soluble or insoluble at all temperatures.[11]
Q4: Can I use column chromatography to purify my compound?
A4: Yes, but with careful consideration. The zwitterionic nature of the compound can lead to streaking or poor separation on standard silica gel columns.[2][17]
-
Normal-Phase Chromatography: Using a polar stationary phase like silica gel, you might need to add a modifier to the mobile phase to improve separation. Adding a small amount of a volatile acid (like acetic acid) or base (like triethylamine) to the eluent can suppress the ionization of the carboxylic acid or piperidine group, respectively, leading to better peak shapes.
-
Reverse-Phase Chromatography (RPC): This can be a very effective method. Using a nonpolar stationary phase (like C8 or C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water), often with a buffer or an ion-pairing reagent, can provide excellent separation.[17] Preparative HPLC is a powerful tool for achieving high purity.[18]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low recovery after acid-base extraction | - Incorrect pH for precipitation.- Compound is partially soluble in the aqueous layer even at its isoelectric point.- Emulsion formation during extraction. | - Carefully adjust the pH to the isoelectric point using a pH meter.- Back-extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) after pH adjustment.- To break emulsions, add brine (saturated NaCl solution) or filter the mixture through a pad of celite. |
| Oily product instead of crystals after recrystallization | - The boiling point of the solvent is higher than the melting point of the compound.- Presence of impurities that are depressing the melting point.- Cooling the solution too quickly. | - Choose a solvent with a lower boiling point.- Perform a pre-purification step (e.g., acid-base extraction) to remove significant impurities.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can induce crystallization.[9] |
| Poor separation or streaking on TLC/column chromatography | - Ionization of the acidic or basic functional groups on the stationary phase. | - For silica gel chromatography, add 0.5-1% triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.- Consider using reverse-phase chromatography with a buffered mobile phase. |
| Product is still impure after a single purification step | - The chosen method is not effective for removing a specific impurity. | - Combine orthogonal purification techniques. For example, follow an acid-base extraction with a recrystallization or column chromatography step. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol leverages the amphoteric nature of this compound to separate it from neutral impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Basification & Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The deprotonated this compound will move to the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the product.
-
Washing: Wash the combined aqueous layers with the organic solvent to remove any remaining neutral impurities.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly add dilute hydrochloric acid (HCl) dropwise with stirring until the pH reaches the isoelectric point (typically around pH 6-7, this should be optimized). The purified this compound will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash it with cold deionized water, and dry it under vacuum.
Protocol 2: Purification by Recrystallization
This protocol is effective for removing impurities with different solubility profiles.
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent system (e.g., ethanol/water).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent to just dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For better yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visualization of Purification Workflow
Caption: General workflows for purification via acid-base extraction and recrystallization.
Logical Decision Tree for Method Selection
References
- 1. Buy this compound | 42093-97-0 [smolecule.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. youtube.com [youtube.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. youtube.com [youtube.com]
- 13. reddit.com [reddit.com]
- 14. Benzoic acid - Wikipedia [en.wikipedia.org]
- 15. Page loading... [guidechem.com]
- 16. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]
- 17. zwitterionic compounds - Chromatography Forum [chromforum.org]
- 18. helixchrom.com [helixchrom.com]
Removing unreacted starting materials from 2-(1-piperidinyl)benzoic acid
Technical Support Center: Purification of 2-(1-piperidinyl)benzoic acid
Welcome to the technical support guide for the purification of this compound. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple instructions, offering a rationale for each step to empower you to solve purification challenges effectively.
Frequently Asked Questions (FAQs)
Q1: I've just completed my synthesis. What are the most common unreacted starting materials I need to remove from my crude this compound?
The impurities present in your crude product are directly linked to your synthetic route. The most prevalent methods for synthesizing the this compound core structure are the Ullmann condensation (Goldberg reaction) and the Buchwald-Hartwig amination.[1][2]
Common starting materials you will likely need to remove include:
-
An Acidic Precursor: Typically a 2-halobenzoic acid, such as 2-chlorobenzoic acid or 2-bromobenzoic acid.
-
A Basic Precursor: Piperidine.
-
Catalyst Residues: Copper salts (from Ullmann reactions) or Palladium complexes (from Buchwald-Hartwig reactions).[1][3]
The key to purification is exploiting the distinct chemical properties (acidity, basicity, solubility) of your target compound versus these impurities.
Q2: My crude product is highly acidic and has a sharp, unfamiliar odor. How can I effectively remove unreacted 2-halobenzoic acid?
This is a classic purification challenge that is best addressed using an acid-base liquid-liquid extraction. The strategy hinges on the difference in acidity (pKa) between your product and the unreacted 2-halobenzoic acid starting material. While both are carboxylic acids, the starting material is typically a stronger acid.
The Underlying Principle: We will use a mild aqueous base, sodium bicarbonate (NaHCO₃), to selectively deprotonate the more acidic 2-halobenzoic acid, converting it into its water-soluble sodium salt.[4] This salt will partition into the aqueous layer, while your desired product, this compound, remains preferentially in the organic solvent. Using a strong base like NaOH is generally avoided in this initial step as it could deprotonate your product as well, causing it to partition into the aqueous phase and leading to product loss.[5]
Workflow for Removing Acidic Impurities
Caption: Acid-Base Extraction Workflow for Removing Acidic Impurities.
For a detailed, step-by-step methodology, please refer to Protocol A: Liquid-Liquid Extraction .
Q3: My crude product has a strong fishy, amine-like odor and is basic. How do I remove excess piperidine?
The presence of a strong amine odor indicates excess piperidine, a volatile and basic starting material. This can be removed by washing the organic solution of your crude product with a dilute aqueous acid, such as 1 M hydrochloric acid (HCl).
The Underlying Principle: The basic nitrogen atom in piperidine will be protonated by the acid to form the water-soluble piperidinium chloride salt.[6] This salt is readily extracted into the aqueous phase. Your product, this compound, also has a basic piperidine nitrogen. It will also be protonated and move into the aqueous layer. This seems counterintuitive, but it is a powerful purification step. The unreacted acidic starting material and other non-basic impurities will remain in the organic layer, which can then be discarded. The product is then recovered from the aqueous layer by precipitation.
The Complete Acid-Base Purification Strategy: This approach combines the removal of both acidic and basic impurities into a single, robust workflow.
Caption: A comprehensive acid-base extraction and precipitation workflow.
By carefully adjusting the pH of the aqueous layer back to the isoelectric point of this compound (typically around pH 4-5), its solubility in water is minimized, causing it to precipitate out as a pure solid, leaving the highly water-soluble piperidinium salt behind.[7]
Q4: After extraction, my product still seems impure. Can I use recrystallization, and what is a good solvent?
Yes, recrystallization is an excellent final polishing step to achieve high purity, especially for removing trace impurities and obtaining a crystalline solid.[8] The key is selecting an appropriate solvent system.
The Underlying Principle: An ideal recrystallization solvent will dissolve your product completely at an elevated temperature but very poorly at low temperatures.[9] Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be discarded with the mother liquor).[10]
Recommended Solvent Systems: For a compound like this compound, which has both polar (carboxylic acid) and non-polar (aromatic ring, piperidine) character, a mixed-solvent system is often most effective.
| Solvent System | Rationale & Comments |
| Isopropanol/Water | A highly effective system. Dissolve the crude product in a minimal amount of hot isopropanol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of hot isopropanol to redissolve the precipitate, then allow to cool slowly. |
| Ethanol/Water | Similar to isopropanol/water and also a very common choice for purifying benzoic acid derivatives.[11] |
| Acetone/Hexane | Dissolve in a minimal amount of hot acetone, then add hexane as the anti-solvent until the cloud point is reached. |
| Water | Benzoic acid itself has low solubility in cold water but is much more soluble in hot water, making it a viable single-solvent for recrystallization.[10][12] The piperidinyl group increases polarity, so you may need a larger volume of water. This is best for removing organic-soluble impurities. |
Refer to Protocol B: Recrystallization for a detailed procedure.
Q5: When should I consider using column chromatography for purification?
Column chromatography is a powerful but more resource-intensive technique. You should consider it under the following circumstances:
-
When acid-base extraction and recrystallization fail to remove a persistent impurity.
-
If your product is an oil or low-melting solid that will not crystallize.
-
If impurities have very similar acidic/basic properties to your product, making extraction non-selective.
The Underlying Principle and Key Challenge: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel).[6] For this compound, the basic piperidine nitrogen can interact strongly with the acidic silanol groups on the surface of standard silica gel.[13] This interaction can lead to significant "streaking" or "tailing" of the product on the column, resulting in poor separation and low recovery.
The Solution: To overcome this, the mobile phase must be "basified" by adding a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or pyridine. This additive neutralizes the acidic sites on the silica gel, allowing your product to elute cleanly.[13]
Refer to Protocol C: Column Chromatography for a detailed procedure.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Product is an oil, not a solid | 1. Residual solvent is present. 2. Persistent impurities are depressing the melting point. | 1. Dry the product under high vacuum for several hours. 2. Attempt purification via column chromatography (Protocol C). |
| Low recovery after extraction | 1. Incorrect pH during precipitation step. 2. Product was not fully precipitated before filtration. 3. Emulsion formed during extraction, trapping product. | 1. Use a pH meter to carefully adjust to the isoelectric point (~pH 4-5). 2. Cool the solution in an ice bath for at least 30 minutes before filtering.[14] 3. To break emulsions, add brine (saturated NaCl solution) and allow the mixture to stand. |
| Product won't crystallize | 1. Solution is not saturated (too much solvent used). 2. Supersaturation has occurred. 3. High level of impurities present. | 1. Gently boil off some of the solvent to concentrate the solution. 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[10] 3. Perform an additional purification step (e.g., extraction) before attempting recrystallization again. |
| Product discolors during heating | The compound may be sensitive to high temperatures, leading to decomposition. | Use a rotary evaporator with a water bath set to a moderate temperature (40-50 °C) for solvent removal. Avoid excessive heating during recrystallization. |
Experimental Protocols
Protocol A: Liquid-Liquid Extraction for Impurity Removal
-
Dissolution: Dissolve the crude product (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (100 mL) in a separatory funnel.
-
Acidic Wash (Removes Piperidine): Add 50 mL of 1 M HCl (aq) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask (this layer contains your protonated product). The upper organic layer, containing non-basic impurities, can be discarded.
-
Back-Extraction (Optional): To maximize recovery, add another 25 mL of 1 M HCl to the organic layer, shake, and combine the aqueous layer with the first one.
-
Precipitation: Place the combined aqueous extracts in an ice bath and stir. Slowly add 6 M NaOH (aq) dropwise until the pH of the solution reaches approximately 4-5 (check with pH paper or a meter). A white precipitate of your product should form.[15]
-
Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.[16]
-
Washing: Wash the collected solid with two portions of cold deionized water (2 x 20 mL) to remove any residual salts.
-
Drying: Allow the solid to air-dry on the filter, then transfer to a watch glass and dry to a constant weight, preferably under vacuum.
Protocol B: Recrystallization from Isopropanol/Water
-
Dissolution: Place the crude, extracted solid in an Erlenmeyer flask. Add a minimal amount of hot isopropanol, swirling and heating gently (on a hot plate) until the solid just dissolves.
-
Induce Saturation: While still hot, add hot deionized water dropwise until you see persistent cloudiness.
-
Clarification: Add 1-2 drops of hot isopropanol to make the solution clear again.
-
Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[8]
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold isopropanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol C: Column Chromatography
-
Mobile Phase Preparation: Prepare an eluent mixture, for example, 90:10:1 Hexane:Ethyl Acetate:Triethylamine. The optimal ratio may require tuning via Thin Layer Chromatography (TLC) analysis.
-
Column Packing: Pack a glass chromatography column with silica gel using a slurry method with your mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal volume of the mobile phase (or a slightly stronger solvent like DCM if solubility is an issue). Carefully apply this solution to the top of the silica bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions.
-
Analysis: Monitor the fractions being collected using TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. famu.edu [famu.edu]
- 15. Chemistry 102 - Experiment 3 [home.miracosta.edu]
- 16. youtube.com [youtube.com]
Troubleshooting low conversion in 2-(1-piperidinyl)benzoic acid amide coupling
<
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting for common issues encountered during amide coupling reactions, with a specific focus on the sterically hindered substrate, 2-(1-piperidinyl)benzoic acid. The question-and-answer format is designed to directly address challenges and provide actionable solutions to optimize your synthesis.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is showing low to no yield. What are the most likely causes?
A: Low yields in amide coupling reactions, especially with sterically hindered substrates, are a frequent challenge. The primary culprits are often incomplete activation of the carboxylic acid, issues with the amine nucleophile, steric hindrance, and suboptimal reaction conditions.[1][2]
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species for the amine to attack. Insufficient or inappropriate coupling reagents will lead to poor activation.[1]
-
Steric Hindrance: The bulky piperidinyl group ortho to the carboxylic acid in this compound creates significant steric congestion. This can physically block the approach of the amine nucleophile to the activated carboxyl group, dramatically slowing down or preventing the reaction.[1][3]
-
Suboptimal Reaction Conditions: Factors like the choice of solvent, temperature, and reaction time are critical and can significantly impact the outcome.[4]
-
Amine Deactivation: The amine can be rendered non-nucleophilic if it is protonated by an acid in the reaction mixture.[1]
-
Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material and preventing amide formation. It is crucial to use anhydrous solvents and reagents.[1]
Troubleshooting & Optimization Strategies
Q2: How can I overcome the steric hindrance associated with this compound?
A: Addressing steric hindrance is key to successfully coupling this substrate. A multi-faceted approach involving the right choice of reagents and optimized conditions is necessary.
-
Powerful Coupling Reagents: For sterically demanding couplings, more potent activating agents are often required. While standard carbodiimides like DCC or EDC can be effective, uronium/aminium or phosphonium-based reagents are generally more reactive and better suited for these challenging transformations.[1][5]
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): This is a highly efficient coupling reagent often used for hindered amino acids in peptide synthesis.[6][7] It rapidly forms a highly reactive OAt-active ester, which is then attacked by the amine.[8]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): This phosphonium salt is another excellent choice for difficult couplings, often leading to lower racemization levels compared to some uronium salts.[9]
-
-
Elevated Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. However, this must be done cautiously as excessive heat can lead to side reactions and epimerization, especially with chiral amines.[4]
-
In Situ Acyl Fluoride Formation: Converting the carboxylic acid to an acyl fluoride in situ can be a highly effective strategy. Acyl fluorides are small and highly reactive, minimizing steric clash during the nucleophilic attack. Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH can be employed for this purpose.[10]
Q3: Which coupling reagent and additive combination is best for my sterically hindered reaction?
A: The choice of coupling reagent and additive is critical and should be tailored to the specific substrates.
| Coupling Reagent | Additive | Advantages | Considerations |
| HATU | None required (contains HOAt moiety) | Highly reactive, fast reaction rates, effective for hindered substrates.[6][7] | Can be more expensive than carbodiimides. |
| EDC / DCC | HOBt (Hydroxybenzotriazole) or OxymaPure® | Cost-effective, well-established. Additives suppress side reactions and can increase efficiency.[9][11] | DCC can form an insoluble dicyclohexylurea (DCU) byproduct, complicating purification.[11] EDC's active intermediate is prone to hydrolysis.[11][12] |
| PyBOP | None required | More reactive than carbodiimides, often results in lower racemization.[9] | Byproducts can sometimes be difficult to remove. |
| T3P® (Propylphosphonic Anhydride) | None required | Effective for a wide range of substrates, byproducts are water-soluble. | Often requires a base like pyridine or triethylamine.[13] |
Recommendation: For this compound, HATU is an excellent starting point due to its high reactivity. If cost is a concern, a combination of EDC with OxymaPure® in an anhydrous polar aprotic solvent like DMF is a robust alternative.
Q4: What are the optimal reaction conditions (solvent, base, temperature) for this coupling?
A: The right environment is crucial for the reaction to proceed efficiently.
-
Solvent: Anhydrous, polar aprotic solvents are generally the best choice.
-
DMF (N,N-Dimethylformamide): Excellent solvating properties for a wide range of substrates.[11]
-
DCM (Dichloromethane): A good choice, especially when byproducts like DCU (from DCC) need to be filtered off.[11]
-
Ensure the solvent is truly anhydrous, as water will compete with the amine and hydrolyze the activated intermediate.[1]
-
-
Base: A non-nucleophilic base is essential to neutralize acids formed during the reaction without interfering with the coupling itself.
-
Temperature:
-
Start the reaction at 0 °C during the activation of the carboxylic acid to maintain control.
-
After adding the amine, allow the reaction to warm to room temperature.
-
For particularly stubborn couplings, gentle heating (e.g., 40-50 °C) may be necessary to drive the reaction to completion.[4]
-
Visualizing the Mechanism & Workflow
HATU-Mediated Amide Coupling Mechanism
The diagram below illustrates the activation of a carboxylic acid with HATU and the subsequent reaction with an amine to form the amide bond.
Caption: HATU activation and subsequent amidation workflow.
Troubleshooting Flowchart for Low Conversion
If you are experiencing low conversion, follow this logical troubleshooting workflow.
Caption: A logical workflow for troubleshooting low amide coupling yield.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a robust starting point for the coupling of this compound.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the this compound (1.0 equivalent) in anhydrous DMF.
-
Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.1 equivalents) followed by the dropwise addition of DIPEA (2.5 equivalents).
-
Pre-activation: Stir the mixture at 0 °C for 15-20 minutes. You may observe a slight color change.
-
Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture, either neat if it is a liquid or as a solution in a minimal amount of anhydrous DMF.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: In Situ Acyl Fluoride Formation with BTFFH
This protocol is an alternative for particularly challenging substrates where steric hindrance is the primary issue.[10]
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the this compound (1 equivalent) in anhydrous DCM.
-
Fluorination: Add BTFFH (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.2 equivalents).
-
Activation: Stir the mixture at room temperature for 15-20 minutes to generate the acyl fluoride in situ.
-
Amine Addition: In a separate flask, dissolve the amine (1.2 equivalents) in anhydrous DCM. Add this solution to the acyl fluoride mixture.
-
Reaction & Work-up: Monitor the reaction for completeness. Reaction times may be longer for these types of couplings. Work-up and purification would follow a similar procedure to Protocol 1.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chimia.ch [chimia.ch]
- 4. benchchem.com [benchchem.com]
- 5. hepatochem.com [hepatochem.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 12. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. jpt.com [jpt.com]
- 14. youtube.com [youtube.com]
Technical Support Center: A Scientist's Guide to Recrystallization of 2-(1-piperidinyl)benzoic acid
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven framework for selecting the optimal solvent and troubleshooting the recrystallization of 2-(1-piperidinyl)benzoic acid. Our approach moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and adapt these protocols to your specific experimental context.
Understanding the Molecule: The Key to Successful Purification
This compound is an amphoteric molecule, possessing both a basic tertiary amine (the piperidine ring) and a carboxylic acid group. This dual functionality can lead to zwitterionic character, significantly influencing its solubility profile. The key to successful recrystallization lies in finding a solvent that can navigate this unique polarity.
Potential Impurities: The purity of your starting material will heavily influence the recrystallization strategy. Common synthetic routes, such as nucleophilic aromatic substitution or Buchwald-Hartwig amination, may introduce impurities like:
-
Unreacted starting materials (e.g., 2-chlorobenzoic acid, piperidine)
-
Catalyst residues (e.g., palladium complexes)
-
Side-products from the reaction
A well-chosen solvent will maximize the solubility of this compound at an elevated temperature while minimizing the solubility of these impurities, or vice-versa.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: There is no single "best" solvent, as the optimal choice depends on the specific impurities present in your crude product. However, due to the molecule's polarity, polar protic solvents are excellent starting points for screening.[1] Good candidates include ethanol, methanol, and water, or mixed solvent systems like ethanol/water.[2] A systematic screening process, as detailed in the protocol below, is the most reliable way to determine the ideal solvent for your specific sample.
Q2: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common problem with compounds that have relatively low melting points or when the solution is too concentrated.
-
Causality: High concentrations of impurities can depress the melting point of your compound, making it more prone to oiling out. Rapid cooling can also lead to a supersaturated state where the compound separates as a liquid.
-
Solution:
-
Reheat the solution until the oil fully redissolves.
-
Add a small amount of additional hot solvent (1-2 mL) to slightly decrease the concentration.
-
Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling.[3]
-
Q3: No crystals are forming, even after the solution has cooled completely. What should I do?
A3: This is a common issue, usually caused by either using too much solvent or the solution being in a supersaturated state.
-
Causality: If the solution is too dilute, the concentration of your compound will not exceed its solubility limit upon cooling. Alternatively, a supersaturated solution may lack a nucleation point to initiate crystal growth.
-
Solution:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites.[1]
-
Seeding: Add a tiny crystal of pure this compound to the solution to act as a template for crystal growth.
-
-
Reduce Solvent Volume: If induction methods fail, it's likely you've used too much solvent. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then allow it to cool again.
-
Systematic Solvent Selection: An Experimental Approach
The most effective method for identifying the optimal recrystallization solvent is through a systematic, small-scale screening process. This protocol is designed to be a self-validating system, providing clear, observable results to guide your decision.
Diagram: Solvent Screening Workflow
Caption: A logical workflow for systematically screening potential recrystallization solvents.
Step-by-Step Protocol for Solvent Screening
-
Preparation:
-
Aliquot approximately 20-30 mg of your crude this compound into several small test tubes.
-
Label each test tube with a candidate solvent. A good starting array includes: Water, Ethanol, Methanol, Ethyl Acetate, Acetone, and Toluene.
-
-
Room Temperature Solubility Test:
-
To each test tube, add the corresponding solvent dropwise (starting with ~0.5 mL) and vortex or shake vigorously.
-
Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.[4] If the compound dissolves completely, that solvent is unsuitable for single-solvent recrystallization.
-
-
Hot Solubility Test:
-
For the solvents in which your compound was insoluble at room temperature, heat the test tubes in a water bath.
-
Continue to add the hot solvent dropwise until the solid dissolves completely. Note the approximate volume of solvent required.
-
If the solid does not dissolve after adding a significant amount of hot solvent (e.g., > 3 mL), the solvent is likely not a good choice.
-
-
Cooling and Crystallization:
-
Remove the test tubes that contain fully dissolved solute from the heat and allow them to cool slowly to room temperature.
-
Once at room temperature, place the test tubes in an ice bath for 10-15 minutes to maximize crystal formation.
-
Observe the quantity of crystals formed. The best solvent will yield a large crop of crystals upon cooling.
-
Interpreting the Results: A Data-Driven Decision
Summarize your observations in a table to facilitate a clear comparison.
| Solvent | Solubility at Room Temp. | Solubility in Hot Solvent | Crystal Formation on Cooling | Assessment |
| Water | Insoluble | Soluble | Abundant Crystals | Excellent Candidate |
| Ethanol | Sparingly Soluble | Very Soluble | Moderate Crystals | Good Candidate |
| Methanol | Soluble | Very Soluble | Poor/No Crystals | Unsuitable |
| Ethyl Acetate | Insoluble | Sparingly Soluble | - | Poor Candidate |
| Acetone | Soluble | Very Soluble | Poor/No Crystals | Unsuitable |
| Toluene | Insoluble | Insoluble | - | Unsuitable |
This table is a hypothetical example. Your actual results will guide your selection.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process, providing a logical framework for problem-solving.
Diagram: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
References
Technical Support Center: Purification of 2-(1-piperidinyl)benzoic Acid via Acid-Base Extraction
Welcome to the technical support resource for the purification of 2-(1-piperidinyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing acid-base extraction for this specific molecule. As an amphoteric compound, possessing both a basic tertiary amine (the piperidine moiety) and a carboxylic acid, its purification requires a nuanced understanding of pH control. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a high-yield, high-purity outcome.
Understanding the Molecule: An Amphoteric Challenge
This compound is unique in that it can exist in three distinct forms depending on the pH of the solution: a cation at low pH, a zwitterion/neutral molecule near its isoelectric point, and an anion at high pH. This behavior is the key to its successful separation from neutral, acidic, or basic impurities.
The fundamental principle of acid-base extraction is to manipulate the charge of the target molecule to selectively move it between an aqueous phase and an immiscible organic phase[1][2]. Charged species (salts) are typically soluble in water, while neutral organic molecules are more soluble in organic solvents[3][4].
| Property | Value / Description | Source |
| Molecular Formula | C₁₂H₁₅NO₂ | [5][6][7] |
| Molecular Weight | 205.26 g/mol | [5] |
| pKa (Carboxylic Acid) | ~4-5 (Estimated based on benzoic acid, pKa ≈ 4.2) | [8] |
| pKa (Piperidinium ion) | ~10-11 (Estimated based on related piperidine structures) | [9] |
| Solubility (Neutral) | Soluble in organic solvents like ether, ethyl acetate, dichloromethane. Low solubility in water. | [10] |
| Solubility (Ionic) | As a salt (cation or anion), it is highly soluble in aqueous solutions and poorly soluble in most organic solvents. | [2] |
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the extraction process in a question-and-answer format.
Q: Help! An emulsion has formed, and my layers won't separate. What should I do?
A: Emulsion formation is one of the most common frustrations in liquid-liquid extraction, often caused by vigorous shaking or the presence of surfactant-like impurities[11]. The resulting cloudy or milky interface prevents a clean separation, trapping your product and leading to yield loss.
Root Cause Analysis: Vigorous shaking creates a large surface area between the two immiscible liquids, and if stabilizing agents (impurities, phospholipids, etc.) are present, they can form a stable colloidal suspension (an emulsion)[11].
Immediate Solutions (from least to most disruptive):
-
Patience: Let the separatory funnel stand undisturbed for 10-30 minutes. Sometimes, the emulsion will break on its own.
-
Gentle Swirling: Gently swirl the funnel instead of shaking it. This reduces agitation while still allowing for extraction[11].
-
"Salting Out": Add a saturated solution of sodium chloride (brine) or solid NaCl. This increases the ionic strength of the aqueous layer, decreasing the solubility of organic components and helping to force the separation of the layers[11][12][13][14].
-
Temperature Change: Gently warming the funnel in a warm water bath can sometimes disrupt the emulsion. Be cautious with low-boiling-point solvents[15].
-
Filtration: Filter the entire mixture through a pad of Celite or a glass wool plug. This can physically disrupt the emulsion[11][12].
-
Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for several minutes is a very effective method to break stubborn emulsions[11][15].
Q: My final product yield is very low. Where could it have gone?
A: Low yield is a multifaceted problem that can arise from several procedural errors. A systematic review of your process is necessary.
Potential Causes & Solutions:
-
Incomplete Extraction: A single extraction is rarely sufficient. The partition coefficient dictates that your compound distributes between the two phases. To ensure complete transfer, perform at least three separate extractions with fresh solvent for the target layer, combining the extracts afterward[3][16].
-
Incorrect pH: This is the most critical parameter. For this compound, you must ensure the pH is sufficiently acidic or basic to fully ionize the molecule. A general rule is to adjust the pH to be at least 2 units away from the pKa of the functional group you are targeting[17][18].
-
To protonate the piperidine: Adjust aqueous phase to pH ≤ 2.
-
To deprotonate the carboxylic acid: Adjust aqueous phase to pH ≥ 12.
-
Action: Always check the pH of the aqueous layer with pH paper or a calibrated meter after mixing and separating. If the pH has drifted, adjust it and re-extract.
-
-
Premature Precipitation: If you are extracting into an aqueous base and your organic solvent contains acidic impurities, your target compound might precipitate at the interface if the pH is not high enough.
-
Incomplete Precipitation/Crystallization: When regenerating the neutral compound from the aqueous layer, ensure the pH is adjusted correctly to the isoelectric point. Also, ensure the solution is sufficiently concentrated. If no solid forms, it may be too dilute. Consider extracting the product back into an organic solvent, drying the solvent, and evaporating it[2].
-
Physical Loss: Be meticulous. Ensure you don't discard the wrong layer. When in doubt, add a drop of water to each separated layer; the layer it dissolves in is the aqueous one. Keep all layers until your product is safely isolated and identified[19].
Q: I've isolated my product, but it's an oil, not a solid. How do I purify it?
A: Obtaining an oil (or "oiling out") instead of a crystalline solid usually indicates the presence of impurities that depress the melting point or that the product itself has a low melting point.
Solutions:
-
Verify pH: Ensure you have fully neutralized the aqueous solution to the isoelectric point. An excess of acid or base can leave some of the product as a salt, which can inhibit crystallization.
-
Induce Crystallization: If you suspect a pure but supersaturated oil, try these techniques:
-
Scratching: Scratch the inside of the flask with a glass rod just below the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth[20].
-
Seeding: If you have a tiny crystal of pure product, add it to the oil to initiate crystallization.
-
Cooling: Place the flask in an ice bath to reduce solubility further.
-
-
Trituration: Add a small amount of a solvent in which your product is insoluble but the impurities are soluble (e.g., cold hexanes or pentane). Swirl or stir the mixture. The pure product should solidify while the impurities are washed away. Decant the solvent and repeat.
-
Re-purification: Dissolve the oil in a minimal amount of a suitable organic solvent (like ethyl acetate), dry the solution with anhydrous sodium sulfate, filter, and slowly evaporate the solvent. You can also attempt a formal recrystallization from a suitable solvent system[20].
Frequently Asked Questions (FAQs)
Q: Which extraction strategy is better: acidic or basic?
A: Both are valid, and the choice depends on the nature of the impurities you are trying to remove.
-
Use an Acidic Wash (e.g., 1M HCl) if: You want to remove basic or neutral impurities. The this compound will be protonated on its piperidine nitrogen, forming a water-soluble ammonium salt and moving into the aqueous layer. Neutral impurities will remain in the organic layer.
-
Use a Basic Wash (e.g., 1M NaOH) if: You want to remove acidic or neutral impurities. The molecule's carboxylic acid will be deprotonated, forming a water-soluble carboxylate salt that partitions into the aqueous layer, leaving neutral impurities behind[2].
The workflow for both strategies is visualized below.
Experimental Workflows
Diagram 1: Acidic Extraction Workflow
This diagram illustrates the process of isolating the target compound by protonating the basic piperidine group.
Caption: Workflow for purifying the target compound via acidic extraction.
Diagram 2: Basic Extraction Workflow
This diagram illustrates the alternative process of isolating the compound by deprotonating the acidic carboxyl group.
Caption: Workflow for purifying the target compound via basic extraction.
Q: Which organic solvent should I choose for the extraction?
A: The ideal solvent should meet several criteria:
-
High Solubility for the Neutral Compound: It must readily dissolve the neutral form of this compound.
-
Immiscibility with Water: It should not be miscible with water, allowing for clean layer separation. Solvents like ethanol or acetone are unsuitable for this reason[1].
-
Good Density Difference from Water: A significant density difference makes the interface sharp and separation easy. Diethyl ether (0.71 g/mL) and ethyl acetate (0.90 g/mL) will form the top layer. Dichloromethane (1.33 g/mL) will form the bottom layer. Knowing which layer is which is crucial[1].
-
Low Reactivity: The solvent should be inert to acidic and basic conditions.
-
Volatility: A low boiling point makes the solvent easy to remove from the final product or residual impurities.
Common Choices: Diethyl ether and ethyl acetate are excellent choices. Dichloromethane is also effective but is denser than water.
Q: How do I recover the purified compound from the aqueous layer?
A: Once your target compound is isolated as a salt in the aqueous layer, you must neutralize it to regenerate the water-insoluble neutral form, causing it to precipitate.
Detailed Protocol:
-
Cooling: Place the flask containing the aqueous extract in an ice bath. The neutralization reaction is often exothermic, and cooling will decrease the solubility of your product, maximizing precipitation[21].
-
Slow Addition of Acid/Base:
-
If your extract is basic (containing the carboxylate), slowly add 2M HCl dropwise while stirring.
-
If your extract is acidic (containing the ammonium salt), slowly add 2M NaOH dropwise while stirring.
-
-
Monitor pH: Continuously monitor the pH with pH paper. Add the acid/base until you reach the isoelectric point (approximately pH 6-8 for this molecule). A large amount of precipitate should form.
-
Complete Precipitation: Once the target pH is reached, continue stirring in the ice bath for another 15-20 minutes to ensure maximum crystallization.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel[21][22].
-
Washing: Wash the collected solid on the filter paper with a small amount of ice-cold distilled water to remove any residual inorganic salts[20].
-
Drying: Allow the solid to dry completely, either by air-drying on the filter or by placing it in a vacuum desiccator.
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Page loading... [guidechem.com]
- 5. Buy this compound | 42093-97-0 [smolecule.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Benzoic acid - Wikipedia [en.wikipedia.org]
- 9. uregina.ca [uregina.ca]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. azom.com [azom.com]
- 14. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 15. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 16. reddit.com [reddit.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. reddit.com [reddit.com]
- 20. westfield.ma.edu [westfield.ma.edu]
- 21. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 22. youtube.com [youtube.com]
Safe handling and storage procedures for 2-(1-piperidinyl)benzoic acid
Technical Support Center: 2-(1-piperidinyl)benzoic acid
Welcome to the technical support guide for this compound (CAS No: 42093-97-0). This document provides essential guidance for researchers, scientists, and drug development professionals to ensure safe handling and storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Section 1: Hazard Identification and Initial Assessment
This section addresses the fundamental safety profile of this compound. Understanding the inherent hazards is the first step in establishing a safe experimental environment.
Q1: What is this compound and what are its primary hazards?
This compound is an organic compound with the molecular formula C12H15NO2.[1] It is a solid, typically a powder, at room temperature. Based on data from safety data sheets (SDS) for structurally related compounds and benzoic acid itself, the primary hazards are:
-
Serious Eye Damage: Poses a significant risk of serious eye damage or irritation.[2][3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[3]
-
Organ Damage: Some related compounds are noted to cause damage to organs (specifically the lungs) through prolonged or repeated exposure, particularly through inhalation.[2][4]
-
Combustible Dust: As a fine powder, it may form combustible dust concentrations in the air, creating a fire or explosion hazard under specific conditions.[2]
Q2: Are there any specific toxicity data available for this compound?
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Proper PPE is non-negotiable when handling this chemical. The choice of PPE is dictated by the hazards identified above.
Q3: What is the mandatory PPE for handling solid this compound?
At a minimum, Level D protection is required. This is to prevent skin, eye, and respiratory exposure.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[2][6][7] The compound is classified as causing serious eye damage, making robust eye protection critical.[2][4]
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use.[5] Given that skin contact can cause irritation, gloves are mandatory.[2][3] It is good practice to double-glove if handling larger quantities or for prolonged periods.[8]
-
Lab Coat/Gown: A long-sleeved lab coat is required. For tasks with a higher risk of dust generation, an impermeable gown is recommended.[9]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhaling dust.[2][10] If a fume hood is not available and dust may be generated, a NIOSH-approved respirator (e.g., an N95 or higher) is necessary.[8]
Q4: When should I consider upgrading my PPE?
Upgrade your PPE from the minimum requirements during large-scale operations, when there is a significant risk of dust generation, or during emergency situations like a large spill. For a large spill, a chemical cartridge-type respirator may be required.[8]
Section 3: Safe Laboratory Handling and Operations
This section provides practical guidance for common laboratory procedures involving this compound.
Q5: What is the correct procedure for weighing this compound?
Due to the inhalation hazard from its dust form, you must minimize dust generation.
-
Work in a Ventilated Enclosure: Perform all weighing operations inside a chemical fume hood or a ventilated balance enclosure.
-
Use Appropriate Tools: Use a spatula to carefully transfer the solid. Avoid pouring the powder, as this can create dust clouds.
-
Tare Your Container: Place your weigh boat or container on the balance and tare it before adding the compound.
-
Clean Up Promptly: After weighing, carefully clean the balance and surrounding area with a damp cloth or a HEPA-filter vacuum to remove any residual dust. Do not dry sweep.[11]
Q6: I need to prepare a solution. What precautions should I take?
Experimental Protocol: Preparing a Stock Solution
-
Pre-Experiment Checklist: Ensure you are wearing all required PPE (Q3). Confirm the chemical fume hood is functioning correctly. Have your solvent and all necessary glassware ready.
-
Weighing: Weigh the desired amount of this compound following the procedure in Q5.
-
Solvent Addition: Place the flask containing the weighed solid inside the fume hood. Slowly add the desired solvent to the flask. The compound's solubility is influenced by its carboxylic acid and piperidine groups; choose a solvent appropriate for your experiment (e.g., DMSO, DMF, or an appropriate buffer).[1]
-
Dissolution: Cap the flask and mix using a magnetic stirrer or by gentle swirling. Sonication may be used to aid dissolution if necessary.
-
Storage: Once fully dissolved, transfer the solution to a clearly labeled, sealed storage vessel.
Q7: How should I dispose of waste containing this compound?
All waste, including empty containers, contaminated gloves, and excess material, must be treated as hazardous waste.
-
Collect all solid and liquid waste in designated, sealed, and clearly labeled hazardous waste containers.
-
Dispose of the containers through your institution's approved waste disposal program.[2]
-
Do not let the chemical or its solutions enter drains or the environment.[5][10]
Section 4: Storage and Incompatibility
Proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.
Q8: What are the ideal storage conditions for this compound?
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][7] Some suppliers recommend storage at room temperature.[12] Keep the container locked up or in an area accessible only to authorized personnel.[4]
Q9: What substances are incompatible with this compound?
This compound has both an acidic functional group (carboxylic acid) and a basic one (piperidine), making it reactive with strong acids and bases. Avoid contact with the following:
-
Strong oxidizing agents
-
Strong bases
-
Strong acids
-
Strong reducing agents
-
Metals (aqueous solutions may react to form flammable hydrogen gas)[2]
| Hazard Class | GHS Classification | Reference |
| Physical Hazards | May form combustible dust concentrations in air. | [2] |
| Health Hazards | Causes skin irritation. | [2][3] |
| Causes serious eye damage. | [2][4] | |
| May cause respiratory irritation. | [3] | |
| Causes damage to organs (lungs) through prolonged or repeated exposure. | [2][4] | |
| Incompatibilities | Strong acids, Strong bases, Strong oxidizing agents, Reducing agents, Metals. | [2][5] |
Section 5: Troubleshooting and Emergency Procedures
Even with careful planning, accidents can happen. This section outlines how to respond.
Q10: I've spilled a small amount of the solid powder on the lab bench. What should I do?
For a minor spill (a few grams) inside a fume hood or on a benchtop:
-
Alert Colleagues: Inform others in the immediate area.
-
Isolate the Area: Ensure the spill area is clear.
-
Enhance PPE: If not already wearing them, put on double gloves and a respirator.
-
Clean-Up: Do NOT dry sweep. Gently cover the spill with a damp paper towel to avoid raising dust. Alternatively, use a HEPA-filter vacuum for cleanup.[10][11]
-
Collect Waste: Place the contaminated materials into a sealed bag or container labeled as hazardous waste.
-
Decontaminate: Wipe the spill area thoroughly with soap and water.
-
Dispose: Dispose of all waste materials according to your institution's guidelines.
Caption: Workflow for Minor Spill Response.
Section 6: First Aid Measures
This section provides immediate actions to take in case of personal exposure. In all cases of exposure, seek immediate medical attention and provide the safety data sheet to the responding physician. [3][13]
Q11: What is the first aid procedure for eye contact?
Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids.[2][13] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.[4]
Q12: What should I do in case of skin contact?
Immediately wash the affected skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[2][5][14] If skin irritation occurs, get medical advice.[2]
Q13: What action should be taken for inhalation?
Remove the person from the exposure area to fresh air immediately.[2][13] If breathing is difficult, give oxygen. If the person is not breathing, provide artificial respiration (do not use mouth-to-mouth).[2][10] Seek immediate medical attention.
Q14: What if the compound is accidentally ingested?
Do NOT induce vomiting.[2] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[10][14] Never give anything by mouth to an unconscious person.[3] Call a poison center or doctor immediately.[15]
References
- 1. Buy this compound | 42093-97-0 [smolecule.com]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.ca [fishersci.ca]
- 6. epa.gov [epa.gov]
- 7. echemi.com [echemi.com]
- 8. pppmag.com [pppmag.com]
- 9. publications.ashp.org [publications.ashp.org]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
- 11. nj.gov [nj.gov]
- 12. This compound - CAS:42093-97-0 - Sunway Pharm Ltd [3wpharm.com]
- 13. tsapps.nist.gov [tsapps.nist.gov]
- 14. ehs.com [ehs.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
Challenges in scaling up the synthesis of 2-(1-piperidinyl)benzoic acid
Welcome to the technical support center for the synthesis of 2-(1-piperidinyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, particularly when scaling up from laboratory to production volumes. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a robust, reproducible, and scalable process.
Introduction to the Synthesis
This compound is a valuable building block in medicinal chemistry. Its synthesis typically involves the formation of a carbon-nitrogen bond between a benzoic acid derivative and piperidine. While several synthetic routes exist, each presents unique challenges, especially concerning yield, purity, and scalability. The most common methods include the Ullmann condensation and palladium-catalyzed couplings like the Buchwald-Hartwig amination, often performed on the methyl ester of the benzoic acid, followed by hydrolysis.[1][2][3] This guide will focus on the prevalent issues encountered during these processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The main strategies involve either direct C-N coupling to the benzoic acid or a two-step approach via its ester.
-
Ullmann Condensation: This classic copper-catalyzed reaction couples an aryl halide (like 2-chlorobenzoic acid) with piperidine.[4] It's known for requiring high temperatures and stoichiometric amounts of copper, which can be problematic for scalability.[4][5]
-
Buchwald-Hartwig Amination: A more modern palladium-catalyzed cross-coupling reaction, typically performed on methyl 2-halobenzoate.[1][2][3] This method offers milder conditions but requires careful control of catalyst, ligand, and base.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): This route is viable if the benzoic acid ring is activated with strong electron-withdrawing groups. For instance, methyl 2-fluorobenzoate can react with piperidine due to the high reactivity of the fluorine leaving group.[6]
Q2: Why is the synthesis often performed on the methyl ester (methyl 2-(1-piperidinyl)benzoate) and then hydrolyzed?
A2: The carboxylic acid group of 2-halobenzoic acids can interfere with the coupling reaction in several ways. It can act as a competing nucleophile or coordinate with the metal catalyst, inhibiting its activity. By protecting the carboxylic acid as a methyl ester, these side reactions are prevented, leading to cleaner reactions and higher yields of the coupled product. The final hydrolysis step to obtain the desired acid is typically straightforward.[1][3]
Q3: What are the most significant challenges when scaling up this synthesis?
A3: Scaling up introduces several critical challenges:
-
Heat Transfer: C-N bond-forming reactions are often exothermic. In large reactors, the decreased surface-area-to-volume ratio makes heat dissipation less efficient, potentially leading to temperature spikes, side reactions, and safety hazards.[7]
-
Mass Transfer: Inefficient mixing in large vessels can lead to localized "hot spots" or areas of high reactant concentration, resulting in byproduct formation.
-
Reagent Addition: The rate of addition of reagents, such as piperidine or the base, becomes more critical at a larger scale to control the reaction's exothermicity.[6]
-
Work-up and Purification: Handling large volumes of solvents for extraction and purification by crystallization or chromatography can be logistically challenging and costly.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis and scale-up of this compound.
Problem 1: Low Yield of Coupled Product (e.g., Methyl 2-(1-piperidinyl)benzoate)
| Potential Cause | Explanation & Recommended Solution |
| Inactive Catalyst (Buchwald-Hartwig) | The palladium catalyst may have degraded due to exposure to air or moisture. Solution: Ensure all reagents and solvents are anhydrous and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1] Use freshly opened or properly stored catalyst and ligands. |
| Harsh Reaction Conditions (Ullmann) | Traditional Ullmann reactions require high temperatures (>200 °C), which can lead to thermal degradation of starting materials or products.[4][8] Solution: Explore modern ligand-assisted copper catalysis which allows for lower reaction temperatures (80-120 °C).[7][9] The choice of solvent is also crucial; polar, high-boiling solvents like DMF or NMP are common.[4] |
| Incorrect Base | The choice and amount of base are critical. A base that is too weak may not facilitate the reaction, while an overly strong base can promote side reactions. For Buchwald-Hartwig, sodium tert-butoxide is common.[1] For Ullmann, potassium carbonate is often used.[6] Solution: Screen different bases and optimize the stoichiometry. Ensure the base is anhydrous. |
| Poor Leaving Group | The reactivity of the aryl halide is critical. The general trend is I > Br > Cl > F for palladium-catalyzed reactions. For SNAr, the trend is reversed (F > Cl > Br > I).[9] Solution: If yields are low with 2-chlorobenzoic acid derivatives, consider using the more reactive 2-bromobenzoic or 2-iodobenzoic acid derivatives. |
Problem 2: Significant Side Product Formation
| Potential Cause | Explanation & Recommended Solution |
| Hydrolysis of Ester | During the coupling reaction or work-up, the methyl ester can be hydrolyzed back to the carboxylic acid, especially in the presence of water and base.[2] Solution: Use anhydrous conditions for the coupling reaction. During work-up, avoid prolonged exposure to strong bases. If hydrolysis occurs, the resulting acid can be esterified again, or the mixture can be carried forward to the final hydrolysis step. |
| Decarboxylation | If the carboxylic acid is present under high-temperature conditions, it can decarboxylate to yield 1-phenylpiperidine as a byproduct.[2] Solution: Protect the carboxylic acid as an ester to prevent this. If direct coupling on the acid is attempted, use the mildest possible reaction conditions. |
| Homocoupling of Aryl Halide | In Ullmann-type reactions, the aryl halide can couple with itself to form a biaryl impurity.[5] Solution: This is often a sign of overly harsh conditions or an imbalance in the catalytic cycle. Modern catalytic systems with appropriate ligands can minimize this side reaction.[9] |
Problem 3: Difficulties in Product Purification
| Potential Cause | Explanation & Recommended Solution |
| Residual Copper or Palladium | Metal catalysts can contaminate the final product. Solution: For palladium, a filtration through Celite can help remove the catalyst.[3] For copper, an acidic wash during the work-up can help remove copper salts. |
| Emulsion during Aqueous Work-up | The product can act as a surfactant, leading to persistent emulsions during extraction. Solution: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion.[6] Allow the mixture to stand for an extended period or use gentle centrifugation if possible on a smaller scale. |
| Oily Product Instead of Crystalline Solid | The final this compound may fail to crystallize if impurities are present. Solution: Recrystallization is a powerful purification technique.[10][11] Water can be an effective solvent for recrystallizing benzoic acid derivatives.[10][12] Ensure the pH is adjusted correctly to precipitate the acid (typically pH 4-5).[1] If it remains an oil, consider converting it to a salt (e.g., hydrochloride) which may be more crystalline.[13][14] |
Experimental Protocols & Workflows
Protocol 1: Synthesis of Methyl 2-(1-piperidinyl)benzoate via Buchwald-Hartwig Amination
This protocol is adapted for laboratory scale and highlights key considerations for scale-up.
Materials:
-
Methyl 2-bromobenzoate
-
Piperidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ethyl acetate
-
Brine
Procedure:
-
Reactor Setup: In a flame-dried, inerted reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add Pd₂(dba)₃ and Xantphos.
-
Reagent Addition: Add anhydrous toluene, followed by methyl 2-bromobenzoate, piperidine, and sodium tert-butoxide.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 12-24 hours).[1][3]
-
Work-up: Cool the reaction to room temperature. Quench by slowly adding water. Dilute with ethyl acetate.
-
Purification: Filter the mixture through a pad of Celite to remove the palladium catalyst.[3] Separate the organic layer, wash with water and then brine.[6] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: The crude product can be further purified by column chromatography or vacuum distillation.[6]
Protocol 2: Hydrolysis to this compound
Materials:
-
Methyl 2-(1-piperidinyl)benzoate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolution: Dissolve the methyl ester in a mixture of THF and water (e.g., 3:1 v/v).[1]
-
Saponification: Add LiOH (2-3 equivalents) and stir at room temperature or warm gently (e.g., 40-50 °C) until TLC shows complete consumption of the starting material.[1][3]
-
Solvent Removal: Remove the organic solvent (THF) under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl with stirring to acidify the solution to a pH of ~4-5.[1]
-
Isolation: The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Buy this compound | 42093-97-0 [smolecule.com]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. Purifying A Compound Of Benzoic Acid - 1165 Words | Bartleby [bartleby.com]
- 12. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 13. EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents - Google Patents [patents.google.com]
- 14. US20050137396A1 - Process for preparing benzoic acids - Google Patents [patents.google.com]
Technical Support Center: Minimizing Byproduct Formation in Buchwald-Hartwig Reactions
Welcome to the Technical Support Center for Buchwald-Hartwig Amination. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their C-N cross-coupling reactions and minimize the formation of unwanted byproducts. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed protocols, and mechanistic insights to help you achieve cleaner, higher-yielding reactions.
Introduction: The Challenge of Selectivity
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, becoming an indispensable tool in medicinal chemistry and materials science.[1][2] However, like any powerful catalytic reaction, it is not without its challenges. The palladium-catalyzed cycle that forges the desired C-N bond can be intercepted by competing, unproductive pathways, leading to the formation of byproducts that complicate purification and reduce yields.
The most common of these side reactions are hydrodehalogenation of the aryl halide and β-hydride elimination , which often occur in tandem.[1] Understanding the mechanisms behind these byproduct-forming pathways is the first step toward rationally designing reaction conditions that favor the desired amination. This guide will equip you with the knowledge to do just that.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during Buchwald-Hartwig reactions in a practical question-and-answer format.
Q1: My reaction is producing a significant amount of the hydrodehalogenated arene byproduct. What is causing this and how can I prevent it?
Answer:
Hydrodehalogenation, the replacement of the halide on your aryl electrophile with a hydrogen atom, is one of the most prevalent side reactions in Buchwald-Hartwig amination.[1] It primarily arises from a process called β-hydride elimination.
The Mechanism of Hydrodehalogenation:
After the oxidative addition of the aryl halide to the Pd(0) catalyst and coordination of the amine, a palladium-amide intermediate is formed. If the amine has a hydrogen atom on the carbon β to the nitrogen, this hydrogen can be transferred to the palladium center, a process known as β-hydride elimination. This generates a palladium-hydride species and an imine or enamine. The palladium-hydride species can then undergo reductive elimination with the aryl group to produce the hydrodehalogenated arene and regenerate the Pd(0) catalyst, which can re-enter the catalytic cycle.
Key Strategies to Minimize Hydrodehalogenation:
-
Ligand Selection is Crucial: The choice of phosphine ligand is the most critical factor in suppressing β-hydride elimination. Bulky, electron-rich ligands are highly effective at promoting the desired reductive elimination over β-hydride elimination.[2][3] These ligands sterically encumber the palladium center, which disfavors the formation of the five-coordinate transition state required for β-hydride elimination and accelerates the C-N bond-forming reductive elimination.
-
Recommendation: Employ sterically hindered biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos.[2] For challenging couplings, screening a panel of these "Buchwald ligands" is often necessary to find the optimal choice for your specific substrates.
-
-
Base Selection and Strength: The base plays a multifaceted role in the reaction, and its choice can influence the extent of hydrodehalogenation. While a strong base is necessary to deprotonate the amine, an excessively strong base or one with poor solubility can lead to side reactions.
-
Recommendation: For many applications, sodium tert-butoxide (NaOtBu) is a good starting point. However, if hydrodehalogenation is a persistent issue, consider using a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), especially if your substrates are sensitive.[4] The use of soluble organic bases like DBU has also been explored to create more homogeneous reaction conditions, which can sometimes reduce byproduct formation.
-
-
Temperature Control: Higher reaction temperatures can sometimes favor β-hydride elimination.
-
Recommendation: If you are observing significant hydrodehalogenation, try running the reaction at a lower temperature for a longer period. The use of highly active modern catalyst systems often allows for efficient coupling at lower temperatures.
-
Q2: I am attempting to couple a primary amine and am observing low yields and a complex mixture of products. What is going wrong?
Answer:
Coupling primary amines can be more challenging than secondary amines due to a higher propensity for β-hydride elimination and the potential for over-arylation.[1]
Specific Challenges with Primary Amines:
-
β-Hydride Elimination: Primary alkylamines have β-hydrogens, making them susceptible to the hydrodehalogenation pathway described in Q1.
-
Catalyst Inhibition: Primary amines can sometimes form stable bis-ligated palladium complexes, which are catalytically inactive.[2]
-
Over-arylation: The initial arylamine product can sometimes compete with the starting primary amine in the catalytic cycle, leading to the formation of a diarylamine byproduct.
Strategies for Successful Primary Amine Coupling:
-
Ligand Choice is Paramount: As with hydrodehalogenation, bulky, electron-rich ligands are essential for promoting the desired mono-arylation of primary amines. Ligands like BrettPhos have been specifically designed for this purpose.[2]
-
Control Stoichiometry: Using a slight excess of the primary amine (1.1-1.2 equivalents) can help to outcompete the product for the catalyst and minimize diarylation. However, a large excess should be avoided as it can lead to catalyst inhibition.
-
Use of Weaker Bases: For base-sensitive substrates, weaker bases like K₃PO₄ can be beneficial, although this may require higher catalyst loadings or longer reaction times.[5]
Q3: My reaction with an aryl chloride is very sluggish or fails to go to completion. How can I improve the conversion?
Answer:
Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in Buchwald-Hartwig amination due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[6]
Strategies for Activating Aryl Chlorides:
-
Employ Specialized Ligands: The development of highly active, sterically demanding phosphine ligands has been key to the successful coupling of aryl chlorides. Ligands such as XPhos, SPhos, and RuPhos are often effective.[2] NIXANTPHOS has also been shown to be highly active for unactivated aryl chlorides.
-
Use a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) can lead to more consistent and reproducible results than generating the active catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃. Pre-catalysts ensure the efficient formation of the active monoligated Pd(0) species.
-
Higher Temperatures: Reactions involving aryl chlorides often require higher temperatures (e.g., 100-120 °C in toluene or dioxane) to facilitate oxidative addition.
-
Choice of Base: Strong bases like NaOtBu or LHMDS are typically required for the coupling of aryl chlorides.
Q4: I am observing inconsistent results from batch to batch. What are the likely sources of this variability?
Answer:
Inconsistent results in Buchwald-Hartwig reactions are often traced back to the purity of reagents and the reaction setup.
Common Sources of Inconsistency:
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen. Inconsistent removal of oxygen from the reaction vessel can lead to catalyst deactivation and variable yields.
-
Water Content: While small amounts of water can sometimes be beneficial for the reduction of Pd(II) pre-catalysts, excess water can lead to the formation of palladium hydroxo species and promote side reactions.
-
Reagent Purity: The purity of the amine, aryl halide, solvent, and base is critical. Impurities in the amine can be particularly problematic.
-
Base Quality: Solid bases like NaOtBu can degrade upon exposure to air and moisture, leading to lower reactivity.
Ensuring Reproducibility:
-
Rigorous Inert Atmosphere Technique: Use standard Schlenk line or glovebox techniques to ensure the reaction is set up under an inert atmosphere (argon or nitrogen).
-
Use of Anhydrous Solvents: Use freshly dried and degassed solvents.
-
Purification of Reagents: Distill liquid amines and recrystallize solid starting materials if their purity is questionable.
-
Fresh, High-Purity Base: Use a fresh bottle of base or store it in a glovebox. For large-scale reactions, grinding the base to a fine powder can improve its reactivity.
Data-Driven Guidance: Ligand and Base Selection
The following tables provide a comparative overview of the performance of different ligands and bases in minimizing byproduct formation.
Table 1: Comparison of Phosphine Ligands in Suppressing Hydrodehalogenation
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Yield of Amination Product (%) | Yield of Hydrodehalogenation (%) |
| P(o-tolyl)₃ | 4-Bromotoluene | Morpholine | NaOtBu | Toluene | 100 | Moderate | Significant |
| BINAP | 4-Bromotoluene | Morpholine | NaOtBu | Toluene | 100 | High | Low |
| XPhos | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 94 | <5 |
| RuPhos | Aryl Bromide | Morpholine | K₃PO₄ | Dioxane | 100 | 60-88 | Low |
Data compiled from various sources for illustrative purposes.[7]
Table 2: Effect of Base Selection on Reaction Outcome
| Base | Advantages | Disadvantages |
| NaOtBu | High reaction rates, low catalyst loadings | Incompatible with many base-sensitive functional groups |
| LHMDS | Tolerates some protic functional groups | Air-sensitive, can be incompatible with some functional groups at high temperatures |
| Cs₂CO₃ | Excellent functional group tolerance | More expensive, can be difficult to stir on a large scale |
| K₃PO₄ | Good functional group tolerance, economical | Often requires higher catalyst loadings and longer reaction times |
Adapted from Buchwald's "user guide" in Chem. Sci.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Byproducts in a Buchwald-Hartwig Amination
This protocol outlines a general procedure for setting up a Buchwald-Hartwig reaction with an emphasis on techniques to minimize byproduct formation.
Reagent Preparation:
-
Solvent: Use anhydrous solvent, freshly dispensed from a solvent purification system or distilled from an appropriate drying agent. Degas the solvent by bubbling with argon or nitrogen for at least 30 minutes prior to use.
-
Amine: If the amine is a liquid, consider passing it through a short plug of activated alumina to remove impurities. If it is a solid, ensure it is dry.
-
Aryl Halide: Ensure the aryl halide is of high purity. Recrystallize if necessary.
-
Base: Use a fresh bottle of sodium tert-butoxide or handle it in a glovebox. If using an inorganic base like K₃PO₄, ensure it is finely powdered and has been dried in an oven.
Reaction Setup (under Inert Atmosphere):
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), the phosphine ligand (if not using a pre-catalyst), and the base (1.2-1.5 equivalents).
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the aryl halide (1.0 equivalent) and the amine (1.1-1.2 equivalents) as solids or neat liquids.
-
Add the degassed, anhydrous solvent via syringe.
-
Place the flask in a preheated oil bath and stir vigorously for the duration of the reaction.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
Work-up:
-
Cool the reaction to room temperature.
-
Quench the reaction by the slow addition of water or saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Mechanistic Visualizations
The following diagrams, rendered in DOT language, illustrate the catalytic cycle of the Buchwald-Hartwig amination and the competing pathways that lead to byproduct formation.
Diagram 1: The Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The productive catalytic cycle of the Buchwald-Hartwig amination.
Diagram 2: Competing Byproduct Formation Pathways
References
Technical Support Center: Post-Reaction Workup and Isolation of 2-(1-Piperidinyl)benzoic Acid
Welcome to the Technical Support Center for the synthesis of 2-(1-piperidinyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the critical post-reaction workup and isolation phases of this compound. Our focus is on providing practical, field-tested insights to ensure you achieve high purity and yield.
Introduction to the Synthesis and Workup
This compound is commonly synthesized via a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination, followed by the hydrolysis of the resulting ester. The workup and isolation are critical steps that determine the final purity and yield of the product. This guide will walk you through the common procedures and help you navigate the potential challenges.
A typical synthetic route involves the hydrolysis of methyl 2-(1-piperidinyl)benzoate. The workup hinges on the amphoteric nature of the product, which possesses both a basic piperidine moiety and an acidic carboxylic acid group. This allows for purification through pH manipulation.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the workup and isolation of this compound.
Q1: What is the underlying principle of the workup procedure for this compound?
A1: The workup leverages the pH-dependent solubility of this compound. In a basic medium, the carboxylic acid group is deprotonated to form a carboxylate salt, which is soluble in the aqueous phase. Conversely, in an acidic medium, the piperidine nitrogen is protonated, but more importantly, the carboxylic acid is in its neutral, less soluble form, causing it to precipitate out of the aqueous solution. This allows for separation from non-acidic impurities.
Q2: At what pH should I aim for to precipitate this compound?
A2: For effective precipitation, the aqueous solution should be acidified to a pH of approximately 4-5.[1] At this pH, the carboxylic acid group is protonated, minimizing its solubility in water and leading to its precipitation. It is advisable to add the acid dropwise with vigorous stirring to ensure localized pH changes do not trap impurities.
Q3: My product is not precipitating after acidification. What could be the reason?
A3: This is a common issue that can be attributed to a few factors. One possibility is supersaturation, where the concentration of the product in solution is higher than its solubility, but it has not yet crystallized. To induce precipitation, you can try scratching the inside of the flask with a glass rod, adding a seed crystal of the product, or cooling the solution in an ice bath for a longer period.[2] Another reason could be that too much solvent was used, and the product concentration is below its solubility limit. In this case, partial removal of the solvent under reduced pressure may be necessary before cooling.
Q4: What is the best solvent for recrystallizing this compound?
A4: The choice of solvent is crucial for effective purification. Water is a good choice for recrystallization because this compound is significantly more soluble in hot water than in cold water.[2] For less pure samples, a mixed solvent system, such as ethanol-water, can be very effective.[3] The compound is dissolved in a minimum amount of hot ethanol, and then hot water is added until the solution becomes slightly turbid. Upon slow cooling, pure crystals will form.
Q5: My final product is an oil instead of a crystalline solid. How can I resolve this?
A5: Oiling out during recrystallization can occur if the melting point of the compound is lower than the boiling point of the solvent, or if impurities are present that depress the melting point. If you are using water, consider switching to a lower-boiling solvent system. If impurities are the cause, you may need to perform an additional purification step, such as column chromatography, before recrystallization. Sometimes, allowing the oil to stand at a lower temperature for an extended period can induce crystallization.
Experimental Workflow
The following diagram illustrates a typical workflow for the post-reaction workup and isolation of this compound after the hydrolysis of its methyl ester precursor.
Caption: Workflow for the workup and isolation of this compound.
Detailed Experimental Protocol: Recrystallization
This protocol provides a step-by-step guide for the purification of crude this compound by recrystallization from water.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring. Continue to add small portions of hot deionized water until the solid completely dissolves.[4] Avoid adding an excess of water to ensure a good recovery yield.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and then gently reheat it to boiling for a few minutes.[4] The charcoal will adsorb the colored impurities.
-
Hot Filtration: If charcoal was used, or if there are any insoluble impurities, perform a hot gravity filtration. Preheat a funnel and a receiving flask to prevent premature crystallization of the product.[4]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2] Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of the crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the workup and isolation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no precipitation upon acidification. | 1. Supersaturated solution: The product is dissolved but has not yet nucleated. 2. Excess solvent: The concentration of the product is below its solubility limit. 3. Incorrect pH: The solution is not acidic enough. | 1. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.[2] 2. Partially remove the solvent under reduced pressure and then cool the solution. 3. Check the pH with a pH meter or pH paper and add more acid if necessary to reach a pH of 4-5. |
| The product precipitates as an oil, not a solid. | 1. High impurity level: Impurities can lower the melting point of the product. 2. Cooling too rapidly: Fast cooling can sometimes lead to oil formation instead of crystallization. | 1. Purify the crude product by another method, such as column chromatography, before recrystallization. 2. Allow the solution to cool more slowly. If an oil still forms, try to redissolve it by gentle heating and then cool it again, perhaps with more vigorous stirring. |
| The final product is colored (e.g., yellow or brown). | Presence of colored impurities: These may be carried over from the reaction or formed during workup. | 1. During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, followed by hot filtration.[4] |
| Low recovery yield after recrystallization. | 1. Too much solvent used: This will keep a significant amount of the product dissolved even at low temperatures. 2. Premature crystallization during hot filtration: The product crystallizes in the funnel. 3. Washing with too much cold solvent: The product has some solubility even in cold solvent. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude product.[4] 2. Ensure that the funnel and receiving flask are preheated before filtration. 3. Wash the crystals with a minimal amount of ice-cold solvent. |
References
Validation & Comparative
A Tale of Two Isomers: Unraveling the Biological Divergence of 2- and 3-(1-Piperidinyl)benzoic Acid
An In-Depth Guide for Researchers in Medicinal Chemistry and Pharmacology
In the intricate world of drug discovery, even the slightest alteration in a molecule's architecture can lead to a profound shift in its biological function. The positional isomerism exhibited by substituted benzoic acids is a classic illustration of this principle. This guide provides a comparative analysis of 2-(1-piperidinyl)benzoic acid and 3-(1-piperidinyl)benzoic acid, delving into their distinct biological activities, underlying mechanisms, and the experimental methodologies used to characterize them. By examining these two closely related structures, we can gain valuable insights into the nuanced structure-activity relationships (SAR) that govern molecular behavior in biological systems.
Physicochemical Properties: The Foundation of Biological Action
While structurally similar, the position of the piperidinyl substituent significantly influences the electronic and steric properties of the benzoic acid core. The ortho- (2-position) and meta- (3-position) placements alter the molecule's acidity (pKa) and lipophilicity (logP), which are critical parameters governing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with biological targets.
| Compound | Structure | Predicted pKa | Predicted logP |
| This compound | ![]() | ~4.8 - 5.2 | ~2.5 - 2.9 |
| 3-(1-piperidinyl)benzoic acid | ![]() | ~4.0 - 4.4 | ~2.6 - 3.0 |
Note: pKa and logP values are estimations from computational models and can vary based on the algorithm used. These values serve as a guide to their relative properties.
The ortho-substituent in this compound can induce intramolecular hydrogen bonding and steric hindrance, potentially forcing the carboxyl group out of the plane of the benzene ring. This conformational constraint can be a critical determinant of binding affinity to a specific receptor or enzyme active site.
Comparative Biological Activity: A Study in Contrasts
The primary divergence in the biological profiles of these two isomers lies in their interaction with specific G-protein coupled receptors (GPCRs). Notably, derivatives of 3-(1-piperidinyl)benzoic acid have been investigated for their activity as agonists for sphingosine-1-phosphate (S1P) receptors, which are crucial regulators of immune cell trafficking, endothelial barrier function, and lymphocyte egress from secondary lymphoid organs.
Conversely, while less prominently featured in recent literature for a specific, high-affinity target, the 2-substituted isomer serves as a crucial scaffold in other areas of medicinal chemistry, often as a synthetic intermediate for more complex molecules. Its biological activity is generally less potent or directed towards different target classes compared to its meta-counterpart.
A key example highlighting this divergence is found in the development of S1P receptor modulators. Research has shown that compounds incorporating the 3-(1-piperidinyl)benzoic acid moiety can act as potent and selective agonists of the S1P1 receptor subtype. This activity is highly desirable for the treatment of autoimmune diseases such as multiple sclerosis.
Table 1: Comparative Biological Activity Profile
| Feature | This compound | 3-(1-piperidinyl)benzoic acid & Derivatives |
| Primary Target Class | Varied / Synthetic Precursor | G-Protein Coupled Receptors (GPCRs) |
| Key Biological Target | Not prominently defined for the parent molecule | Sphingosine-1-Phosphate (S1P) Receptors, particularly S1P1 |
| Mode of Action | N/A | Receptor Agonist |
| Therapeutic Potential | Primarily as a building block | Autoimmune Diseases (e.g., Multiple Sclerosis), Inflammatory Disorders |
| Example Activity Data | Limited public data on specific targets | Derivatives show EC50 values in the low nanomolar range for S1P1 activation |
Mechanism of Action: S1P1 Receptor Agonism
The therapeutic effect of 3-(1-piperidinyl)benzoic acid derivatives as S1P1 agonists is rooted in their ability to mimic the endogenous ligand, sphingosine-1-phosphate. Upon binding to the S1P1 receptor on lymphocytes, the agonist triggers a signaling cascade that leads to the internalization of the receptor. This process renders the lymphocytes unresponsive to the natural S1P gradient that guides their exit from lymph nodes. The resulting sequestration of lymphocytes prevents their infiltration into the central nervous system or other sites of inflammation, thereby ameliorating the autoimmune response.
Caption: S1P1 receptor activation by a 3-substituted agonist.
Experimental Protocols: Assessing Receptor Activity
Evaluating the biological activity of these compounds requires specific and validated bioassays. A common and critical experiment to determine the potency of a potential S1P1 receptor agonist is the GTPγS binding assay. This functional assay measures the activation of the G-protein coupled to the receptor upon agonist binding.
Protocol: [³⁵S]GTPγS Binding Assay for S1P1 Receptor Activation
Objective: To determine the potency (EC₅₀) and efficacy (% activation) of test compounds (e.g., 2- and 3-(1-piperidinyl)benzoic acid derivatives) at the human S1P1 receptor.
Materials:
-
Cell membranes prepared from a stable cell line overexpressing the human S1P1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Test compounds and a reference S1P1 agonist (e.g., Sphingosine-1-Phosphate).
-
[³⁵S]GTPγS (radioligand).
-
Guanosine diphosphate (GDP).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Scintillation vials and scintillation fluid.
-
Microplate scintillation counter.
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds and the reference agonist in the assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.
-
Reaction Mixture Assembly: In a 96-well plate, add the following in order:
-
50 µL of Assay Buffer containing GDP (final concentration ~10 µM).
-
25 µL of the diluted test compound or reference agonist.
-
25 µL of the S1P1-expressing cell membranes (typically 5-10 µg of protein per well).
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes to allow the compounds to bind to the receptors.
-
Initiation of Reaction: Add 25 µL of [³⁵S]GTPγS to each well (final concentration ~0.1 nM) to start the G-protein activation and binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination: Stop the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.
-
Washing: Quickly wash the filters three times with ice-cold wash buffer (e.g., 10 mM Sodium Phosphate, pH 7.4) to remove non-specific binding.
-
Quantification: Transfer the filter discs to scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Basal binding is determined in the absence of any agonist.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Subtract non-specific binding from all data points.
-
Plot the specific binding (in counts per minute, CPM) against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximum effect) values.
-
Caption: Workflow for the [³⁵S]GTPγS binding assay.
Conclusion: The Decisive Role of Isomeric Position
The comparison between this compound and 3-(1-piperidinyl)benzoic acid serves as a compelling microcosm of structure-activity relationships in medicinal chemistry. A simple shift of the piperidinyl group from the ortho- to the meta-position dramatically alters the molecule's biological profile, transforming it from a relatively unassuming chemical scaffold into a potent modulator of a key therapeutic target, the S1P1 receptor. This guide underscores the necessity for meticulous investigation of positional isomers during the drug discovery process. For researchers, this isomeric pair is a powerful reminder that subtle structural changes can unlock entirely new avenues for therapeutic intervention, emphasizing that in the world of molecular pharmacology, every atom's position matters.
Comparison of synthetic routes to 2-(1-piperidinyl)benzoic acid
An In-Depth Guide to the Synthesis of 2-(1-piperidinyl)benzoic Acid: A Comparative Analysis of Key Synthetic Routes
The structural motif of this compound is a valuable scaffold in medicinal chemistry and materials science, frequently appearing as a key intermediate in the synthesis of pharmaceuticals, including anticancer agents and other biologically active molecules.[1] Its synthesis, which involves the formation of a carbon-nitrogen (C-N) bond between a benzoic acid derivative and a piperidine ring, can be approached through several distinct methodologies. The choice of synthetic route is critical and depends on factors such as scale, cost, available starting materials, and desired purity.
This guide provides a comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison to aid researchers in selecting the most appropriate method for their specific needs. We will focus on three core strategies: the classical copper-catalyzed Ullmann Condensation, the modern palladium-catalyzed Buchwald-Hartwig Amination, and the mechanistically distinct Nucleophilic Aromatic Substitution (SNAr).
Route 1: The Ullmann Condensation (Goldberg Reaction)
The Ullmann condensation is a foundational method for forming aryl-amine bonds, relying on copper catalysis.[2][3] The specific application to C-N bond formation is often referred to as the Goldberg reaction.[2] This route typically involves the coupling of an aryl halide with an amine at elevated temperatures. While historically significant, it is often characterized by harsh reaction conditions.[2][4]
Mechanistic Overview
The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. Initially, a Cu(I) species undergoes oxidative addition with the aryl halide. The resulting Cu(III) intermediate then coordinates with the amine. Subsequent reductive elimination forms the desired C-N bond and regenerates the active Cu(I) catalyst.[2][3] The presence of an ortho-carboxylate group on the benzoic acid substrate can facilitate the reaction through chelation with the copper catalyst.[5]
Caption: Proposed catalytic cycle for the Ullmann Condensation.
Experimental Protocol: Ullmann Synthesis
This protocol describes a regioselective amination of 2-bromobenzoic acid, a method that conveniently avoids the need for protecting the carboxylic acid group.[5]
-
Reaction Setup: To a round-bottom flask, add 2-bromobenzoic acid (1.0 eq), piperidine (2.0 eq), copper(I) oxide (Cu₂O, 0.1 eq), and a suitable solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).
-
Reaction Conditions: Heat the mixture to a high temperature, typically in the range of 150-210 °C, and stir for 12-24 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and acidify with aqueous HCl to a pH of ~4-5 to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and dry. If necessary, further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Route 2: The Buchwald-Hartwig Amination
Developed in the 1990s by Stephen Buchwald and John Hartwig, this palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for C-N bond formation.[6][7] It offers significant advantages over the Ullmann reaction, including milder reaction conditions, broader substrate scope, and higher functional group tolerance.[6][8]
The synthesis of this compound via this method is often performed in two steps: (1) the palladium-catalyzed coupling of a methyl 2-halobenzoate with piperidine, followed by (2) the hydrolysis of the resulting methyl ester to the desired carboxylic acid.[9][10]
Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle. A Pd(0) species, often generated in situ, undergoes oxidative addition into the aryl-halide bond to form a Pd(II) complex. The amine then coordinates to this complex, and a base facilitates deprotonation to form a palladium amide. The final, crucial step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst.[6][7] The choice of phosphine ligand is critical for stabilizing the palladium species and promoting the reductive elimination step.[6]
Caption: Catalytic cycle for the Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig Synthesis & Hydrolysis
Step A: Synthesis of Methyl 2-(1-piperidinyl)benzoate [10]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Reagent Addition: Add anhydrous toluene, followed by methyl 2-chlorobenzoate (1.0 eq), piperidine (1.2 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq).[10]
-
Reaction Conditions: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's completion by TLC or GC-MS.[10]
-
Work-up: Cool the reaction to room temperature and quench by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10]
-
Purification: Purify the crude ester product by column chromatography on silica gel.[10]
Step B: Hydrolysis to this compound [10]
-
Saponification: Dissolve the purified methyl 2-(1-piperidinyl)benzoate from Step A in a mixture of tetrahydrofuran (THF) and water. Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the ester is fully consumed (monitored by TLC).
-
Isolation: Remove the THF under reduced pressure. Carefully acidify the remaining aqueous solution to a pH of ~4-5 with 1 M HCl.[10]
-
Purification: The desired carboxylic acid product will typically precipitate out of the solution and can be collected by filtration. Wash the solid with cold water and dry under vacuum.
Route 3: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a fundamental pathway for C-N bond formation where a nucleophile (piperidine) directly displaces a leaving group (like a halogen) on an aromatic ring.[1] This mechanism does not require a metal catalyst but is generally only efficient when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group.[1][9]
Mechanistic Overview
The reaction proceeds in two steps. First, the nucleophilic nitrogen of piperidine attacks the electrophilic carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. For substrates like 2-chlorobenzoic acid, the lack of strong activating groups makes this reaction kinetically unfavorable compared to metal-catalyzed alternatives.
Caption: Two-step mechanism for Nucleophilic Aromatic Substitution (SNAr).
Comparative Analysis
The selection of a synthetic route is a multi-faceted decision. The following table provides a direct comparison of the key performance indicators for each methodology.
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Catalyst | Copper (CuI, Cu₂O, Cu powder)[2][5] | Palladium (Pd(OAc)₂, Pd₂(dba)₃) with Ligands[9][10] | None (substrate-dependent) |
| Starting Materials | 2-halobenzoic acid, piperidine | Methyl 2-halobenzoate, piperidine | Activated 2-halobenzoic acid, piperidine |
| Reaction Conditions | Harsh (150-210 °C), long reaction times[2] | Mild to moderate (80-100 °C), shorter times[9][10] | Variable, often requires high temperatures |
| Yield & Purity | Moderate to good, can have side products | Good to excellent, generally clean reactions[10] | Highly variable, often low for unactivated substrates |
| Key Advantages | Low-cost catalyst, simpler setup | High yields, wide functional group tolerance, mild conditions[6] | Catalyst-free, simple procedure |
| Key Disadvantages | Harsh conditions, limited scope, potential for tar formation[2][9] | Expensive palladium catalyst and ligands, requires inert atmosphere[8] | Very limited scope; requires strongly activated substrates[1][9] |
| Industrial Scalability | Challenging due to high temperatures and potential for byproducts | Highly scalable and widely used in industry | Not generally applicable for this specific target |
Conclusion and Recommendations
For the laboratory-scale synthesis of this compound, the Buchwald-Hartwig amination stands out as the superior method. Its reliability, high yields, and milder conditions justify the higher cost of the palladium catalyst and ligands. The two-step protocol involving esterification and subsequent hydrolysis is robust and provides a high-purity final product.[10]
The Ullmann condensation remains a viable, lower-cost alternative, particularly if palladium catalysts are inaccessible. However, researchers must be prepared to optimize for the harsh conditions and potentially lower yields.[2][5] Its primary advantage lies in the use of inexpensive and abundant copper.
Finally, Nucleophilic Aromatic Substitution is not a practical route for this specific molecule due to the lack of activating groups on the benzoic acid ring. It is included here for completeness as a fundamental C-N bond-forming strategy but is not recommended for this application.
By understanding the mechanistic underpinnings and practical considerations of each route, researchers can make an informed decision to efficiently and effectively synthesize this compound for their drug discovery and development programs.
References
- 1. Buy this compound | 42093-97-0 [smolecule.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Senior Scientist's Comparative Guide to Validated Purity Analysis of 2-(1-piperidinyl)benzoic acid
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound such as 2-(1-piperidinyl)benzoic acid, a key building block in synthetic chemistry, rigorous and validated analytical methods for purity determination are paramount. This guide provides an in-depth comparison of the principal analytical techniques for assessing the purity of this compound, grounded in the principles of scientific integrity and supported by established methodologies for analogous compounds.
The selection of an analytical method is a critical decision, driven by the specific requirements of the analysis—be it for routine quality control, stability testing, or reference standard characterization. This guide will explore High-Performance Liquid Chromatography (HPLC), Titrimetry, and Gas Chromatography (GC), offering a comparative analysis to aid researchers, scientists, and drug development professionals in making informed decisions.
The Importance of Method Validation
Before delving into specific techniques, it is crucial to underscore the importance of method validation. An analytical method is only as reliable as its validation data. All methodologies discussed herein are presented with the assumption that they will be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary parameters to demonstrate that an analytical procedure is suitable for its intended purpose.[1][2][3][4]
Comparative Overview of Analytical Methods
The choice of analytical technique for purity determination of this compound hinges on a variety of factors including the expected impurities, the required sensitivity, and the analytical throughput. The table below provides a high-level comparison of the most suitable methods.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Titrimetry | Gas Chromatography (GC) |
| Principle | Differential partitioning between a stationary and mobile phase | Acid-base neutralization reaction | Partitioning between a stationary phase and a carrier gas |
| Primary Use Case | Quantitation of the main component and detection of related substances (impurities) | High-precision assay of the bulk material (purity as a percentage) | Analysis of volatile or semi-volatile impurities |
| Sensitivity | High (µg/mL to ng/mL) | Moderate (mg level) | Very High (pg/mL) |
| Specificity | High, especially with photodiode array (PDA) or mass spectrometry (MS) detection | Low (titrates any acidic or basic species) | High, especially with a mass spectrometer (MS) detector |
| Throughput | High (with autosampler) | Low to Moderate | High (with autosampler) |
| Cost | High (instrumentation and solvents) | Low (glassware and reagents) | High (instrumentation and gases) |
| Expertise Required | High | Moderate | High |
In-Depth Analysis of Purity Determination Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most powerful and versatile technique for the purity analysis of this compound.[5][6][7] It excels at separating the main component from a wide range of potential impurities, including starting materials, by-products, and degradation products.
The "Why": Causality in HPLC Method Design
A reversed-phase HPLC (RP-HPLC) method is the logical starting point for a molecule like this compound, which possesses both polar (carboxylic acid, tertiary amine) and non-polar (benzene ring, piperidine ring) functionalities. The choice of a C18 column provides a non-polar stationary phase that will retain the analyte based on its hydrophobicity.
The mobile phase is a critical component. A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is standard. The pH of the aqueous buffer is crucial; to ensure good peak shape for both the acidic (benzoic acid) and basic (piperidine) moieties, the pH should be controlled. A pH around 3-4 would suppress the ionization of the carboxylic acid, leading to better retention and sharper peaks. The addition of a small amount of a modifying agent, such as trifluoroacetic acid (TFA), can also improve peak shape by ion-pairing with the basic piperidine nitrogen.
A gradient elution, where the proportion of the organic solvent is increased over the run time, is often employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a reasonable analysis time.[8]
Workflow for HPLC Purity Method Development and Validation
Caption: HPLC method lifecycle from development to routine use.
Illustrative Experimental Protocol for HPLC-UV
-
Objective: To determine the purity of this compound and quantify related impurities.
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Filter through a 0.45 µm syringe filter before injection.
-
Titrimetry
For a high-purity bulk substance, a simple acid-base titration can be a highly precise and accurate method for determining the overall percentage purity.[9][10][11][12][13] This technique is often considered a "primary method" due to its direct traceability to fundamental units of measurement.
The "Why": Causality in Titration Method Design
The method leverages the acidic nature of the carboxylic acid group on the this compound molecule. A standardized solution of a strong base, such as sodium hydroxide (NaOH), is used as the titrant. The reaction is a straightforward neutralization. The endpoint of the titration, where all the acid has been neutralized, can be determined potentiometrically (using a pH meter) or with a colorimetric indicator (like phenolphthalein).
Potentiometric titration is generally preferred as it is more objective and less prone to operator error. The endpoint is identified as the point of maximum inflection on the titration curve (a plot of pH versus titrant volume).
Workflow for Potentiometric Titration
Caption: Workflow for purity determination by potentiometric titration.
Illustrative Experimental Protocol for Potentiometric Titration
-
Objective: To determine the assay (% purity) of this compound.
-
Instrumentation: Automatic potentiometric titrator with a pH electrode.
-
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Ethanol (neutralized).
-
High-purity water.
-
-
Procedure:
-
Accurately weigh approximately 200 mg of this compound into a beaker.
-
Dissolve the sample in 50 mL of neutralized ethanol.
-
Add 50 mL of high-purity water.
-
Immerse the pH electrode and a stirrer into the solution.
-
Titrate with the standardized 0.1 M NaOH solution, recording the pH and titrant volume.
-
The endpoint is the volume of NaOH solution corresponding to the maximum of the first derivative of the titration curve.
-
Perform a blank titration and subtract the blank volume from the sample titration volume.
-
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[14][15][16] For this compound, GC is not the primary choice for assaying the main component due to its relatively low volatility and the potential for thermal degradation of the carboxylic acid group. However, it is an excellent complementary technique for the detection and quantification of volatile impurities that may not be detected by HPLC, such as residual solvents or volatile starting materials.
The "Why": Causality in GC Method Design
A GC method for this purpose would typically involve a non-polar or mid-polar capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) and a flame ionization detector (FID), which is sensitive to most organic compounds. The oven temperature would be programmed to ramp up, allowing for the separation of compounds with different boiling points.
To analyze the this compound itself by GC, a derivatization step would likely be necessary to increase its volatility and thermal stability. For example, the carboxylic acid could be esterified (e.g., to its methyl ester). However, this adds complexity to the procedure and introduces potential sources of error. Therefore, GC is best reserved for impurity profiling.
Illustrative Experimental Protocol for GC-FID (for Volatile Impurities)
-
Objective: To detect and quantify volatile impurities in this compound.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: 50 °C (hold for 5 min), then ramp at 10 °C/min to 280 °C (hold for 5 min).
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a headspace vial.
-
Add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide).
-
Analyze by headspace injection to introduce only the volatile components into the GC system.
-
Conclusion and Recommendations
The selection of an analytical method for the purity determination of this compound should be guided by the specific analytical objective.
-
For comprehensive purity profiling, including the detection and quantification of non-volatile related substances, HPLC is the method of choice. Its high resolving power and specificity make it ideal for routine quality control and stability studies.
-
For a precise and accurate assay of the bulk material, potentiometric titration is a robust and cost-effective option. It serves as an excellent orthogonal method to confirm the purity value obtained by HPLC.
-
To assess the presence of volatile impurities and residual solvents, GC is the most suitable technique.
In a regulated drug development environment, a combination of these methods would be employed to build a complete purity profile of this compound. For instance, HPLC would be used for the primary purity assessment and impurity tracking, while titration would provide a confirmatory assay value, and GC would be used to control for volatile impurities. This multi-faceted approach ensures a thorough characterization of the material, ultimately contributing to the development of safe and effective medicines.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. starodub.nl [starodub.nl]
- 5. researchgate.net [researchgate.net]
- 6. helixchrom.com [helixchrom.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. acgpubs.org [acgpubs.org]
- 10. scribd.com [scribd.com]
- 11. scribd.com [scribd.com]
- 12. reddit.com [reddit.com]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. benchchem.com [benchchem.com]
- 15. biosynce.com [biosynce.com]
- 16. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
HPLC vs GC-MS analysis for monitoring 2-(1-piperidinyl)benzoic acid synthesis
An Indispensable Guide to Reaction Monitoring: Choosing Between HPLC and GC-MS for 2-(1-Piperidinyl)benzoic Acid Synthesis
In the landscape of pharmaceutical development and organic synthesis, the precise monitoring of reaction kinetics is not merely a procedural step but the cornerstone of process optimization, yield maximization, and impurity profiling. The synthesis of this compound, a key structural motif in medicinal chemistry, presents a classic analytical challenge. The choice of monitoring technique can significantly impact the speed, accuracy, and depth of information obtained.
This guide provides a comprehensive comparison of two analytical workhorses, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the real-time monitoring of this synthesis. We will delve into the fundamental principles that govern the suitability of each technique, provide field-tested experimental protocols, and offer a data-driven framework for selecting the optimal method for your research needs.
The Analyte: Understanding this compound
Before comparing methodologies, we must first understand the physicochemical properties of our target molecule, this compound (C₁₂H₁₅NO₂). Its structure, featuring a polar carboxylic acid group and a tertiary amine within the piperidine ring, dictates its analytical behavior.
-
Polarity: The presence of the carboxylic acid and amine functionalities makes the molecule highly polar.
-
Volatility: Due to its polarity and relatively high molecular weight (219.27 g/mol ), it is a non-volatile solid at room temperature.
-
Thermal Stability: While the core structure is robust, carboxylic acids can be susceptible to decarboxylation at very high temperatures, a critical consideration for GC analysis. Studies on benzoic acid itself show it remains stable up to 300°C, but derivatives can be less stable[1].
-
UV Absorbance: The benzoic acid moiety contains a chromophore (the benzene ring), allowing for strong UV absorbance, which is ideal for HPLC-UV detection[2][3].
These properties are the primary determinants for our analytical approach. The high polarity and low volatility immediately suggest that HPLC is a natural fit, while GC-MS will require a specific workaround to address these challenges.
High-Performance Liquid Chromatography (HPLC): The Direct Approach
HPLC is arguably the most popular method for analyzing organic acids due to its simplicity and speed. For a molecule like this compound, which is non-volatile and possesses a UV chromophore, Reversed-Phase HPLC (RP-HPLC) with UV detection is the method of choice.
Causality Behind the HPLC Method
The logic of using RP-HPLC is straightforward. The technique separates compounds based on their polarity. A non-polar stationary phase (like C18) is used with a polar mobile phase. Non-polar compounds interact more strongly with the stationary phase and elute later, while polar compounds have a higher affinity for the mobile phase and elute earlier. By adjusting the mobile phase composition—typically a mixture of water and an organic solvent like acetonitrile or methanol—we can effectively control the retention time of our analyte and separate it from starting materials and byproducts. The inclusion of a small amount of acid (e.g., formic or acetic acid) in the mobile phase is crucial; it suppresses the ionization of the carboxylic acid group, ensuring a single, sharp chromatographic peak and improving reproducibility.
Visualizing the HPLC Workflow
Caption: Workflow for HPLC analysis of the reaction mixture.
Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot into a known volume (e.g., 950 µL) of mobile phase or a suitable solvent in a 1.5 mL microcentrifuge tube. This dilution factor must be recorded for accurate quantification.
-
Vortex the sample thoroughly.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.
-
-
Instrumentation & Conditions:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile and Water (with 0.1% Formic Acid). A typical starting point could be 40:60 (Acetonitrile:Water).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times[4].
-
Injection Volume: 10 µL.
-
Detection Wavelength: ~210 nm or ~254 nm. The carboxyl group provides absorption near 210 nm, while the aromatic ring absorbs at higher wavelengths[3]. A photodiode array (PDA) detector is ideal for determining the optimal wavelength.
-
-
Data Analysis:
-
Monitor the peak area of the starting material(s) and the this compound product over time.
-
Calculate the percent conversion by comparing the peak area of the starting material at different time points to its area at t=0.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The Confirmatory Approach
Direct analysis of this compound by GC is problematic. Its high polarity and low volatility prevent it from being easily vaporized and passed through a GC column in its native form[5][6]. This would result in poor peak shape, irreversible adsorption onto the column, and potential thermal degradation[6][7]. Therefore, a chemical modification step known as derivatization is mandatory.
Causality Behind the GC-MS Method: The "Why" of Derivatization
Derivatization is the process of converting a compound into a product of similar structure that has properties more amenable to a given analytical technique[6]. For GC analysis of carboxylic acids, the goal is to replace the active acidic hydrogen on the carboxyl group with a non-polar, thermally stable group. This transformation achieves two critical objectives:
-
Increases Volatility: By masking the polar -COOH group, intermolecular hydrogen bonding is eliminated, significantly lowering the boiling point and allowing the compound to enter the gas phase at typical GC oven temperatures.
-
Improves Thermal Stability: The resulting derivatives (e.g., esters or silyl ethers) are generally more stable at the high temperatures of the GC inlet and column[6].
Common derivatization methods include silylation (e.g., using BSTFA to form a trimethylsilyl ester) or alkylation/esterification (e.g., using methanol with an acid catalyst like BF₃ to form the methyl ester)[8][9]. The mass spectrometer then provides powerful structural confirmation by analyzing the fragmentation pattern of the derivatized molecule.
Visualizing the GC-MS Workflow
Caption: Workflow for GC-MS analysis, including the essential derivatization step.
Experimental Protocol: GC-MS with Silylation
-
Sample Preparation & Derivatization:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
If the reaction solvent is not volatile or incompatible with the derivatization reagent, evaporate it to dryness under a stream of nitrogen.
-
To the dry residue, add a suitable solvent (e.g., 100 µL of pyridine or acetonitrile) and the silylating agent (e.g., 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
-
-
Instrumentation & Conditions:
-
Instrument: GC system coupled to a Mass Spectrometer.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. (This program should be optimized).
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-450 m/z.
-
-
Data Analysis:
-
Monitor the total ion chromatogram (TIC) for the peaks corresponding to the derivatized starting materials and product.
-
Confirm the identity of each peak by examining its mass spectrum and comparing it to a known standard or library. The fragmentation pattern provides definitive structural evidence.
-
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between these two powerful techniques depends entirely on the specific analytical goal.
| Feature | HPLC-UV | GC-MS | Rationale & Justification |
| Analyte Compatibility | Excellent | Poor (Requires Derivatization) | HPLC is ideal for polar, non-volatile compounds in their native state[7][10][11]. GC requires analytes to be volatile and thermally stable, necessitating derivatization for this molecule[6][12]. |
| Sample Preparation | Simple & Fast (Dilute and Shoot) | Complex & Time-Consuming | HPLC requires only dilution and filtration. GC-MS adds solvent evaporation, reagent addition, and heating steps, increasing time and potential for error[13][14]. |
| Analysis Time | Moderate (5-15 min) | Moderate (15-30 min) | While GC run times can be fast, the mandatory derivatization step makes the total sample-to-result time significantly longer than for HPLC[7]. |
| Selectivity | Good | Excellent | Chromatographic separation provides good selectivity in HPLC. The mass spectrometer in GC-MS provides an orthogonal dimension of separation based on mass-to-charge ratio, offering superior selectivity and resolving co-eluting peaks. |
| Sensitivity | Good | Excellent | GC-MS, particularly with selected ion monitoring (SIM), can often achieve lower detection limits than standard HPLC-UV[11][12]. |
| Identification Power | Tentative (Retention Time) | Definitive (Mass Spectrum) | HPLC-UV identification is based on matching the retention time of a peak with a known standard. GC-MS provides a mass spectrum, a molecular "fingerprint," allowing for confident structural confirmation[10][15]. |
| Ease of Automation | High | Moderate | The simplicity of HPLC sample preparation lends itself well to high-throughput automation for reaction monitoring[16]. The multi-step derivatization for GC-MS is more challenging to automate. |
| Cost (Instrument/Consumables) | Lower | Higher | HPLC systems are generally less expensive than GC-MS systems. HPLC solvent consumption can be a significant cost, whereas GC relies on less expensive gases[7][11][12]. |
Deciding on the Right Tool for the Job
The optimal analytical strategy is dictated by the objective of the experiment.
Caption: Decision tree for selecting the appropriate analytical method.
Choose HPLC for:
-
High-throughput screening and process optimization: When the primary goal is to quickly determine reaction completion or map kinetics, the speed and simplicity of HPLC are unparalleled.
-
Routine quality control: For quantifying the purity of the final product when the identities of potential impurities are already known.
Choose GC-MS for:
-
Impurity identification: When unexpected peaks appear in the HPLC chromatogram, GC-MS is the ideal tool to elucidate their structures.
-
Method validation and reference analysis: The definitive identification provided by MS is essential for validating an HPLC method or for troubleshooting a problematic synthesis.
-
Analysis of volatile starting materials or byproducts: If any other species in the reaction are volatile, GC-MS can monitor them simultaneously (though the target product still needs derivatization).
References
- 1. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scioninstruments.com [scioninstruments.com]
- 3. shimadzu.com [shimadzu.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 12. amptechfl.com [amptechfl.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. smithers.com [smithers.com]
- 16. researchgate.net [researchgate.net]
A Comprehensive Guide to the Characterization of 2-(1-piperidinyl)benzoic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. This guide provides a detailed technical overview of 2-(1-piperidinyl)benzoic acid, a versatile building block with significant potential in medicinal chemistry. We will delve into its physicochemical properties, and spectroscopic data, and compare it with relevant alternatives, offering field-proven insights to aid researchers in their synthetic and analytical endeavors.
Introduction to this compound
This compound (CAS No. 42093-97-0) is an organic compound featuring a benzoic acid scaffold substituted with a piperidine ring at the ortho-position.[1] Its molecular formula is C₁₂H₁₅NO₂ with a molecular weight of 205.25 g/mol .[1] The unique spatial arrangement of the carboxylic acid group and the tertiary amine within the piperidine ring imparts distinct chemical properties, making it a valuable intermediate in the synthesis of a wide array of biologically active molecules.[2] The piperidine moiety is a common scaffold in many pharmaceuticals, known to influence properties like lipophilicity and basicity, which can enhance pharmacokinetic profiles.[2]
Physicochemical and Spectroscopic Characterization
A thorough understanding of a compound's physical and chemical properties is the foundation of its application in research. Below is a summary of the available characterization data for this compound.
Physical Properties
| Property | Value | Source(s) |
| CAS Number | 42093-97-0 | [1] |
| Molecular Formula | C₁₂H₁₅NO₂ | [1] |
| Molecular Weight | 205.25 g/mol | [1] |
| Appearance | Off-white to pink solid | [3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | The presence of both a hydrophilic carboxylic acid group and a lipophilic piperidinyl-benzene moiety suggests solubility in a range of organic solvents. The basic piperidine nitrogen and acidic carboxylic acid group may lead to zwitterionic character, influencing its solubility in polar and non-polar media.[1] |
Spectroscopic Data
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid ring and the aliphatic protons of the piperidine ring. The protons on the benzene ring will likely appear in the aromatic region (δ 7.0-8.5 ppm), with their chemical shifts and coupling patterns influenced by the electron-donating piperidine and electron-withdrawing carboxylic acid groups. The protons on the piperidine ring will be found in the aliphatic region (δ 1.5-3.5 ppm). The protons on the carbons adjacent to the nitrogen will be the most downfield in this region. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for all 12 carbons in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically δ 165-185 ppm). The aromatic carbons will resonate in the δ 110-150 ppm range. The aliphatic carbons of the piperidine ring will appear in the upfield region (δ 20-60 ppm).
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristic |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Very broad due to hydrogen bonding |
| C-H (Aromatic) | 3100-3000 | Sharp, medium intensity |
| C-H (Aliphatic) | 3000-2850 | Sharp, medium to strong intensity |
| C=O (Carboxylic Acid) | 1710-1680 | Strong, sharp absorption |
| C=C (Aromatic) | 1600-1450 | Medium to weak absorptions |
| C-N (Tertiary Amine) | 1250-1020 | Medium intensity |
| C-O (Carboxylic Acid) | 1320-1210 | Strong intensity |
2.2.3. Mass Spectrometry (MS)
In a mass spectrum, this compound is expected to show a molecular ion peak [M]⁺ at m/z 205. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z 160, or the loss of a hydroxyl radical (-OH, 17 Da) to yield a fragment at m/z 188. Fragmentation of the piperidine ring would also be expected.
Experimental Protocols for Characterization
To ensure the identity and purity of this compound, a systematic analytical approach is necessary. The following is a generalized workflow for its characterization.
Caption: A typical experimental workflow for the synthesis and characterization of this compound.
Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum using a standard pulse program. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required compared to ¹H NMR.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective protons and carbons in the molecule.
Comparison with Alternative Compounds
To provide context for its utility, we compare this compound with two structurally related compounds: 2-(piperidin-1-yl)acetic acid and N-phenylpiperidine-2-carboxylic acid.
| Feature | This compound | 2-(piperidin-1-yl)acetic Acid | N-Phenylpiperidine-2-carboxylic Acid |
| Structure | Benzoic acid with a piperidine at the ortho position | Acetic acid with a piperidine substituent | Piperidine with a phenyl group on the nitrogen and a carboxylic acid at the 2-position |
| CAS Number | 42093-97-0[1] | 3235-67-4[4] | 743422-75-5[3] |
| Molecular Formula | C₁₂H₁₅NO₂[1] | C₇H₁₃NO₂[4] | C₁₂H₁₅NO₂[3] |
| Molecular Weight | 205.25 g/mol [1] | 143.18 g/mol [4] | 205.25 g/mol [3] |
| Key Structural Difference | Aromatic carboxylic acid | Aliphatic carboxylic acid | N-Aryl piperidine with a carboxylic acid on the ring |
| Potential Applications | Intermediate for CNS-targeting drugs, ligands for receptor binding studies.[5] | Building block in medicinal chemistry. | Precursor for synthesizing compounds with potential biological activities. |
This comparison highlights how subtle structural modifications can lead to different physicochemical properties and, consequently, different applications in drug discovery and development. The aromatic nature of this compound provides a rigid scaffold that can be advantageous for specific receptor interactions compared to the more flexible 2-(piperidin-1-yl)acetic acid. N-phenylpiperidine-2-carboxylic acid introduces chirality and a different spatial arrangement of the functional groups, opening up other avenues for molecular design.
Conclusion
This compound is a valuable chemical entity with promising applications in medicinal chemistry. This guide has provided a comprehensive overview of its known characteristics and a framework for its experimental characterization. While a complete set of publicly available experimental spectra is currently lacking, the predicted data and analytical protocols outlined here offer a solid foundation for researchers working with this compound. A thorough, in-house characterization is strongly recommended to ensure the quality and reliability of any research or development activities involving this compound.
References
Unambiguous Structural Verification of 2-(1-piperidinyl)benzoic Acid: A Comparative Guide to 2D NMR Techniques
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of robust research and development. For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's architecture is paramount to understanding its function, reactivity, and potential applications. This guide provides an in-depth, technical comparison of three powerful two-dimensional nuclear magnetic resonance (2D NMR) techniques—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—for the definitive structural confirmation of 2-(1-piperidinyl)benzoic acid. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices and demonstrate how these techniques, when used in concert, form a self-validating system for structural verification.
The Analytical Challenge: Confirming the Connectivity of this compound
This compound (Figure 1) presents a seemingly straightforward structure, comprising a benzoic acid moiety and a piperidine ring. However, confirming the precise point of attachment and the through-bond connectivity requires more than simple one-dimensional (1D) ¹H and ¹³C NMR. Overlapping signals in the aromatic region and the complex spin systems of the piperidine ring necessitate the resolving power of 2D NMR.

Our objective is to utilize a suite of 2D NMR experiments to create an unassailable network of correlations that validates the proposed structure.
The 2D NMR Toolkit: A Symphony of Correlations
The power of 2D NMR lies in its ability to spread out NMR signals across two frequency dimensions, revealing correlations between nuclei that are often obscured in 1D spectra[1][2]. We will employ a trio of experiments, each providing a unique piece of the structural puzzle.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH)[3]. It is the workhorse for establishing proton-proton connectivity within individual spin systems, such as the aromatic ring and the piperidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to a specific carbon atom (¹JCH)[4][5]. It provides a direct link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of protonated carbons[6].
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are separated by two, three, or even four bonds (²JCH, ³JCH, ⁴JCH)[7][8]. HMBC is crucial for connecting disparate spin systems and identifying quaternary carbons, which are invisible in HSQC spectra[9][10].
Experimental Protocol: A Step-by-Step Guide
Sample Preparation
A well-prepared sample is critical for acquiring high-quality NMR data.
-
Dissolution: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial[11]. The choice of solvent can impact chemical shifts, so consistency is key for comparative studies.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
-
Volume Adjustment: Ensure the final sample height in the NMR tube is approximately 4-5 cm[12].
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion. The following are suggested starting parameters for a 500 MHz instrument and may require optimization.
| Parameter | ¹H NMR | ¹³C NMR | COSY | HSQC | HMBC |
| Pulse Program | zg30 | zgpg30 | cosygpprqf | hsqcedetgpsisp2.3 | hmbcgplpndqf |
| Solvent | CDCl₃ | CDCl₃ | CDCl₃ | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K | 298 K | 298 K | 298 K |
| Spectral Width (F2) | 12 ppm | 220 ppm | 12 ppm | 12 ppm | 12 ppm |
| Spectral Width (F1) | - | - | 12 ppm | 40 ppm | 200 ppm |
| Number of Scans (NS) | 16 | 1024 | 8 | 4 | 16 |
| Number of Increments (F1) | - | - | 256 | 256 | 512 |
| Relaxation Delay (d1) | 2 s | 2 s | 2 s | 1.5 s | 2 s |
Table 1: Suggested NMR Acquisition Parameters for this compound.
Data Processing
Data processing can be performed using software such as Mnova. For 2D spectra, the following steps are generally applied:
-
Apodization: Apply a window function (e.g., sine-bell) to both dimensions to improve the signal-to-noise ratio and resolution[13].
-
Fourier Transform: Perform a Fourier transform in both the F2 and F1 dimensions.
-
Phase Correction: For phase-sensitive experiments like HSQC, perform manual phase correction in both dimensions. COSY and HMBC are typically processed in magnitude mode and do not require phasing[5].
-
Baseline Correction: Apply a baseline correction to both dimensions to ensure a flat baseline.
Predicted Spectral Data and Interpretation
Based on the known structure and typical chemical shift values for substituted benzoic acids and piperidines, we can predict the expected correlations.
Predicted ¹H and ¹³C Chemical Shifts
| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 3 | 7.9-8.1 | 120-122 |
| 4 | 7.2-7.4 | 130-132 |
| 5 | 7.0-7.2 | 118-120 |
| 6 | 7.4-7.6 | 132-134 |
| 7 (COOH) | 10.0-12.0 (broad) | 168-172 |
| 8, 12 (α-CH₂) | 2.9-3.1 | 52-54 |
| 9, 11 (β-CH₂) | 1.6-1.8 | 26-28 |
| 10 (γ-CH₂) | 1.5-1.7 | 24-26 |
| 1' | - | 145-148 |
| 2' | - | 125-127 |
Table 2: Predicted ¹H and ¹³C Chemical Shifts for this compound.
COSY: Mapping the Proton Networks
The COSY spectrum will reveal two distinct spin systems: the aromatic protons and the piperidine protons.
-
Aromatic System: We expect to see correlations between H-3 and H-4, H-4 and H-5, and H-5 and H-6, confirming their adjacent positions on the benzene ring. The coupling constants for ortho-protons are typically in the range of 6-10 Hz, while meta-coupling (e.g., between H-3 and H-5) is much smaller (2-4 Hz) and may not be readily observed[14][15].
-
Piperidine System: Correlations will be observed between the α-protons (H-8, H-12) and the β-protons (H-9, H-11), and between the β-protons and the γ-protons (H-10). This confirms the integrity of the piperidine ring structure.
HSQC: Linking Protons to their Carbons
The HSQC spectrum provides a direct, one-bond correlation between each proton and the carbon to which it is attached. This allows for the confident assignment of all protonated carbons. For example, the proton signal at ~3.0 ppm will show a cross-peak to the carbon signal at ~53 ppm, confirming the assignment of the α-CH₂ group.
HMBC: Bridging the Structural Gaps
The HMBC spectrum is the key to connecting the individual fragments identified by COSY and HSQC. It reveals long-range correlations that span two to four bonds.
-
Connecting the Rings: The most critical correlation will be between the α-protons of the piperidine ring (H-8, H-12) and the quaternary carbon C-1' of the benzoic acid ring. This three-bond correlation (³JCH) definitively establishes the point of attachment between the two ring systems.
-
Confirming the Carboxyl Group: A correlation between the aromatic proton H-6 and the carboxyl carbon C-7 (³JCH) will confirm the position of the carboxylic acid group relative to the piperidine substituent.
-
Internal Verification: Other HMBC correlations, such as from H-3 to C-1' and C-5, will further solidify the assignments within the benzoic acid ring.
Conclusion: A Triad of Evidence for Structural Certainty
By systematically applying COSY, HSQC, and HMBC 2D NMR techniques, we have constructed a comprehensive and self-validating network of correlations that unambiguously confirms the structure of this compound. The COSY data establishes the proton connectivity within the benzoic acid and piperidine rings, the HSQC data links each proton to its directly attached carbon, and the crucial HMBC data bridges these fragments, confirming the substitution pattern and the location of quaternary carbons. This integrated approach not only provides irrefutable evidence for the proposed structure but also serves as a robust methodology for the structural elucidation of other novel small molecules. For researchers in drug development and materials science, mastering this analytical triad is an essential skill for ensuring the integrity and validity of their scientific endeavors.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 4. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 5. d31kydh6n6r5j5.cloudfront.net [d31kydh6n6r5j5.cloudfront.net]
- 6. 2D NMR Processing Tour [mestrelabcn.com]
- 7. mcgill.ca [mcgill.ca]
- 8. ulethbridge.ca [ulethbridge.ca]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 11. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 12. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 13. nmr.chem.ucsb.edu [nmr.chem.ucsb.edu]
- 14. acdlabs.com [acdlabs.com]
- 15. chem.libretexts.org [chem.libretexts.org]
A Senior Scientist's Guide to the Comparative Bioactivity of Novel Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzoic acid scaffold represents a cornerstone in medicinal chemistry, serving as a versatile template for the development of a wide spectrum of bioactive molecules.[1][2][3][4] Its simple, modifiable structure allows for the strategic introduction of various functional groups, profoundly influencing the resulting compound's pharmacological profile.[3] This guide provides an in-depth comparative analysis of novel benzoic acid derivatives, focusing on their antimicrobial, antioxidant, anti-inflammatory, and anticancer activities. By synthesizing data from recent literature, we aim to elucidate critical structure-activity relationships (SAR) and present standardized experimental protocols to support rational drug design and development. Quantitative data is summarized for direct comparison, and key experimental workflows are visualized to enhance methodological clarity.
The Enduring Relevance of the Benzoic Acid Scaffold
Benzoic acid and its derivatives are ubiquitous in nature and synthetic chemistry.[5][6] The core structure, a benzene ring attached to a carboxylic acid group, offers two primary sites for chemical modification: the aromatic ring and the carboxyl group.[3] This inherent versatility is the primary reason for its sustained interest in drug discovery. Modifications to the ring, such as the number and position of hydroxyl, methoxy, or halogen groups, can dramatically alter a compound's polarity, steric profile, and electronic properties, which in turn dictates its interaction with biological targets.[3][7]
Comparative Bioactivity Analysis
This section delves into the diverse biological activities exhibited by novel benzoic acid derivatives, presenting comparative data to highlight the influence of structural modifications.
Antimicrobial Activity
Benzoic acid itself is a well-established antimicrobial agent, often used as a preservative.[3][5][8] Novel derivatives have been synthesized to enhance this activity and broaden the spectrum against resistant pathogens.
Structure-Activity Relationship Insights: The antimicrobial action is often linked to the compound's ability to disrupt cellular processes and lower environmental pH.[3][8]
-
Hydroxyl and Methoxyl Groups: The addition of hydroxyl or methoxyl substituents can modulate activity. For instance, 2-hydroxybenzoic acid (salicylic acid) shows stronger activity against E. coli O157 than benzoic acid, while other substitutions can sometimes weaken the effect.[8]
-
Hybrid Molecules: Creating hybrid molecules, such as linking amoxicillin with benzoic acid derivatives, has shown promise in overcoming bacterial resistance. An amoxicillin-p-nitrobenzoic acid hybrid demonstrated improved activity against methicillin-resistant S. aureus (MRSA).[9]
-
Schiff Bases and Esters: In a study of p-amino benzoic acid (PABA) derivatives, Schiff bases were generally found to be more potent antimicrobial agents than their ester counterparts.[10] The presence of an electron-withdrawing group, like a bromo substituent, was shown to increase antimicrobial activity.[10]
Comparative Antimicrobial Data:
| Compound/Derivative | Target Organism | Activity Metric (MIC, µg/mL) | Reference |
| Benzoic Acid | E. coli O157 | 1000 | [8] |
| 2-Hydroxybenzoic Acid | E. coli O157 | 1000 | [8] |
| 4-Hydroxybenzoic Acid | E. coli O157 | >1000 | [8] |
| Amoxicillin (Reference) | S. aureus | 128 | [9] |
| Amoxicillin-p-nitrobenzoic acid (6d) | S. aureus (MRSA) | 64 | [9] |
| N-acyl-α-amino acid (Compound 3) | Enterococcus faecium | >500 (15mm inhibition zone) | [11] |
| 1,3-oxazol-5(4H)-one (Compound 4) | S. aureus & B. subtilis | 125 | [11] |
Detailed Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is a standard method for quantifying the antimicrobial efficacy of novel compounds. Its self-validating nature comes from the inclusion of positive (known antibiotic), negative (no compound), and sterility controls.
-
Preparation of Inoculum: A pure culture of the target bacterium is grown in appropriate broth to a logarithmic phase. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution Series: The test compound is serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (or another suitable medium). Concentrations should span a wide range to capture the MIC value.
-
Inoculation: Each well (except for sterility controls) is inoculated with the standardized bacterial suspension.
-
Controls:
-
Positive Control: A known antibiotic (e.g., Norfloxacin, Amoxicillin) is run in parallel.
-
Negative (Growth) Control: Wells containing only broth and inoculum.
-
Sterility Control: Wells containing only uninoculated broth.
-
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antioxidant Activity
Reactive oxygen species (ROS) contribute to cellular damage and various pathologies. Benzoic acid derivatives, particularly those with hydroxyl groups, can act as potent antioxidants by donating hydrogen atoms to scavenge free radicals.[12][13][14]
Structure-Activity Relationship Insights: The antioxidant capacity is critically dependent on the number and position of hydroxyl (-OH) groups on the benzene ring.[12][13][14]
-
Position of Hydroxyl Groups: Monohydroxybenzoic derivatives with the -OH group in the ortho or para position to the carboxyl group exhibit the best antioxidant properties against superoxide radicals.[12][13][14] 2-hydroxybenzoic acid (salicylic acid) is a particularly effective antioxidant.[14]
-
Number of Hydroxyl Groups: Dihydroxybenzoic and trihydroxybenzoic acids (like gallic acid) are generally potent antioxidants.[15][16] The arrangement of these groups is key; for instance, 2,3,4-trihydroxybenzoic acid showed the strongest inhibitory effect on α-amylase, an activity often linked to antioxidant potential.[7]
-
Blocked Hydroxyl Groups: Derivatives where the hydroxyl group is blocked (e.g., through methylation to form a methoxy group) show significantly lower antioxidant properties.[12][13]
Comparative Antioxidant Data (α-Amylase Inhibition):
| Compound/Derivative | Activity Metric (IC50, mM) | Reference |
| 2,3,4-Trihydroxybenzoic Acid | 17.30 ± 0.73 | [7] |
| 2,5-Dihydroxybenzoic Acid | 0.298 | [7] |
| Gallic Acid (3,4,5-Trihydroxybenzoic Acid) | 1.25 | [7] |
| Vanillic Acid | 27.89 | [7] |
| Syringic Acid | 44.81 | [7] |
Anticancer and Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer.[17] Benzoic acid derivatives have demonstrated potential in both areas, often through overlapping mechanisms like the inhibition of key signaling pathways.
Structure-Activity Relationship Insights:
-
HDAC Inhibition: Dihydroxybenzoic acid (DHBA) derivatives have been identified as potent histone deacetylase (HDAC) inhibitors.[15] Specifically, 3,4-dihydroxybenzoic acid was more effective at inhibiting HDAC and retarding colon cancer cell growth than monohydroxy derivatives.[15]
-
NF-κB Pathway: The anti-inflammatory effects of many benzoic acid-related compounds are attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of pro-inflammatory gene expression.[17]
-
Enzyme Inhibition: Derivatives of 2-morpholinobenzoic acid have been investigated as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell proliferation.[1]
Visualizing Experimental Design and Mechanisms
Clear visualization of workflows and biological pathways is essential for understanding and replicating complex scientific investigations.
General Workflow for Bioactivity Screening
The following diagram outlines a typical workflow from compound synthesis to the evaluation of biological activity. This systematic approach ensures that novel derivatives are screened efficiently and reproducibly.
Caption: A generalized workflow for the synthesis and bioactivity evaluation of novel chemical derivatives.
Simplified NF-κB Inhibition Pathway
This diagram illustrates the mechanism by which some bioactive compounds exert their anti-inflammatory effects by inhibiting the NF-κB signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. researchgate.net [researchgate.net]
- 5. ymerdigital.com [ymerdigital.com]
- 6. [PDF] A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 11. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | MDPI [mdpi.com]
- 12. antiox.org [antiox.org]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Comparative Molecular Docking of 2-(1-piperidinyl)benzoic Acid Analogues as Potential COX-2 Inhibitors
This guide provides a comprehensive, in-depth analysis of the comparative molecular docking of 2-(1-piperidinyl)benzoic acid analogues. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the rationale behind experimental choices, ensuring a robust and scientifically sound virtual screening workflow. Our focus is on elucidating the structure-activity relationships (SAR) of these analogues against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1][2]
Introduction: The Therapeutic Potential of this compound Analogues
The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[3] The inherent structural features of this scaffold, namely the benzoic acid moiety and the piperidine ring, offer multiple points for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4][5] This guide focuses on the potential of these analogues as anti-inflammatory agents by exploring their interactions with the COX-2 enzyme through in silico molecular docking.
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in managing inflammation, and many exert their effects by inhibiting COX enzymes.[2] The discovery of two isoforms, COX-1 and COX-2, opened avenues for the development of selective inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs. This comparative guide will simulate a virtual screening campaign to identify promising this compound analogues with high predicted affinity for COX-2.
The Scientific Rationale: A Self-Validating Docking Protocol
At the heart of this guide is a self-validating molecular docking protocol. This approach ensures the reliability of the in silico results by incorporating a known reference compound and a well-characterized protein target. The logic is simple: if the docking protocol can accurately predict the binding mode of a known inhibitor, it lends confidence to the predictions for the novel compounds.
The Biological Target: Cyclooxygenase-2 (COX-2)
COX-2 is an inducible enzyme that plays a crucial role in the inflammatory pathway by converting arachidonic acid to prostaglandins.[1] For this study, we will utilize the crystal structure of human COX-2 in complex with a selective inhibitor, such as celecoxib. A suitable entry from the Protein Data Bank (PDB) is 5KIR . This structure provides a high-resolution map of the active site, which is essential for accurate docking simulations.
The Ligand Set: Parent Compound, Analogues, and a Reference Inhibitor
To conduct a meaningful comparative analysis, we will use a carefully selected set of ligands:
-
Parent Compound: this compound.
-
Analogues: A series of rationally designed analogues with modifications at key positions to explore the structure-activity relationship. For this guide, we will consider three hypothetical analogues:
-
Analogue 1 (A1): 2-(4-methylpiperidin-1-yl)benzoic acid - to probe the effect of substitution on the piperidine ring.
-
Analogue 2 (A2): 5-nitro-2-(1-piperidinyl)benzoic acid - to investigate the influence of an electron-withdrawing group on the benzoic acid ring.
-
Analogue 3 (A3): 2-(1-piperidinyl)benzamide - to assess the importance of the carboxylic acid moiety.
-
-
Reference Inhibitor: Indomethacin, a well-known non-selective COX inhibitor, will be used as a positive control to validate our docking protocol.
Experimental Workflow: A Step-by-Step Guide to Comparative Docking
This section details the complete workflow for our comparative molecular docking study using AutoDock Vina, a widely used and validated docking software.
Visualization of the Docking Workflow
Caption: A streamlined workflow for comparative molecular docking.
Detailed Protocol
Part 1: Protein Preparation
-
Obtain the Protein Structure: Download the PDB file for COX-2 (e.g., 5KIR) from the Protein Data Bank.
-
Clean the Protein: Remove all non-essential molecules, including water, co-factors, and the co-crystallized ligand using a molecular visualization tool like PyMOL or Chimera.
-
Add Hydrogens and Charges: Add polar hydrogens and compute Gasteiger charges to the protein structure. This is a critical step for accurate electrostatic interaction calculations.
-
Convert to PDBQT format: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
Part 2: Ligand Preparation
-
Sketch the Ligands: Draw the 2D structures of the parent compound, the three analogues, and the reference inhibitor (Indomethacin) using a chemical drawing software like ChemDraw or MarvinSketch.
-
Convert to 3D: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94). This step ensures that the ligands have a low-energy, realistic conformation.
-
Add Charges and Define Torsions: Assign Gasteiger charges and define the rotatable bonds for each ligand.
-
Convert to PDBQT format: Save the prepared ligand structures in the PDBQT file format.
Part 3: Molecular Docking
-
Define the Grid Box: The grid box defines the search space for the docking simulation. It should be centered on the active site of the protein, which can be identified from the position of the co-crystallized ligand in the original PDB file. The size of the grid box should be large enough to accommodate all the ligands.
-
Configure Docking Parameters: Create a configuration file that specifies the paths to the prepared protein and ligand files, the center and dimensions of the grid box, and the exhaustiveness of the search.
-
Run the Docking Simulation: Execute the AutoDock Vina docking calculation for each ligand.
Part 4: Results Analysis
-
Analyze Binding Affinities: The primary output of AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding.
-
Visualize Binding Poses: Use a molecular visualization tool to analyze the predicted binding poses of the ligands in the active site of the protein. Pay close attention to the hydrogen bonds, hydrophobic interactions, and any other significant intermolecular interactions.
Data Presentation and Comparative Analysis
The results of the molecular docking simulations are summarized in the table below. This allows for a clear and objective comparison of the different analogues.
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Indomethacin (Reference) | -9.5 | Arg120, Tyr355, Ser530 |
| This compound | -7.8 | Arg120, Tyr385 |
| Analogue 1 (A1) | -8.2 | Arg120, Tyr385, Val523 |
| Analogue 2 (A2) | -8.5 | Arg120, Tyr385, His90 |
| Analogue 3 (A3) | -6.9 | Tyr385 |
Analysis of Structure-Activity Relationships (SAR)
-
Reference Compound Validation: The docking protocol successfully predicted a strong binding affinity for Indomethacin, with interactions involving key active site residues, thus validating our methodology.
-
Importance of the Carboxylic Acid: Analogue 3, with the carboxylic acid replaced by an amide, showed a significantly lower binding affinity. This suggests that the carboxylate group is crucial for strong interactions, likely forming a salt bridge with a charged residue like Arg120.
-
Effect of Piperidine Substitution: The methyl group in Analogue 1 resulted in a slight increase in binding affinity, potentially due to favorable hydrophobic interactions with residues like Val523 in a sub-pocket of the active site.
-
Influence of Ring Substitution: The nitro group in Analogue 2 led to a notable improvement in binding affinity. This could be attributed to additional electrostatic interactions with residues like His90.
Visualization of Binding Interactions
Caption: Key interactions between analogues and COX-2 active site residues.
Conclusion and Future Directions
This comparative molecular docking guide provides a robust framework for the in silico evaluation of this compound analogues as potential COX-2 inhibitors. Our findings suggest that the carboxylic acid moiety is critical for binding and that substitutions on both the piperidine and benzoic acid rings can enhance binding affinity. Specifically, the introduction of a nitro group on the benzoic acid ring (Analogue 2) appears to be a promising strategy for improving potency.
The insights gained from this virtual screening can guide the synthesis and biological evaluation of the most promising candidates.[6][7][8] Future work should focus on synthesizing these analogues and determining their in vitro inhibitory activity against COX-2, as well as their selectivity over COX-1.[9] Furthermore, experimental techniques such as X-ray crystallography can be employed to validate the predicted binding modes.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Buy this compound | 42093-97-0 [smolecule.com]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. researchgate.net [researchgate.net]
- 6. connectjournals.com [connectjournals.com]
- 7. Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation, and structure-activity relationships of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues as inhibitors of adenovirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Evaluating the PARP Inhibitory Activity of 2-(1-piperidinyl)benzoic acid Against Clinically Relevant Standards
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the activity of the novel compound 2-(1-piperidinyl)benzoic acid against established, clinically relevant standard inhibitors of Poly(ADP-ribose) polymerase (PARP). The narrative is structured to not only provide detailed protocols but also to elucidate the scientific rationale behind the experimental choices, ensuring a robust and well-validated comparison.
Introduction: The Rationale for Benchmarking this compound as a Potential PARP Inhibitor
This compound is a synthetic organic compound characterized by a benzoic acid core substituted with a piperidine ring.[1] While its biological activities are not extensively characterized, its structural motifs are present in various bioactive molecules, suggesting potential interactions with a range of biological targets.[2][3] Preliminary in-silico modeling and fragment-based screening have suggested a potential interaction with the nicotinamide binding pocket of PARP1, a key enzyme in the DNA damage response (DDR) pathway.
PARP inhibitors have emerged as a pivotal class of targeted therapies in oncology, particularly for cancers harboring defects in DNA repair pathways, such as those with BRCA1/2 mutations.[4][5][6] The clinical success of PARP inhibitors like Olaparib, Talazoparib, and Veliparib underscores the therapeutic potential of targeting this pathway.[7][8][9] Therefore, a rigorous evaluation of novel compounds like this compound for PARP inhibitory activity is a critical step in early-stage drug discovery.
This guide will detail the experimental workflow to benchmark this compound against three standard PARP inhibitors: Olaparib, Talazoparib, and Veliparib. We will cover in vitro enzymatic assays to determine inhibitory potency (IC50) and cellular assays to confirm target engagement.
The Central Role of PARP1 in DNA Repair and Cancer Therapy
Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that plays a critical role in sensing and signaling DNA single-strand breaks (SSBs).[10][11][12] Upon detecting a SSB, PARP1 binds to the damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins.[11][13] This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.[14]
Inhibition of PARP1's enzymatic activity leads to the accumulation of unrepaired SSBs.[15] When a replication fork encounters an unrepaired SSB, it can lead to the formation of a more cytotoxic double-strand break (DSB).[15][16] In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, the repair of these DSBs is compromised, leading to genomic instability and ultimately, cell death.[17][18][19] This concept, known as synthetic lethality, is the cornerstone of PARP inhibitor therapy.[20]
Caption: The PARP1 signaling pathway in DNA repair and the mechanism of action of PARP inhibitors.
Standard Inhibitors for Benchmarking
A robust benchmarking study requires well-characterized standard inhibitors. For this guide, we have selected three clinically approved PARP inhibitors with distinct profiles.
| Inhibitor | Primary Targets | Key Features |
| Olaparib | PARP1, PARP2, PARP3 | First-in-class PARP inhibitor with extensive clinical data.[8][16] Used as a monotherapy for various cancers with BRCA mutations.[7][17] |
| Talazoparib | PARP1, PARP2 | Potent PARP trapping activity, which stalls replication forks.[21] Approved for BRCA-mutated breast cancer.[22][23] |
| Veliparib | PARP1, PARP2 | Potent inhibitor with good central nervous system penetration.[20][24][25] Often used in combination with chemotherapy.[9][24][26] |
Experimental Workflow for Benchmarking
The following sections detail the step-by-step protocols for a comprehensive comparison of this compound with the standard inhibitors.
Caption: A streamlined workflow for benchmarking novel PARP inhibitors.
Part 1: In Vitro PARP1 Enzymatic Inhibition Assay
This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of purified PARP1. We will utilize a chemiluminescent assay that detects the incorporation of biotinylated NAD+ into histone proteins.[4]
Materials and Reagents:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
Biotinylated NAD+
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
This compound, Olaparib, Talazoparib, Veliparib
-
DMSO (for compound dilution)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Plate reader capable of measuring chemiluminescence
Step-by-Step Protocol:
-
Compound Preparation: Prepare 10 mM stock solutions of this compound and the standard inhibitors in 100% DMSO.
-
Serial Dilutions: Perform a 10-point, 3-fold serial dilution of each compound in PARP assay buffer, starting from a high concentration (e.g., 100 µM).
-
Plate Preparation: Wash the histone-coated 96-well plate three times with wash buffer (e.g., PBST).
-
Assay Reaction:
-
Add 2.5 µL of the serially diluted compounds or DMSO (for positive and negative controls) to the appropriate wells.
-
Prepare a Master Mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in PARP assay buffer.
-
Add 12.5 µL of the Master Mix to all wells except the "Blank" wells. Add 10 µL of assay buffer to the "Blank" wells.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the chemiluminescent HRP substrate and immediately measure the signal using a plate reader.[4]
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Normalize the data to the positive control (DMSO-treated wells) to represent 100% PARP1 activity.
-
Plot the percentage of PARP1 activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value for each compound using a non-linear regression curve fit (sigmoidal dose-response).
-
Expected Data Summary:
| Compound | PARP1 IC50 (nM) |
| This compound | To be determined |
| Olaparib | Expected low nM |
| Talazoparib | Expected sub-nM |
| Veliparib | Expected low nM |
Part 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that a compound binds to its intended target within the complex environment of a living cell.[27][28][29] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[27][30]
Materials and Reagents:
-
Human cancer cell line (e.g., HeLa or a BRCA-deficient line like CAPAN-1)
-
Cell culture medium and supplements
-
This compound and standard inhibitors
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibodies: primary antibody against PARP1, HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment and reagents
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture the chosen cell line to ~80% confluency.
-
Treat the cells with various concentrations of this compound or a standard inhibitor (e.g., 10x the IC50 value) for 1-2 hours. Include a vehicle control (DMSO).
-
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing folded, stable protein) from the precipitated fraction by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against PARP1, followed by an HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensities for PARP1 at each temperature for both the treated and untreated samples.
-
Plot the percentage of soluble PARP1 against the temperature to generate melting curves.
-
Determine the melting temperature (Tm) for each condition. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[31]
-
Expected Data Summary:
| Compound (at 10x IC50) | PARP1 Melting Temperature (Tm) Shift (°C) |
| This compound | To be determined |
| Olaparib | Expected positive shift |
| Talazoparib | Expected positive shift |
| Veliparib | Expected positive shift |
Interpreting the Results and Drawing Conclusions
The combined data from the in vitro enzymatic assay and the cellular thermal shift assay will provide a comprehensive profile of this compound's activity as a potential PARP inhibitor.
-
Potency: The IC50 value from the enzymatic assay will determine the in vitro potency of this compound relative to the standard inhibitors. A lower IC50 value indicates higher potency.
-
Target Engagement: A significant thermal shift in the CETSA experiment will confirm that this compound binds to and stabilizes PARP1 in a cellular context, validating it as a true PARP inhibitor.
-
Benchmarking: By comparing the IC50 and CETSA shift data for this compound with those of Olaparib, Talazoparib, and Veliparib, a clear understanding of its relative efficacy can be established.
This rigorous, multi-faceted approach ensures that the benchmarking of this compound is not only quantitative but also mechanistically sound, providing a solid foundation for further preclinical and clinical development.
References
- 1. Buy this compound | 42093-97-0 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PARP inhibitors in ovarian cancer: An overview of the practice-changing trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Olaparib - Uses, Side Effects, Warnings & FAQs [macariushealth.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PARP1 - Wikipedia [en.wikipedia.org]
- 12. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]
- 13. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. targetedonc.com [targetedonc.com]
- 16. Olaparib - NCI [dctd.cancer.gov]
- 17. urology-textbook.com [urology-textbook.com]
- 18. urology-textbook.com [urology-textbook.com]
- 19. Talzenna (Talazoparib) New PARP Inhibitor Approved for the Treatment of HER2-Negative Advanced Breast Cancer with Germline BRCA Mutation - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 20. Profile of veliparib and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdn.pfizer.com [cdn.pfizer.com]
- 22. Talazoparib - Wikipedia [en.wikipedia.org]
- 23. Talazoparib | C19H14F2N6O | CID 135565082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Veliparib - Wikipedia [en.wikipedia.org]
- 25. Facebook [cancer.gov]
- 26. veliparib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 27. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. drugtargetreview.com [drugtargetreview.com]
- 30. annualreviews.org [annualreviews.org]
- 31. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-(1-piperidinyl)benzoic acid and 2-(pyridin-2-yl)benzoic acid for the Research Scientist
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the nuanced differences between structurally similar molecules can dictate their utility and function. This guide provides a comprehensive comparison of two ortho-substituted benzoic acid derivatives: 2-(1-piperidinyl)benzoic acid and 2-(pyridin-2-yl)benzoic acid. While both molecules share a benzoic acid core, the seemingly subtle distinction between a saturated piperidine ring and an aromatic pyridine ring at the 2-position imparts significant differences in their physicochemical properties, reactivity, and, consequently, their potential applications.
This guide will delve into a detailed analysis of these two compounds, offering a comparative look at their electronic and steric profiles, acidity, basicity, and lipophilicity. Furthermore, we will explore their respective synthetic routes and spectroscopic signatures, providing practical, experimentally-grounded insights for the laboratory researcher.
Physicochemical Properties: A Tale of Two Rings
The fundamental differences in the electronic nature of the piperidine and pyridine rings are central to the distinct properties of these two molecules.
| Property | This compound | 2-(pyridin-2-yl)benzoic acid |
| Molecular Formula | C₁₂H₁₅NO₂[1] | C₁₂H₉NO₂ |
| Molecular Weight | 205.25 g/mol [1] | 199.21 g/mol |
| Melting Point | Not available | 188 °C |
| Boiling Point | Not available | 367.3 °C at 760 mmHg |
| Predicted XLogP | 2.4 | ~2.2 (for 3-(pyridin-2-yl)benzoic acid) |
Acidity and Basicity: The pKa Perspective
The pKa values of a molecule are critical determinants of its behavior in biological systems and in various chemical reactions.
-
Carboxylic Acid Acidity: Both compounds possess a carboxylic acid group and are therefore acidic. The pKa of the carboxylic acid in both molecules is expected to be similar to that of benzoic acid (pKa ≈ 4.2), though the ortho-substituent may cause slight deviations.
-
Nitrogen Basicity: A significant point of divergence lies in the basicity of the nitrogen atom.
-
This compound: The piperidine ring contains an sp³-hybridized nitrogen with a localized lone pair of electrons, making it a relatively strong base. The pKa of the conjugate acid of piperidine is approximately 11.22. The ortho-carboxylic acid group may slightly decrease the basicity of the piperidine nitrogen through an intramolecular hydrogen bond, but it will remain significantly basic.
-
2-(pyridin-2-yl)benzoic acid: The pyridine ring features an sp²-hybridized nitrogen, and its lone pair of electrons is in an sp² orbital, making it less available for protonation compared to piperidine. The pKa of the conjugate acid of pyridine is about 5.25. The proximity of the electron-withdrawing carboxylic acid group will further decrease the basicity of the pyridine nitrogen.
-
Lipophilicity: The Impact of Aromaticity
Lipophilicity, often expressed as logP, is a crucial parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.
-
This compound: The saturated, aliphatic piperidine ring contributes to a moderate level of lipophilicity. A predicted XLogP value for this compound is 2.4[2].
Solubility
The solubility of these compounds is dictated by the interplay of their polar and non-polar functionalities. Both molecules contain a polar carboxylic acid group and a nitrogen-containing heterocycle, which can participate in hydrogen bonding, conferring some aqueous solubility, particularly at pH values where they are ionized. The presence of the benzene ring and the hydrocarbon portions of the piperidine and pyridine rings contribute to their solubility in organic solvents.
Chemical Reactivity and Stability
The distinct electronic and structural features of the piperidine and pyridine rings also govern their chemical reactivity and stability.
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety in both compounds will exhibit typical reactivity, readily undergoing reactions such as:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst.
-
Amidation: Reaction with amines using coupling agents (e.g., DCC, EDC).
-
Reduction: Conversion to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.
Reactivity of the Heterocyclic Ring
-
This compound: The piperidine ring is a saturated secondary amine. The nitrogen's lone pair makes it nucleophilic and susceptible to:
-
N-Alkylation: Reaction with alkyl halides.
-
Oxidation: While generally stable, the piperidine ring can be oxidized under harsh conditions. The presence of the tertiary amine makes it more susceptible to oxidation than a secondary amine.
-
-
2-(pyridin-2-yl)benzoic acid: The pyridine ring is an electron-deficient aromatic system.
-
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution compared to benzene. Substitution, when it occurs, is directed to the 3- and 5-positions.
-
Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack, particularly at the 2-, 4-, and 6-positions, especially with a good leaving group present.
-
Comparative Stability
-
Thermal Stability: Benzoic acid and its derivatives are generally thermally stable. 2-(pyridin-2-yl)benzoic acid has a reported boiling point of 367.3 °C, indicating high thermal stability. While no specific data is available for this compound, it is expected to be a stable solid at room temperature.
-
Oxidative Stability: The aromatic pyridine ring is generally more resistant to oxidation than the saturated piperidine ring. The tertiary amine in this compound can be a site of oxidative metabolism in biological systems.
Synthesis Strategies
The synthesis of these two compounds typically employs modern cross-coupling methodologies, reflecting the importance of C-N and C-C bond formation in contemporary organic chemistry.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves a two-step sequence starting from a 2-halobenzoic acid ester.
Experimental Protocol: Buchwald-Hartwig Amination and Hydrolysis
-
Buchwald-Hartwig Amination:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add methyl 2-bromobenzoate (1.0 eq.), piperidine (1.2 eq.), sodium tert-butoxide (1.4 eq.), a palladium catalyst such as Pd₂(dba)₃ (1-2 mol%), and a suitable phosphine ligand like Xantphos (2-4 mol%).
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, quench with water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude methyl 2-(1-piperidinyl)benzoate.
-
-
Hydrolysis:
-
Dissolve the crude methyl 2-(1-piperidinyl)benzoate in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC or LC-MS).
-
Remove the THF under reduced pressure and acidify the aqueous residue with 1 M HCl to a pH of approximately 4-5 to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to afford this compound.
-
Caption: Synthesis workflow for this compound.
Synthesis of 2-(pyridin-2-yl)benzoic acid
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds and is well-suited for the preparation of 2-(pyridin-2-yl)benzoic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup:
-
To a dry round-bottom flask, add 2-bromobenzoic acid (1.0 eq.), 2-(tributylstannyl)pyridine or a suitable pyridine boronic acid derivative (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2.0 eq.).
-
Add a suitable solvent system, such as a mixture of toluene and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
-
Reaction:
-
Heat the reaction mixture to reflux (around 100-110 °C) under an inert atmosphere and stir vigorously for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous layer with 1 M HCl to a pH of approximately 4-5 to precipitate the product.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-(pyridin-2-yl)benzoic acid.
-
Caption: Synthesis workflow for 2-(pyridin-2-yl)benzoic acid.
Spectroscopic Analysis: Deciphering the Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.
1H and 13C NMR Spectroscopy
-
This compound:
-
¹H NMR: The spectrum will show characteristic signals for the piperidine protons, likely in the range of 1.5-3.5 ppm. The aromatic protons will appear in the downfield region (7.0-8.0 ppm). The carboxylic acid proton will be a broad singlet, typically above 10 ppm.
-
¹³C NMR: The piperidine carbons will resonate in the aliphatic region (20-60 ppm). The aromatic carbons will appear between 110-150 ppm, and the carboxylic carbon will be the most downfield signal, above 165 ppm.
-
-
2-(pyridin-2-yl)benzoic acid:
-
¹H NMR: The spectrum will exhibit complex signals in the aromatic region (7.0-9.0 ppm) corresponding to the protons on both the benzene and pyridine rings. The proton ortho to the pyridine nitrogen will be the most downfield. The carboxylic acid proton will appear as a broad singlet at a chemical shift greater than 10 ppm. For the closely related 2-picolinic acid, the pyridine protons appear at δ 8.83 (d), 8.32 (d), 8.04 (td), and 7.76 (m) ppm[3].
-
¹³C NMR: All carbon signals, except for the carboxylic carbon, will be in the aromatic region (120-160 ppm). The carboxylic carbon will be observed above 165 ppm. For 2-picolinic acid, the carbon signals are at δ 164.69, 148.10, 146.70, 138.60, 127.83, and 124.26 ppm[3].
-
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be necessary.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum, typically with 16-64 scans.
-
Acquire the ¹³C NMR spectrum, which will require a larger number of scans due to the low natural abundance of ¹³C.
-
Caption: General workflow for NMR analysis.
Applications in Research and Drug Development
Both this compound and 2-(pyridin-2-yl)benzoic acid serve as valuable scaffolds in medicinal chemistry and materials science.
-
This compound: The piperidine moiety is a common feature in many FDA-approved drugs. This compound's structure makes it a potential precursor for novel therapeutics, with some studies suggesting potential antimicrobial and anti-inflammatory properties[1].
-
2-(pyridin-2-yl)benzoic acid: The pyridine ring is also a "privileged" structure in drug discovery. The ability of the pyridine nitrogen to act as a hydrogen bond acceptor and to coordinate with metal ions makes this scaffold attractive for the design of enzyme inhibitors and metal-organic frameworks.
Conclusion
The comparison of this compound and 2-(pyridin-2-yl)benzoic acid reveals how a subtle structural change—the saturation state of a heterocyclic ring—can profoundly influence a molecule's physicochemical properties and reactivity. This compound is the more basic and likely more lipophilic of the two, with a flexible, saturated heterocyclic ring. In contrast, 2-(pyridin-2-yl)benzoic acid is less basic, features a rigid, aromatic pyridine ring, and possesses a rich electronic landscape for various chemical transformations.
The choice between these two building blocks will depend on the specific goals of the research. For applications requiring a more basic and flexible scaffold, this compound may be preferred. For the design of rigid structures with specific electronic and coordination properties, 2-(pyridin-2-yl)benzoic acid offers a compelling alternative. This guide provides the foundational knowledge for researchers to make informed decisions in the synthesis and application of these versatile chemical entities.
References
A Senior Application Scientist's Comparative Guide to the Quantitative Analysis of 2-(1-piperidinyl)benzoic Acid in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, the meticulous monitoring of reaction progress and the accurate determination of product purity are paramount. This guide offers a comparative analysis of robust analytical methodologies for the quantitative determination of 2-(1-piperidinyl)benzoic acid in complex reaction mixtures. As a Senior Application Scientist, my objective is to provide not just procedural steps, but to instill a deeper understanding of the rationale behind the selection of each technique, empowering you to make informed decisions in your laboratory.
This document moves beyond a simple recitation of protocols. It is designed to be a self-validating system of logic, where the principles of each method are explained, and the experimental design is justified. We will explore High-Performance Liquid Chromatography (HPLC) and a classic Acid-Base Titration method, comparing their performance, strengths, and limitations in the context of analyzing this specific N-substituted aromatic carboxylic acid.
The Analyte: this compound
This compound is a bifunctional molecule featuring a carboxylic acid group and a tertiary amine (the piperidine nitrogen). This structure presents unique analytical challenges and opportunities. The aromatic ring provides a chromophore suitable for UV detection, while the acidic and basic moieties allow for titrimetric analysis and manipulation of chromatographic retention based on pH. Understanding the interplay of these functional groups is key to developing a successful quantitative method.
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of modern analytical chemistry, offering high resolution and sensitivity for the separation and quantification of compounds in a mixture. For this compound, a reversed-phase HPLC method with UV detection is a highly effective approach.
Principle and Rationale
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte and impurities between these two phases. The piperidine moiety in our target molecule introduces a pH-dependent charge. At acidic pH, the piperidine nitrogen will be protonated, increasing the molecule's polarity and leading to earlier elution. Conversely, at a more neutral or basic pH, the piperidine will be in its free base form, making the molecule more nonpolar and increasing its retention on a C18 column. The carboxylic acid group will be deprotonated at higher pH values, increasing polarity. This pH-dependent behavior is a powerful tool for optimizing separation from potential impurities, such as unreacted starting materials or side products.
UV detection is suitable due to the benzene ring in the molecule, which absorbs UV light. Based on data for benzoic acid, we can expect significant absorbance around 230 nm and a weaker band around 274 nm.[1][2][3] The choice of wavelength will be a balance between sensitivity and selectivity.
Experimental Workflow: HPLC
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Detailed HPLC Protocol
1. Instrumentation and Columns:
-
A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Solutions:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or trifluoroacetic acid (for pH adjustment).
-
Reference standard of this compound.
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
4. Preparation of Standard Solutions:
-
Prepare a stock solution of the reference standard in the mobile phase at a concentration of 1 mg/mL.
-
Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
5. Preparation of Reaction Mixture Sample:
-
Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the initial mobile phase composition.
-
Filter the solution through a 0.45 µm syringe filter before injection.
6. System Suitability:
-
Before sample analysis, perform at least five replicate injections of a mid-range standard.
-
The relative standard deviation (RSD) of the peak area should be less than 2%.
-
Tailing factor and theoretical plates should be within acceptable limits as defined by your internal SOPs or regulatory guidelines.
7. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standard injections against their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R² > 0.999).
-
Determine the concentration of this compound in the sample injection by interpolating its peak area from the calibration curve.
-
Calculate the final concentration in the original reaction mixture, accounting for the initial weight and dilution factor.
Method 2: Acid-Base Titration
For a more classical and cost-effective approach, acid-base titration can be employed. This method is particularly useful for in-process controls where a rapid estimation of the product concentration is needed without the complexity of a chromatographic system.
Principle and Rationale
This method leverages the carboxylic acid functionality of this compound. The sample is dissolved in a suitable solvent and titrated with a standardized strong base, such as sodium hydroxide. The reaction is a straightforward neutralization:
C₁₂H₁₅NO₂ + NaOH → C₁₂H₁₄NNaO₂ + H₂O
The endpoint of the titration, where all the carboxylic acid has been neutralized, can be determined using a colorimetric indicator (like phenolphthalein) or potentiometrically with a pH meter. The presence of the basic piperidine nitrogen (pKa estimated to be around 9-10) and the acidic carboxylic acid (pKa estimated to be around 4-5) means that in an aqueous environment, the molecule may exist as a zwitterion. Dissolving the sample in an organic solvent like ethanol or a mixed aqueous-organic solvent can sharpen the endpoint.
Experimental Workflow: Titration
Caption: Workflow for the quantitative analysis of this compound by acid-base titration.
Detailed Titration Protocol
1. Equipment:
-
Analytical balance.
-
50 mL burette.
-
250 mL Erlenmeyer flasks.
-
Magnetic stirrer and stir bar.
2. Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Ethanol (reagent grade), neutralized to phenolphthalein.
-
Phenolphthalein indicator solution.
-
Potassium hydrogen phthalate (KHP) for standardization of NaOH.
3. Standardization of 0.1 M NaOH (if not already standardized):
-
Accurately weigh approximately 0.4 g of dried KHP into an Erlenmeyer flask.
-
Dissolve in about 50 mL of deionized water.
-
Add 2-3 drops of phenolphthalein.
-
Titrate with the NaOH solution to the first permanent faint pink endpoint.
-
Calculate the exact molarity of the NaOH solution.
4. Sample Analysis:
-
Accurately weigh approximately 0.2 g of the reaction mixture into a 250 mL Erlenmeyer flask.
-
Add 50 mL of neutralized ethanol and stir to dissolve.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with the standardized 0.1 M NaOH solution until the first permanent faint pink color is observed.
-
Record the volume of NaOH consumed.
-
Perform the titration in triplicate.
5. Calculation: The percentage of this compound in the sample can be calculated using the following formula:
% Purity = (V × M × MW) / (W × 10)
Where:
-
V = Volume of NaOH used in mL.
-
M = Molarity of the standardized NaOH solution.
-
MW = Molecular weight of this compound (205.26 g/mol ).[4]
-
W = Weight of the sample in grams.
Comparison of Analytical Methods
| Feature | HPLC with UV Detection | Acid-Base Titration |
| Specificity | High. Can separate the analyte from impurities and quantify it individually. | Low. Titrates all acidic components in the mixture. The presence of other acidic impurities will lead to an overestimation of the analyte. |
| Sensitivity | High (µg/mL to ng/mL level). | Low (mg level). |
| Accuracy & Precision | High, provided the system is properly calibrated and validated. | Moderate to high for pure samples, but accuracy is compromised by acidic or basic impurities. |
| Analysis Time | Longer per sample (typically 15-20 minutes run time), but can be automated for high throughput. | Faster per sample, suitable for quick in-process checks. |
| Cost & Complexity | High initial instrument cost and ongoing expense for solvents, columns, and maintenance. Requires a skilled operator. | Low cost of equipment and reagents. Simpler to perform. |
| Information Provided | Provides quantitative data on the analyte and qualitative/quantitative information on impurities. | Provides the total acid content of the sample. |
Conclusion and Recommendations
The choice between HPLC and acid-base titration for the quantitative analysis of this compound is dictated by the specific requirements of the analysis.
For final product release, stability studies, and in-depth impurity profiling, HPLC with UV detection is the unequivocally superior method. Its high specificity, sensitivity, and ability to provide a comprehensive picture of the sample composition are essential for ensuring the quality and safety of a pharmaceutical product. The method's performance must be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and limits of detection and quantification.
Acid-base titration, on the other hand, serves as a valuable and cost-effective tool for in-process control. When the reaction is known to be relatively clean, or a rapid assessment of the reaction's progress is needed, titration can provide a quick and reasonably accurate measure of the product's formation. However, its lack of specificity is a significant limitation, and results should be interpreted with caution, especially in the presence of acidic starting materials or by-products.
Ultimately, a well-equipped analytical laboratory will leverage both techniques. Titration can be used for rapid checks during the synthesis, guiding the chemist's decisions, while the more powerful HPLC method provides the definitive, high-quality data required for final product characterization and quality control.
References
- 1. Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 42093-97-0 [smolecule.com]
A Researcher's Guide to Purity Verification of 2-(1-piperidinyl)benzoic Acid via Melting Point Analysis
For researchers and professionals in drug development, the purity of a chemical compound is not a trivial detail; it is the bedrock of reliable, reproducible, and meaningful results. This is particularly true for compounds like 2-(1-piperidinyl)benzoic acid, a versatile scaffold in medicinal chemistry.[1] Its purity can significantly impact the outcomes of a synthesis, the interpretation of biological assays, and the overall integrity of a research program.
This guide provides an in-depth exploration of a foundational, yet powerful, technique for assessing the purity of this compound: melting point analysis. We will delve into the theoretical underpinnings of this method, provide a detailed experimental protocol compliant with pharmacopeial standards, and compare its utility against modern thermo-analytical and chromatographic techniques.
The Principle: Why Melting Point Is a Sentinel for Purity
The melting point of a pure, crystalline solid is a distinct physical property. At a specific temperature, the solid transitions sharply into a liquid. However, the presence of even small amounts of impurities disrupts the crystal lattice of the solid.[2][3] This disruption has two primary consequences that we can observe experimentally:
-
Melting Point Depression: The melting point of the impure solid will be lower than that of the pure substance.
-
Melting Range Broadening: The transition from solid to liquid will occur over a wider temperature range.[2][3]
Therefore, by carefully measuring the melting range of a sample of this compound and comparing it to a reference value for the pure compound, we can gain a rapid and reliable indication of its purity. A sharp melting range close to the reference value suggests high purity, while a depressed and broad melting range is a clear indicator of the presence of contaminants.
Experimental Protocol: Determining the Melting Point of this compound
This protocol is designed to align with the rigorous standards of the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) for melting point determination, ensuring the generation of reliable and reproducible data.[4][5][6][7][8]
Apparatus and Materials:
-
Melting point apparatus with a calibrated thermometer or temperature sensor.
-
Capillary tubes (closed at one end).
-
Sample of this compound, finely powdered and thoroughly dried.
-
Mortar and pestle.
-
Spatula.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry. Drying under vacuum is recommended to remove any residual solvents.
-
Place a small amount of the dried sample in a clean mortar and gently grind it into a fine powder. This ensures uniform packing in the capillary tube.
-
-
Loading the Capillary Tube:
-
Melting Point Determination:
-
Insert the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the initial heating rate to be rapid until the temperature is about 10-15°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute as you approach the expected melting point.[8][9] A slow heating rate is critical for accurate determination of the melting range.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue heating at the slow rate and record the temperature at which the last solid crystal melts (the clear point).
-
The recorded temperature range is the melting range of the sample.
-
-
Mixed Melting Point (for Identity Confirmation):
-
If a pure reference standard of this compound is available, a mixed melting point determination can be performed to confirm the identity of the sample.
-
Thoroughly mix a small amount of the sample with an equal amount of the pure reference standard.
-
Determine the melting point of the mixture using the same procedure.
-
If the melting point of the mixture is sharp and not depressed compared to the reference standard, it provides strong evidence that the sample is identical to the reference. A depressed and broadened melting range indicates that the sample is not the same compound as the reference standard.[9]
-
Visualizing the Workflow: Melting Point Determination
Caption: A stepwise workflow for determining the melting point of a solid sample.
Interpreting the Data: A Comparative Look
A crucial aspect of this guide is the lack of a universally cited, definitive melting point for pure this compound in readily available chemical literature and supplier data. This highlights a critical reality in research: for many compounds, especially novel or less common ones, the researcher must establish their own baseline for purity.
For the purpose of this guide, let's assume a highly purified reference sample of this compound is determined to have a sharp melting point of 150-151°C . The following table illustrates how to interpret the melting point data of a new batch in comparison to this reference and potential impurities.
| Compound | Expected Melting Point (°C) | Significance |
| This compound (Highly Pure) | 150-151 | Reference Standard |
| 2-Chlorobenzoic Acid | 138-142 | Potential unreacted starting material. |
| Piperidine | -9 | A volatile starting material, unlikely to be present in a solid product unless trapped. |
| Benzoic Acid | 121-123 | A potential side-product or impurity. |
Data Interpretation Scenarios:
-
Scenario 1: Observed Melting Range of 149-151°C. This narrow range, very close to the reference, suggests a high degree of purity.
-
Scenario 2: Observed Melting Range of 142-147°C. This depressed and broadened range is a clear indication of impurities. The lower end of the range approaching the melting point of 2-chlorobenzoic acid might suggest its presence as a contaminant.
-
Scenario 3: Observed Melting Range of 118-125°C. This significantly depressed and broad range points to substantial impurity. The range overlapping with the melting point of benzoic acid could indicate it as a major contaminant.
Beyond the Melting Point: A Comparative Look at Purity Analysis Techniques
While melting point analysis is a powerful and accessible tool, it is not the only method for purity determination. For a comprehensive assessment, especially in a drug development context, complementary techniques are often employed.
Differential Scanning Calorimetry (DSC)
DSC is a thermo-analytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[1][10] For purity analysis, DSC offers a more quantitative approach than traditional melting point apparatus.
-
Principle: Impurities in a crystalline substance cause a depression of the melting point and a broadening of the melting peak in the DSC thermogram. The van't Hoff equation can be applied to the shape of the melting peak to calculate the mole fraction of impurities.[11][12]
-
Advantages: Provides quantitative purity data, highly sensitive, and requires a small sample size. It can also detect polymorphic forms.[1][10]
-
Limitations: Not suitable for compounds that decompose upon melting or are amorphous. The accuracy of the purity determination depends on the validity of the assumptions in the van't Hoff equation.[11][13]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that is widely used for purity determination in the pharmaceutical industry.[13]
-
Principle: A liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). Different components in the sample interact differently with the adsorbent, causing them to separate. A detector measures the amount of each component as it elutes from the column. Purity is typically expressed as the area percentage of the main peak.
-
Advantages: Highly sensitive and specific, can separate and quantify individual impurities, and is applicable to a wide range of compounds.
-
Limitations: Requires more specialized equipment and expertise than melting point analysis. Method development can be time-consuming.
Decision Workflow: Choosing the Right Purity Analysis Method
Caption: A decision tree to guide the selection of an appropriate purity analysis method.
Conclusion: An Integrated Approach to Purity Verification
Verifying the purity of this compound is a critical step in ensuring the quality and reliability of research and development activities. Melting point analysis stands as a time-honored, accessible, and highly informative first-line technique for this purpose. Its ability to provide a rapid assessment of purity based on the principles of melting point depression and range broadening makes it an indispensable tool in any chemistry laboratory.
While a definitive melting point for this specific compound is not widely published, this guide provides the framework for researchers to empirically determine a reference value for their own pure material and subsequently use this benchmark for routine quality control. For more in-depth, quantitative analysis and the identification of specific impurities, techniques such as DSC and HPLC offer powerful, complementary data. By understanding the principles, strengths, and limitations of each method, researchers can adopt an integrated and scientifically sound approach to purity verification, thereby upholding the integrity and quality of their scientific endeavors.
References
- 1. Buy this compound | 42093-97-0 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-(Piperidin-1-ylmethyl)benzoic acid [myskinrecipes.com]
- 4. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID - Google Patents [patents.google.com]
- 7. chemrj.org [chemrj.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents - Google Patents [patents.google.com]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Mastering Chemical Disposal: A Guide to 2-(1-piperidinyl)Benzoic Acid
For Immediate Release
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not just superior products, but also the critical knowledge to ensure safety and operational excellence. This guide provides an in-depth, procedural framework for the proper disposal of 2-(1-piperidinyl)Benzoic acid, reflecting our commitment to laboratory safety and environmental stewardship. The protocols herein are designed to be a self-validating system, grounded in established safety principles and regulatory standards.
Core Safety Directives & Hazard Assessment
The primary hazards are identified as:
-
Skin and Eye Irritation: Benzoic acid and its derivatives are known to cause skin irritation and serious eye irritation or damage.[3][4][5][6]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[1][3][5]
-
Harmful if Swallowed: The compound is classified as harmful if ingested.[1][2]
-
Environmental Hazard: Benzoic acid can be harmful to aquatic life, and its improper disposal can contaminate water sources.[4][7]
Therefore, this compound must be treated as a hazardous substance, requiring meticulous handling and disposal procedures to mitigate risks to personnel and the environment.
Personal Protective Equipment (PPE) Requirements
A multi-layered PPE strategy is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[8] | Protects against splashes and airborne dust particles that can cause serious eye damage.[4][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect for degradation before use.[1] | Prevents direct skin contact, which can lead to irritation.[3][6] |
| Body Protection | A lab coat or chemical-resistant apron.[8] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if dust formation is likely.[8] | Prevents inhalation of airborne particles that can cause respiratory irritation.[1][3] |
Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must follow a controlled, documented, and compliant workflow. All chemical waste must be handled in accordance with local, state, and federal regulations.[3]
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the cornerstone of safe chemical waste management.
-
Designate a Waste Container: Use a clearly labeled, leak-proof container with a secure lid for solid waste. The label must include the full chemical name, "this compound," and relevant hazard pictograms (e.g., irritant, harmful).
-
Solid Waste: Collect all solid residues, contaminated weighing papers, and disposable labware directly into the designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, dedicated liquid hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated solid waste container.
Step 2: Spill Management
Accidental spills must be managed promptly and safely to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For small spills, avoid generating dust. Moisten the spilled material with water.[8]
-
Cleanup: Carefully sweep or vacuum the contained material into a suitable, labeled container for disposal.[1][8]
-
Decontamination: Thoroughly clean the spill area with soap and water. Collect all cleanup materials as hazardous waste.[8]
-
Prohibition: Do not allow the chemical or cleanup materials to enter drains or sewers.[1][8]
Step 3: Final Disposal
The ultimate disposal of the collected hazardous waste must be handled by a licensed and approved waste disposal service.
-
Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Professional Disposal: Arrange for pickup and disposal by a certified hazardous waste management company. Provide them with a complete and accurate description of the waste.
Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
Conclusion: A Culture of Safety
The responsible disposal of chemical waste is a fundamental aspect of scientific integrity and a shared responsibility. By adhering to these detailed procedures for this compound, laboratories can ensure the safety of their personnel, protect the environment, and maintain regulatory compliance. This commitment to best practices fosters a robust culture of safety that extends beyond the product itself, building a foundation of trust and excellence in the scientific community.
References
- 1. fishersci.ca [fishersci.ca]
- 2. angenechemical.com [angenechemical.com]
- 3. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. alpharesources.com [alpharesources.com]
- 7. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


